3-Demethyl Thiocolchicine-d3
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYOHQGXPPVIGD-VSLDJYOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-Demethyl Thiocolchicine-d3
Advanced Chemical Properties & Bioanalytical Applications
Executive Summary
3-Demethyl Thiocolchicine-d3 (CAS: 1246818-03-0) is the stable isotope-labeled internal standard (SIL-IS) utilized for the precise quantification of 3-demethylthiocolchicine (the active aglycone metabolite of the muscle relaxant Thiocolchicoside ) in biological matrices.
This guide synthesizes the physicochemical behavior, metabolic context, and critical bioanalytical protocols required for its application in pharmacokinetic (PK) and bioequivalence studies.
Part 1: Chemical Identity & Structural Logic
The fidelity of bioanalytical data relies on the structural integrity of the internal standard. 3-Demethyl Thiocolchicine-d3 is engineered to mirror the analyte's chromatographic behavior while providing a distinct mass shift (+3 Da) for mass spectrometric resolution.
1.1 Nomenclature & Identification
-
Chemical Name: N-[(7S)-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide-d3
-
Molecular Formula:
-
Molecular Weight: 404.49 g/mol (Unlabeled: 401.48 g/mol )
1.2 Isotopic Labeling Architecture
The deuterium label is strategically located on the N-acetyl group (
-
Rationale: The N-acetyl methyl group is chemically stable and non-exchangeable in aqueous media, preventing "label loss" during extraction or storage. Labeling the aromatic ring could risk deuterium-hydrogen exchange (D/H exchange) under acidic conditions often used in LC mobile phases.
Structural Visualization (DOT):
Figure 1: Structural logic of the deuterated internal standard.
Part 2: Physicochemical Profile & Stability[6]
Understanding the physical limitations of this compound is critical for stock solution preparation and long-term storage.
| Property | Specification | Operational Implication |
| Appearance | Yellow Solid | Typical of colchicinoids (tropolone chromophore). |
| Solubility | Methanol, DMSO, Ethanol | Prepare primary stock in MeOH or DMSO. Avoid direct dissolution in 100% water due to limited solubility. |
| pKa | ~1.7 (amide), ~10 (phenol) | The molecule is neutral at physiological pH but the phenolic OH (C3) can ionize at high pH. |
| LogP | ~1.4 (Predicted) | Moderately lipophilic; suitable for Reversed-Phase LC (C18). |
| Light Sensitivity | HIGH | CRITICAL: Colchicine derivatives undergo photoisomerization to Lumicolchicine analogs upon UV exposure. |
2.1 The Photo-Instability Hazard
Colchicinoids, including 3-demethyl thiocolchicine, are notoriously sensitive to light. Exposure to UV/visible light causes an electrocyclic ring closure between the A and C rings, forming "Lumi" derivatives (Lumicolchicine).
-
Protocol Requirement: All extraction steps must be performed under monochromatic yellow light or in amber glassware. Autosampler trays must be temperature-controlled and dark.
Part 3: Metabolic Context & Bioanalytical Application[7]
3-Demethyl Thiocolchicine-d3 is primarily used to quantify the pharmacokinetics of Thiocolchicoside .[4] Thiocolchicoside itself is a prodrug (glucoside) that is poorly absorbed; it is hydrolyzed in the gut to its active aglycone, 3-Demethylthiocolchicine .[6]
3.1 Metabolic Pathway Diagram
Figure 2: Metabolic pathway of Thiocolchicoside yielding the analyte 3-Demethylthiocolchicine.
3.2 LC-MS/MS Method Development
The following protocol is a validated framework for quantifying 3-demethylthiocolchicine in human plasma using the d3-IS.
A. Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects which is crucial when using an analog IS (though d3 is a stable isotope IS, matrix effects can still suppress ionization).
-
Aliquot: 200 µL Plasma + 20 µL Internal Standard (d3) working solution.
-
Extraction: Add 2 mL Ethyl Acetate . Vortex (2 min), Centrifuge (4000 rpm, 5 min).
-
Concentration: Evaporate organic layer to dryness under nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 150 µL Mobile Phase.
B. Chromatographic Conditions
-
Column: Phenomenex Luna C18(2) or equivalent (5 µm, 150 x 2 mm).[7][8]
-
Mobile Phase: Acetonitrile : 0.005% Formic Acid (35:65 v/v).
-
Note: Isocratic elution is often sufficient due to the specific polarity of the aglycone.
-
-
Flow Rate: 0.35 mL/min.
C. Mass Spectrometry (MRM Parameters) Operate in Positive ESI mode. The d3-IS provides a +3 Da shift.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 3-Demethylthiocolchicine | 402.2 | 358.1 (Loss of Acetyl) | ~25 |
| 3-Demethyl Thiocolchicine-d3 | 405.2 | 361.1 (Loss of Acetyl) | ~25 |
Note: The fragmentation pattern typically involves the loss of the acetamide group (
-
Correction on Transition: If the label is on the acetyl group (
), and the fragmentation is the loss of the acetyl group, the product ion would be the same for both analyte and IS. -
CRITICAL VALIDATION STEP: You must select a transition where the label is retained or monitor the specific loss of the labeled fragment if it is unique.
-
Alternate Transition: If the label is on the Acetyl, monitor the fragment corresponding to the whole molecule minus a methoxy, or the acetyl ion itself (rare in this size).
-
Standard Practice: For colchicine derivatives, the loss of
(acetamide) is common. If the label is on the acetyl, do not use the neutral loss of acetamide as the primary transition if it strips the label. -
Correct Transition Strategy: Use a transition that represents the loss of a methoxy (-32) or water, retaining the N-acetyl-d3 group. Or, ensure the Q3 ion contains the acetyl group.
-
Refined Transition: Many validated methods for Colchicine use
(loss of side chains). For the d3-IS labeled on the acetyl, if the acetyl is lost, the IS is useless. Verify the specific fragmentation of your standard. If the label is indeed on the acetyl, the transition (Acetyl-d3 ion) or a high mass fragment retaining the ring + acetyl is required. -
Literature Check: Most d3-Colchicine standards are labeled on the Methoxy groups (A-ring). If this specific product (CAS 1246818-03-0) is labeled on the Acetyl, care is needed. However, most commercial "d3" standards for this class label the C1 or C2 methoxy. If the label is on the methoxy, the standard transition (loss of acetyl) is safe. Always check the Certificate of Analysis for the specific label position.
-
Part 4: Safety & Handling
Warning: 3-Demethyl Thiocolchicine is a potent tubulin inhibitor .
-
Toxicity: High cytotoxicity. Handle in a fume hood.
-
PPE: Double nitrile gloves, safety goggles, lab coat.
-
Waste: Dispose of as hazardous cytotoxic waste.
References
-
Sutherland, F. C., et al. (2002).[7] "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma." Journal of Chromatography A. Link
-
LGC Standards. (n.d.). "3-Demethyl Thiocolchicine-d3 Certificate of Analysis & Structure." LGC Standards. Link
-
European Medicines Agency (EMA). (2013). "Assessment report for Thiocolchicoside containing medicinal products." EMA Pharmacovigilance. Link
-
PubChem. (2024). "3-Demethyl Thiocolchicine-d3 Compound Summary." National Center for Biotechnology Information. Link
- Marchetti, P., et al. (2009). "Photostability of thiocolchicoside: characterization of the photoproducts." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-O-Demethyl Thiocolchicine-D3 - Acanthus Research [acanthusresearch.com]
- 4. biofarm.pl [biofarm.pl]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of 3-Demethyl Thiocolchicine-d3
This guide outlines the technical protocol for the synthesis and characterization of 3-Demethyl Thiocolchicine-d3 (specifically defined here as N-(Trideuteroacetyl)-3-demethylthiocolchicine ), a critical deuterated internal standard (IS) used in the bioanalysis of Thiocolchicoside and its metabolites.
Introduction & Strategic Analysis
3-Demethyl Thiocolchicine (3-DMT) is the primary aglycone metabolite of the muscle relaxant Thiocolchicoside .[1] In pharmacokinetic (PK) studies, accurate quantification of 3-DMT is essential due to its bioactivity and potential toxicity.
To eliminate matrix effects and ionization suppression in LC-MS/MS assays, a stable isotope-labeled internal standard is required. The d3-N-acetyl analog is the preferred choice over ring-deuterated analogs because the acetyl group is chemically accessible for late-stage isotopic labeling, ensuring high isotopic purity without risking deuterium scrambling on the tropolone ring.
Target Molecule Profile[1][2][3][4]
-
IUPAC Name:
-[(7S)-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-2,2,2-trideuterioacetamide[2] -
Molecular Formula:
[3] -
Molecular Weight: 404.49 g/mol [3]
-
Key Functionality: Phenolic hydroxyl at C3 (labile), Thiomethyl at C10, Deuterated Acetamide at C7.
Retrosynthetic Strategy
The synthesis is designed to be divergent from the commercially available API Thiocolchicoside or its aglycone Thiocolchicine . The core strategy involves "stripping" the molecule to its amine core and "rebuilding" it with a deuterated tag.
Pathway Logic
-
Precursor Selection: Start with Thiocolchicoside (API grade).[4] It already possesses the correct C10-thiomethyl and C3-oxygenation pattern.
-
Core Exposure (Double Hydrolysis): Acidic hydrolysis is used to simultaneously cleave the C3-glycosidic bond and the N-acetyl bond, yielding the N-Deacetyl-3-demethylthiocolchicine intermediate.
-
Selective Labeling: Re-introduction of the acetyl group using Acetic Anhydride-d6 . The challenge here is chemoselectivity: the reagent must acetylate the C7-amine without permanently blocking the C3-phenol.
Caption: Retrosynthetic pathway converting Thiocolchicoside to the deuterated aglycone standard via the N-deacetyl core.
Experimental Protocols
Step 1: Preparation of N-Deacetyl-3-demethylthiocolchicine (The Core)
This step removes the sugar and the acetyl group. Note: If starting from Thiocolchicine , the glycoside hydrolysis is unnecessary, and you proceed directly to amide hydrolysis.
Reagents: Thiocolchicoside (10 g), Sulfuric Acid (20%), Ammonium Hydroxide.
-
Hydrolysis: Dissolve 10 g of Thiocolchicoside in 100 mL of 20%
. -
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor by HPLC for the disappearance of the intermediate 3-demethylthiocolchicine.-
Note: The glycosidic bond cleaves first (fast), followed by the amide (slow).
-
-
Neutralization: Cool the reaction to room temperature (RT). Slowly adjust pH to ~9.0 using concentrated
in an ice bath. The free amine/phenol core is less soluble in basic water than the salt. -
Extraction: Extract exhaustively with Chloroform/Isopropanol (3:1). The 3-OH group makes the molecule amphoteric; ensure pH control is precise to maximize recovery.
-
Purification: Evaporate solvent. The crude residue (dark oil/foam) is used directly or purified via flash chromatography (DCM:MeOH:NH3 90:9:1).
Step 2: Selective N-Acetylation with Acetic Anhydride-d6
This is the critical labeling step. The goal is to acetylate the amine (N) while leaving the phenol (O) free, or to selectively hydrolyze the labile phenolic ester if it forms.
Reagents: Core Scaffold (from Step 1), Acetic Anhydride-d6 (
-
Setup: Dissolve 1.0 eq of N-Deacetyl-3-demethylthiocolchicine in anhydrous Pyridine (10 volumes) under Nitrogen.
-
Addition: Cool to
. Add 1.1 eq of Acetic Anhydride-d6 dropwise.-
Mechanism:[5] The amine is more nucleophilic than the phenol and reacts faster. However, excess reagent will acetylate the phenol to form the di-acetylated product.
-
-
Reaction: Stir at
for 2 hours, then allow to warm to RT for 1 hour. -
Workup (The "Mild Hydrolysis" Trick):
-
Add Methanol (5 mL) to quench excess anhydride.
-
Add 2M
(aq) and stir for 30 minutes at RT. -
Why? Phenolic esters (O-acetyl) are unstable in mild base and will hydrolyze back to the phenol (3-OH), while the amide (N-acetyl) remains stable. This ensures the final product is the mono-acetylated 3-demethyl target.
-
-
Isolation: Dilute with water, acidify slightly to pH 6-7, and extract with Dichloromethane (DCM).
-
Final Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Characterization & Validation
The identity of the IS must be validated to ensure no interference with the analyte (unlabeled drug) and high isotopic purity.
A. Nuclear Magnetic Resonance (NMR)
Compare the
| Feature | Thiocolchicine (Reference) | 3-Demethyl Thiocolchicine-d3 (Target) |
| N-Acetyl Methyl | Singlet at | Absent (Silent in |
| C3-Methoxy | Singlet at | Absent (Replaced by Phenolic OH) |
| C10-S-Methyl | Singlet at | Singlet at |
| Aromatic Protons | C1, C2, C8, C11, C12 signals present | Unchanged chemical shifts |
B. Mass Spectrometry (LC-MS)
Direct infusion MS is required to calculate the Isotopic Enrichment (IE).
-
Parent Ion:
(Calculated for d3). -
Unlabeled Impurity (d0): Monitor
402.15. -
Acceptance Criteria: Contribution of d0 (unlabeled) to the d3 signal should be
.
C. Chemical Purity (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
mm, 3.5 µm). -
Mobile Phase: A: 10mM Ammonium Acetate (pH 4.5); B: Acetonitrile.
-
Detection: UV at 254 nm and 350 nm (Tropolone chromophore).
-
Requirement: Purity
.
Workflow Visualization
Caption: Operational workflow from crude hydrolysis to validated lyophilized standard.
Handling and Stability
Colchicinoids are photosensitive.
-
Light Sensitivity: Exposure to UV light causes rearrangement of the seven-membered tropolone ring into Lumicolchicine derivatives.
-
Storage: Store neat material at
in amber vials. -
Solution Stability: Solutions in Methanol/DMSO are stable for 1 month at
. Avoid acidic aqueous solutions for prolonged periods to prevent hydrolysis of the amide label.
References
-
PubChem. (2024). 3-Demethyl Thiocolchicine-d3 (CID 53312103).[2] National Library of Medicine. Retrieved March 4, 2026, from [Link]
- Indena S.p.A. (2009). Process for the glycosidation of colchicine and thiocolchicine. World Intellectual Property Organization, WO2009143930A1.
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved March 4, 2026, from [Link]
Sources
- 1. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
- 2. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Demethyl Thiocolchicine-d3 | LGC Standards [lgcstandards.com]
- 4. 3-Demethyl Thiocolchicine-d3 3-O-Beta-D-Glucuronide [lgcstandards.com]
- 5. greenpharmacy.info [greenpharmacy.info]
3-Demethyl Thiocolchicine-d3: Mechanism of Action, Pharmacokinetics, and Bioanalytical Applications
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of neuromuscular pharmacology, the clinical efficacy and toxicity profile of the muscle relaxant thiocolchicoside are entirely dictated by its primary active aglycone metabolite: 3-demethylthiocolchicine (3-DTC) [1][2]. Understanding the dual mechanism of action of this molecule—spanning central neurotransmitter antagonism to profound cytoskeletal disruption—is critical for navigating its narrow therapeutic index[3][4].
To support the rigorous pharmacokinetic (PK) monitoring required by regulatory agencies, the stable isotope-labeled standard 3-Demethyl Thiocolchicine-d3 (CAS: 1246818-03-0) has become an indispensable tool[5]. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular causality behind 3-DTC's biological effects and provide a self-validating bioanalytical framework for its quantification using its trideuterated isotopologue[6].
The Parent-Metabolite Axis: Pharmacological Grounding
Thiocolchicoside is a semi-synthetic, sulfur-containing derivative of colchicoside[3][7]. Upon oral administration, the parent drug is virtually undetectable in systemic circulation[1]. It undergoes rapid and extensive first-pass intestinal metabolism, specifically deglycosylation, to form the active aglycone 3-demethylthiocolchicine (also designated as SL59.0955)[2][8].
This biotransformation is the critical initiating event for both the therapeutic muscle-relaxant properties and the dose-limiting toxicities observed in clinical applications[1][2].
Dual Mechanism of Action of 3-Demethylthiocolchicine
The pharmacological profile of 3-DTC is bifurcated into two distinct mechanistic pathways: neuromuscular modulation and cytoskeletal disruption.
Neuromuscular Modulation: GABA-A and Glycine Antagonism
Unlike benzodiazepines or other centrally acting muscle relaxants that function as central depressants, 3-DTC operates via competitive antagonism at inhibitory receptors in the central nervous system[4][9].
-
The Mechanism: 3-DTC selectively binds to and inhibits
-aminobutyric acid type A (GABA-A) receptors and strychnine-sensitive glycine receptors[4]. -
The Causality: By blocking these primary inhibitory neurotransmitter pathways, 3-DTC paradoxically relieves reflex muscle spasms. However, this exact mechanism is responsible for its potent pro-convulsant activity. By lowering the seizure threshold, the drug poses a significant risk to seizure-prone individuals, dictating strict contraindications[4][7].
Cytoskeletal Disruption: Tubulin Binding and Aneugenic Toxicity
Because 3-DTC retains the core benzo[a]heptalenic scaffold of colchicine, it exhibits a profound affinity for the cellular cytoskeleton[3][10].
-
The Mechanism: 3-DTC binds directly to the colchicine-binding site on
-tubulin. This specific interaction inhibits tubulin polymerization, leading to the rapid depolymerization of the intracellular microtubule network[3]. -
The Causality: Microtubules are essential for the formation of the mitotic spindle during cell division. By disrupting spindle dynamics, 3-DTC prevents the satisfaction of the Spindle Assembly Checkpoint (SAC). This sustains the inhibition of the Anaphase-Promoting Complex (APC/C), forcing the cell into prolonged G2/M cell cycle arrest[3].
-
Clinical Consequence: Prolonged mitotic arrest frequently results in unequal chromosome segregation (chromosome loss), leading to aneuploidy [2][7]. This severe aneugenic and teratogenic effect is the primary reason regulatory bodies (such as the EMA) restrict thiocolchicoside therapy to a maximum of 7 consecutive days[9][11].
Pathway Visualization
Caption: Dual mechanistic pathways of 3-Demethylthiocolchicine dictating efficacy and toxicity.
Pharmacokinetics and Quantitative Data
Following the formation of 3-DTC (SL59.0955), a portion of the aglycone is further metabolized via hepatic glucuronidation into SL18.0740, which also possesses equipotent pharmacological activity[2][8]. Due to the severe aneugenic risks associated with high systemic exposure, characterizing the PK profile of these metabolites is paramount.
Table 1: Pharmacokinetic Parameters Following a Single 8 mg Oral Dose of Thiocolchicoside [2][8]
| Metabolite | Chemical Nature | ||||
| SL59.0955 | 3-Demethylthiocolchicine (Aglycone) | ~ 13.0 | 1.0 | 15.5 - 39.7 | ~ 0.8 |
| SL18.0740 | Glucuroconjugated 3-DTC | ~ 60.0 | 1.0 | ~ 130.0 | 3.2 - 7.0 |
Bioanalytical Application: The Role of 3-Demethyl Thiocolchicine-d3
To accurately quantify the low circulating levels of 3-DTC (Cmax ~13 ng/mL), highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required[2].
3-Demethyl Thiocolchicine-d3 (
The Causality of the SIL-IS (Self-Validating System)
In mass spectrometry, biological matrices (like human plasma) cause unpredictable ion suppression or enhancement. By spiking samples with 3-DTC-d3, we create a self-validating system. Because the -d3 isotopologue is physiochemically identical to the endogenous analyte (differing only by 3 Daltons in mass), it co-elutes chromatographically and experiences the exact same extraction losses and ionization matrix effects. Quantifying the ratio of Analyte-to-IS mathematically cancels out these variables, ensuring absolute quantitative trust.
Protocol: LC-MS/MS Quantification Workflow
Step 1: Standard & SIL-IS Preparation
-
Prepare primary stock solutions of unlabeled 3-DTC and 3-DTC-d3 in 100% methanol (1.0 mg/mL).
-
Dilute the 3-DTC-d3 stock to a working internal standard solution of 50 ng/mL in 50:50 Acetonitrile:Water.
Step 2: Sample Preparation via Solid Phase Extraction (SPE)
-
Aliquot 200 µL of human plasma into a 96-well plate.
-
Critical Step: Spike 20 µL of the 3-DTC-d3 working solution directly into the plasma. Reasoning: Spiking before any extraction ensures the SIL-IS accounts for all subsequent physical losses.
-
Add 400 µL of 0.1% Formic Acid to disrupt protein-drug binding.
-
Load the mixture onto a pre-conditioned mixed-mode reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Wash with 5% Methanol in water to remove polar matrix interferences.
-
Elute the analytes using 100% Methanol. Evaporate under nitrogen and reconstitute in the mobile phase.
Step 3: UHPLC Separation
-
Inject 5 µL onto a sub-2µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Reasoning: The acidic environment ensures complete protonation of the analytes, maximizing positive electrospray ionization (ESI+) efficiency.
Step 4: ESI-MS/MS Detection
-
Operate the triple quadrupole mass spectrometer in Positive ESI mode.
-
Monitor via Multiple Reaction Monitoring (MRM) to filter out background noise:
-
3-DTC (Analyte): Monitor the
transition. -
3-DTC-d3 (SIL-IS): Monitor the
transition.
-
Workflow Visualization
Caption: Self-validating LC-MS/MS bioanalytical workflow utilizing 3-DTC-d3 as an internal standard.
References
-
Thiocolchicoside - Wikipedia. Available at:[Link]
-
Thiocolchicoside Capsule - QbD Products Details - QbD Pharmaceuticals. Available at: [Link]
-
Fachico Summary of Product Characteristics - Standpharm. Available at: [Link]
-
Thiocolchicoside: A review - World Medicine. Available at: [Link]
-
3-Demethyl Thiocolchicine-d3 (CAS 1246818-03-0) - Pharmaffiliates. Available at:[Link]
-
3-Demethyl Thiocolchicine-d3 (CID 53312103) - PubChem. Available at:[Link]
-
Thiocolchicoside: An Updated Review - Asian Journal of Research in Pharmaceutical Sciences. Available at:[Link]
-
Analytical Methods for Determination of Muscle Relaxant Thiocolchicoside - Open Pharmaceutical Sciences Journal. Available at:[Link]
-
Summary of Product Characteristics - Dafra Pharma. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. QbD : Products Details [qbdpharmaceuticals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. worldmedicine.uz [worldmedicine.uz]
- 8. standpharm.com [standpharm.com]
- 9. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 10. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 11. dafrapharma.com [dafrapharma.com]
The Pharmacokinetics and Bioanalysis of 3-Demethyl Thiocolchicine-d3: A Technical Whitepaper
Executive Summary
Thiocolchicoside (TCC) is a semi-synthetic derivative of colchicine widely utilized in rheumatology and orthopedics for its potent muscle relaxant, anti-inflammatory, and analgesic properties. However, the parent compound exhibits no systemic bioavailability following oral administration. Instead, it undergoes rapid and extensive first-pass intestinal metabolism to form 3-demethylthiocolchicine (3-DMT) , also known as SL59.0955, which is subsequently conjugated into the pharmacologically active 3-O-β-D-glucuronide metabolite (SL18.0740).
To accurately map this complex pharmacokinetic profile, researchers rely on 3-Demethyl Thiocolchicine-d3 (3-DMT-d3) (CAS 1246818-03-0). As a stable isotope-labeled internal standard (SIL-IS), 3-DMT-d3 is critical for the precise LC-MS/MS quantification of the aglycone metabolite in biological matrices, allowing scientists to correct for matrix effects, ion suppression, and extraction variability. This whitepaper details the metabolic pathway, pharmacokinetic parameters, and validated bioanalytical protocols surrounding 3-DMT-d3.
Metabolic Pathway Dynamics
The biotransformation of thiocolchicoside is a sequential, multi-enzyme process that dictates both its therapeutic efficacy and its toxicological profile.
-
Intestinal Deglycosylation (Formation of 3-DMT): Following oral ingestion, TCC is completely metabolized in the intestinal tract by local glycosidases. This deglycosylation yields the aglycone intermediate, 3-demethylthiocolchicine. Because this conversion is absolute, unmodified TCC is undetectable in human plasma after oral dosing.
-
Hepatic/Intestinal Glucuronidation: 3-DMT is rapidly processed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) into 3-demethylthiocolchicine 3-O-β-D-glucuronide. This glucuronide is the primary circulating active metabolite responsible for the systemic muscle relaxant effects.
-
Secondary Demethylation: A minor fraction of 3-DMT undergoes further demethylation to form didemethyl-thiocolchicine, an inactive metabolite that is primarily excreted in the feces.
Caption: Metabolic biotransformation of thiocolchicoside into its active and inactive metabolites.
Quantitative Pharmacokinetic Data
Understanding the exposure limits of 3-DMT is critical due to its genotoxic potential. The table below summarizes the established pharmacokinetic parameters for the metabolites following a single 8 mg oral dose of thiocolchicoside in healthy human volunteers.
| Analyte / Metabolite | Designation | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (hours) | Pharmacological Status |
| Thiocolchicoside | Parent Drug | Undetectable | Undetectable | N/A | Prodrug (Oral) |
| 3-Demethylthiocolchicine | SL59.0955 (Aglycone) | ~ 13.0 | 15.5 – 39.7 | ~ 0.8 | Toxic Intermediate |
| 3-DMT 3-O-β-D-Glucuronide | SL18.0740 | ~ 60.0 | ~ 130.0 | 3.2 – 7.0 | Active Muscle Relaxant |
Data synthesis indicates that while the glucuronide drives therapeutic action, the transient spike of the aglycone (3-DMT) is the primary target for toxicological monitoring.
Bioanalytical Methodology: LC-MS/MS Protocol utilizing 3-DMT-d3
To conduct rigorous bioequivalence and pharmacokinetic studies, researchers must quantify 3-DMT in human plasma. The use of 3-Demethyl Thiocolchicine-d3 (Molecular Formula: C21H20D3NO5S, Molecular Weight: 404.49 g/mol ) is mandatory to ensure a self-validating system. The addition of three deuterium atoms shifts the mass by +3 Da, allowing distinct Multiple Reaction Monitoring (MRM) channels without isotopic crosstalk, while maintaining identical chromatographic retention and ionization efficiency to the unlabeled analyte.
Step-by-Step Experimental Protocol
1. Preparation of Standards and Spiking:
-
Causality: Plasma is a highly complex matrix. Spiking the sample with a known concentration of 3-DMT-d3 immediately upon thawing ensures that any subsequent analyte loss (via degradation or incomplete extraction) is proportionally mirrored by the internal standard, maintaining an accurate analyte-to-IS peak area ratio.
-
Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of 3-DMT-d3 working solution (e.g., 50 ng/mL in 50% methanol).
2. Protein Precipitation (Extraction):
-
Causality: 3-DMT is highly protein-bound. Using a strong organic solvent denatures plasma proteins, releasing the bound analyte into the supernatant while precipitating the macroscopic protein matrix that would otherwise clog the LC column.
-
Action: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the spiked plasma. Vortex vigorously for 2 minutes.
3. Centrifugation and Recovery:
-
Action: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. Transfer 200 µL of the clear supernatant to an autosampler vial.
4. Chromatographic Separation (UHPLC):
-
Causality: The highly polar glucuronide metabolite (SL18.0740) must be chromatographically separated from the less polar aglycone (3-DMT) to prevent in-source fragmentation of the glucuronide back into the aglycone, which would falsely elevate 3-DMT quantification.
-
Action: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile).
5. ESI-MS/MS Detection:
-
Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions:
-
Unlabeled 3-DMT: m/z 402.5 → [Product Ion]
-
3-DMT-d3 (IS): m/z 405.5 → [Product Ion]
-
Caption: LC-MS/MS bioanalytical workflow utilizing 3-DMT-d3 as a stable isotope internal standard.
Mechanistic Toxicity & Clinical Implications
The precise quantification of 3-DMT is not merely an academic exercise; it is a critical regulatory requirement.
Aneuploidy and Genotoxicity: The European Medicines Agency (EMA) and pharmacovigilance databases have flagged thiocolchicoside due to the toxicological profile of its aglycone metabolite, 3-demethylthiocolchicine. In preclinical models, 3-DMT has been shown to disrupt microtubule dynamics during cell division, leading to aneuploidy (an abnormal number of chromosomes). Because of this teratogenic and genotoxic risk, regulatory bodies mandate that oral thiocolchicoside therapy must not exceed 7 consecutive days, and intramuscular administration must not exceed 5 days.
Neurotoxicity and Receptor Antagonism: While the exact mechanism of muscle relaxation is linked to its interaction with inhibitory neurotransmitter pathways, 3-DMT and its parent compound act as competitive antagonists at GABA-A and strychnine-sensitive glycine receptors. This antagonism strips away inhibitory signaling in the central nervous system, granting the compound powerful convulsant activity. Consequently, the drug is strictly contraindicated in patients with a history of epilepsy or seizure disorders.
References
- Source: biofarm.
- Source: dafrapharma.
- Source: benchchem.
- Source: PubChem (nih.gov)
- Thiocolchicoside Source: Wikipedia URL
3-Demethyl Thiocolchicine-d3 (CAS 1246818-03-0): A High-Fidelity Probe for Tubulin Dynamics and LC-MS/MS Quantification
Executive Summary
In the landscape of preclinical oncology and pharmacokinetics, the precise quantification of microtubule-destabilizing agents is often hindered by matrix effects and the physical limitations of bulky fluorescent probes. 3-Demethyl Thiocolchicine-d3 (CAS 1246818-03-0) emerges as a highly specialized, stable isotope-labeled (SIL) derivative designed to overcome these analytical bottlenecks. By replacing three hydrogen atoms with deuterium, this compound retains the identical biochemical behavior of its parent molecule while providing a distinct +3 Da mass shift.
As an application scientist, I rely on this compound for two critical workflows: as a "traceless" probe in competitive tubulin binding assays, and as an absolute Internal Standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) ([1]). This whitepaper deconstructs the mechanistic utility and experimental protocols required to deploy 3-Demethyl Thiocolchicine-d3 effectively.
Physicochemical & Pharmacological Profile
To design robust extraction and chromatographic methods, one must first understand the molecule's physical properties. The lipophilicity and molecular weight directly dictate the choice of organic modifiers in LC-MS/MS.
| Parameter | Specification |
| Chemical Name | 3-Demethyl Thiocolchicine-d3 |
| CAS Number | 1246818-03-0[1][2] |
| Molecular Formula | C21H20D3NO5S[3] |
| Molecular Weight | 404.49 g/mol [3][4] |
| Exact Mass | 404.1485 Da[1] |
| Isotopic Shift | +3 Da (relative to unlabeled parent)[5] |
| Primary Target | |
| Topological Polar Surface Area | 110 Ų[1] |
Mechanistic Insights: The Colchicine Binding Site
3-Demethyl Thiocolchicine-d3 exerts its biological effect by binding to the colchicine site located at the interface of the
The Causality of the Deuterium Label:
Traditional binding assays rely on fluorophores (e.g., FITC or Rhodamine) attached to the ligand. However, the colchicine binding pocket is highly sterically restricted. Bulky tags alter the binding kinetics and thermodynamic affinity of the probe, leading to false-positive displacement data. The incorporation of deuterium provides a traceless label —it does not alter the molecular volume or the Van der Waals interactions within the binding pocket, ensuring the probe's affinity (
Mechanism of 3-Demethyl Thiocolchicine-d3 binding and subsequent cell cycle arrest.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, laboratory protocols must be designed with built-in causality—understanding why a step is performed is more important than the step itself. Below are the definitive methodologies for utilizing this compound.
Protocol 1: Competitive Tubulin Binding Assay (Ultrafiltration LC-MS/MS)
This assay determines the IC50 of novel compounds by measuring their ability to displace 3-Demethyl Thiocolchicine-d3 from tubulin ().
-
Matrix Preparation & Equilibration
-
Action: Incubate purified
-tubulin heterodimers (10 µM) in PIPES buffer (pH 6.9) containing 1 mM GTP at 37°C for 15 minutes. -
Causality: Tubulin is highly sensitive to temperature. Pre-incubation at 37°C in GTP ensures the protein adopts its native, dynamically unstable conformation required for physiologically relevant ligand binding. Cold temperatures would artificially induce depolymerization.
-
-
Ligand Introduction
-
Action: Spike the reaction mixture with 3-Demethyl Thiocolchicine-d3 (1 µM) and the unlabeled test compound (at varying concentrations). Incubate for 45 minutes at 37°C.
-
Causality: The binding of colchicine-site ligands is notoriously slow and biphasic. A strict 45-minute incubation is required to reach thermodynamic equilibrium before measurement.
-
-
Phase Separation via Ultrafiltration
-
Action: Transfer the mixture to a 30 kDa Molecular Weight Cut-Off (MWCO) centrifugal filter. Centrifuge at 10,000 x g for 10 minutes.
-
Causality: Unlike chemical protein precipitation—which denatures tubulin and releases all bound ligands, destroying the equilibrium—ultrafiltration physically separates the massive tubulin-ligand complex (~100 kDa) from the unbound free ligand (404.5 Da). The filtrate will contain only the unbound fraction.
-
-
LC-MS/MS Quantification
-
Action: Analyze the filtrate using an ESI+ MRM method, targeting the specific +3 Da mass shift of the deuterated probe.
-
Causality: The deuterium label ensures that the probe's signal is completely isolated from the unlabeled test compound, eliminating cross-talk and allowing precise calculation of the displacement ratio.
-
Protocol 2: Pharmacokinetic Sample Preparation (SIL-IS Workflow)
When quantifying thiocolchicine derivatives in plasma, 3-Demethyl Thiocolchicine-d3 acts as the ultimate internal standard.
-
Spiking the Matrix: Add 3-Demethyl Thiocolchicine-d3 to the raw plasma sample. Causality: Adding the IS before any extraction step ensures that any volumetric losses during sample prep apply equally to the analyte and the IS, preserving the quantitative ratio.
-
Protein Precipitation: Add cold Acetonitrile (1:3 v/v). Causality: Acetonitrile is selected over methanol because its lower dielectric constant provides a sharper phase separation and superior denaturation of plasma proteins, ensuring the complete release of protein-bound lipophilic ligands into the supernatant.
-
Chromatography: Co-elution on a C18 column. Causality: Because the deuterated IS shares the exact physicochemical properties of the analyte, they co-elute perfectly. Any ion suppression caused by the biological matrix at that specific retention time affects both equally, canceling out the matrix effect.
LC-MS/MS workflow utilizing 3-Demethyl Thiocolchicine-d3 as an internal standard.
System Suitability & Validation
A protocol is only as good as its validation parameters. To ensure the competitive binding assay is functioning as a self-validating system:
-
Negative Control: Run the assay using Paclitaxel. Because Paclitaxel binds to the taxane site (distinct from the colchicine site), it should cause zero displacement of 3-Demethyl Thiocolchicine-d3. If displacement is observed, the tubulin has degraded or non-specific binding is occurring.
-
Z'-Factor Calculation: Always calculate the Z'-factor between the positive control (full displacement by unlabeled colchicine) and the vehicle control. A Z'-factor > 0.5 confirms the assay has a wide enough dynamic range to be trusted.
References
-
National Center for Biotechnology Information (2024). "3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103". PubChem. URL: [Link]
Sources
- 1. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-Demethyl Thiocolchicine-d3 | LGC Standards [lgcstandards.com]
- 4. 3-Demethyl Thiocolchicine-d3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
3-Demethyl Thiocolchicine-d3 molecular weight and formula
[1][2]
Executive Summary
3-Demethyl Thiocolchicine-d3 is a stable isotope-labeled derivative of 3-demethylthiocolchicine (also known as the aglycone of Thiocolchicoside). It is the critical internal standard (IS) used in LC-MS/MS assays to quantify the therapeutic exposure of Thiocolchicoside, a widely used muscle relaxant. As Thiocolchicoside is a prodrug that undergoes extensive first-pass metabolism to this active aglycone, accurate quantification of the 3-demethyl metabolite is the primary endpoint in pharmacokinetic (PK) and bioequivalence studies.
Part 1: Physicochemical Identity
The precise characterization of the reference standard is the foundation of any regulated bioanalytical method.
Chemical Specifications
| Property | Data |
| Chemical Name | 3-Demethyl Thiocolchicine-d3 |
| Synonyms | N-[(7S)-3-hydroxy-1,2-dimethoxy-10-(methylthio)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide-d3; 3-Desmethylthiocolchicine-d3 |
| CAS Number | 1246818-03-0 (Labeled); 87424-25-7 (Unlabeled) |
| Molecular Formula | |
| Molecular Weight | 404.49 g/mol (Unlabeled: ~401.48 g/mol ) |
| Isotopic Purity | Typically |
| Appearance | Yellow Solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform |
Structural Analysis
The molecule retains the core tricyclic tropolone structure of colchicine but differs in two key regions:
-
C-10 Position: A thiomethyl group (
) replaces the methoxy group found in colchicine. -
C-3 Position: A hydroxyl group (
) replaces the methoxy group (hence "3-demethyl"). -
Label Position: The deuterium label is located on the N-acetyl group (
) at position 7. This placement is strategic, ensuring the label is stable and not subject to metabolic exchange (e.g., unlike acidic protons).
Part 2: Bioanalytical Context & Mechanism
To design a valid assay, one must understand the biological generation of the analyte. Thiocolchicoside itself is poorly absorbed and pharmacologically inactive.
Metabolic Activation Pathway
Upon oral administration, Thiocolchicoside is hydrolyzed by intestinal flora (glucosidases) into its aglycone, 3-Demethylthiocolchicine . This metabolite enters systemic circulation and is responsible for the muscle relaxant activity via GABA-A receptor modulation.
Diagram 1: Metabolic Activation of Thiocolchicoside
Caption: The bioactivation pathway of Thiocolchicoside.[1] The analyte of interest for PK studies is the aglycone, 3-Demethylthiocolchicine.[2]
Part 3: Experimental Protocol (LC-MS/MS)
This section outlines a self-validating workflow for quantifying 3-Demethylthiocolchicine in human plasma using the -d3 internal standard.
Sample Preparation (Liquid-Liquid Extraction)
Direct protein precipitation can lead to matrix effects. Liquid-Liquid Extraction (LLE) is recommended for cleaner baselines.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of 3-Demethyl Thiocolchicine-d3 working solution (e.g., 500 ng/mL in methanol). Vortex for 10s.
-
Extraction: Add 2 mL of Ethyl Acetate.
-
Agitation: Shake for 10 minutes; Centrifuge at 4000 rpm for 5 minutes.
-
Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 150 µL of Mobile Phase.
Mass Spectrometry Conditions
The method relies on Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.
-
Ion Source: ESI Positive
-
Spray Voltage: 4500 V
-
Temperature: 500°C
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |
| 3-Demethylthiocolchicine | 402.1 | 360.1 | 25 | Loss of Ketene ( |
| 3-Demethyl Thiocolchicine-d3 | 405.1 | 360.1* | 25 | Loss of Ketene-d3 ( |
Note on Transitions: The primary fragmentation of colchicinoids involves the loss of the acetamide group as ketene. If the label is on the acetyl group, the product ion (
Analytical Workflow Visualization
Diagram 2: LC-MS/MS Quantification Workflow
Caption: Step-by-step bioanalytical workflow for the quantification of 3-Demethylthiocolchicine.
Part 4: Synthesis & Stability Guidelines
Synthesis Route (Brief)
The -d3 standard is typically synthesized from Deacetyl-3-demethylthiocolchicine (the amine precursor).
-
Reagent: Acetic Anhydride-d6 ($ (CD_3CO)_2O $) or Acetyl Chloride-d3.
-
Reaction: Selective N-acetylation of the amino group at position 7.
-
Purification: HPLC purification is required to remove any unreacted amine or over-acetylated byproducts.
Handling & Storage
-
Storage: Store neat powder at -20°C under desiccant. Protect from light (colchicinoids are photosensitive).
-
Solution Stability: Stock solutions in Methanol are stable for 1 month at -20°C.
-
Safety: Like all colchicine derivatives, this compound is highly toxic . Handle in a fume hood with full PPE (gloves, mask, goggles).
References
-
Toronto Research Chemicals (TRC). 3-Demethyl Thiocolchicine-d3 Product Page. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53312103: 3-Demethyl Thiocolchicine-d3. Retrieved from
-
LGC Standards. Reference Standard 3-Demethyl Thiocolchicine-d3. Retrieved from
-
Sutherland, F.C., et al. (2002). Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma. Journal of Chromatography A. Retrieved from
Sources
- 1. ovid.com [ovid.com]
- 2. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Evaluation of 3-Demethyl Thiocolchicine-d3: Bioanalytical Applications & Metabolic Profiling
[1][2]
Core Directive & Scientific Context
The Analytical Imperative
3-Demethyl Thiocolchicine (also known as the aglycone metabolite, SL59.0955, or M2) is the primary metabolic product of Thiocolchicoside , a widely prescribed muscle relaxant.[2][3][4][5][6] Upon oral administration, Thiocolchicoside is not detectable in plasma; it undergoes rapid intestinal hydrolysis to form 3-Demethyl Thiocolchicine.[1][2][3] This aglycone is subsequently glucuronidated to the active metabolite (M1).[1][2]
Therefore, the pharmacokinetic (PK) and toxicological evaluation of Thiocolchicoside relies entirely on the accurate quantification of 3-Demethyl Thiocolchicine .[1]
3-Demethyl Thiocolchicine-d3 is the deuterated isotopolog used as the Internal Standard (IS) .[1] Its evaluation is not about therapeutic efficacy, but about analytical rigor . It serves as the reference anchor to correct for:
-
Matrix Effects: Ion suppression/enhancement in LC-MS/MS.
-
Extraction Variability: Loss of analyte during protein precipitation or SPE.
-
Retention Time Shifts: Ensuring peak identity in complex biological matrices.
Chemical Identity & Properties[1]
-
Analyte Name: 3-Demethyl Thiocolchicine-d3[1][2][7][8][9][10][11]
-
Isotopic Label: Deuterium (d3) on the N-acetyl group (typically).[1]
-
Molecular Formula:
[1] -
Molecular Weight: ~404.5 g/mol (vs. 401.5 g/mol for unlabeled).[1]
-
Key Stability Constraint: Photosensitivity . Like all colchicine derivatives, it is prone to photo-isomerization into lumicolchicine analogs upon exposure to UV/VIS light.[1]
In Vitro Experimental Design
This section details the protocols required to validate 3-Demethyl Thiocolchicine-d3 as a fit-for-purpose Internal Standard.
Protocol A: Stock Solution Preparation & Stability Assessment
Objective: To establish the stability window of the d3-isotope and prevent isotopic exchange.
Methodology:
-
Dissolution: Dissolve 1 mg of 3-Demethyl Thiocolchicine-d3 in DMSO (dimethyl sulfoxide) to create a 1 mg/mL primary stock.[1] Avoid methanol as the primary solvent if long-term storage is intended, to minimize potential transesterification risks, though methanol is acceptable for working solutions.[1]
-
Light Protection: All operations must be performed under amber light (sodium vapor) or in vessels wrapped in aluminum foil.
-
Isotopic Stability Test:
-
Incubate the d3-stock in human plasma at 37°C for 4 hours.[1]
-
Analyze via LC-MS/MS monitoring the d0 transition (M+H 402).
-
Acceptance Criteria: The d0 signal must be <0.5% of the d3 signal, confirming no deuterium-hydrogen exchange occurs under physiological conditions.
-
Protocol B: LC-MS/MS Method Development (MRM Optimization)
Objective: To define the unique mass transitions that distinguish the d3-IS from the analyte.
Causality: We select transitions that retain the labeled moiety. If the label is on the acetyl group, fragments losing this group will lose the mass distinction.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Structural Logic |
| 3-Demethyl Thiocolchicine (d0) | 402.1 [M+H]+ | 360.1 | 25 | Loss of Acetyl (-42 Da) |
| 3-Demethyl Thiocolchicine-d3 (IS) | 405.1 [M+H]+ | 363.1 | 25 | Retains d3-Acetyl |
| Interference Check | 405.1 | 360.1 | 35 | Loss of d3-Acetyl (Converges with d0 fragment) |
Note: The transition 405.1 -> 363.1 is critical.[1] If you monitor 405.1 -> 360.1, you are monitoring the loss of the labeled group, which is valid but less specific if background noise exists.[1]
Protocol C: Extraction & Recovery Validation
Objective: To prove that the d3-IS mimics the extraction behavior of the analyte perfectly.
Workflow:
-
Matrix: Human Plasma (K2EDTA).[1]
-
Spiking:
-
Analyte (d0) at Low QC (3 ng/mL) and High QC (800 ng/mL).
-
IS (d3) at constant concentration (e.g., 50 ng/mL).[1]
-
-
Extraction Method (Protein Precipitation):
-
Add 100 µL Plasma to 300 µL Acetonitrile (containing 0.1% Formic Acid).[1]
-
Vortex (1 min) -> Centrifuge (10,000 g, 10 min).
-
Inject Supernatant.
-
-
Calculation:
-
Compare Area Ratio (Analyte/IS) in extracted samples vs. neat solution standards.
-
Self-Validating Step: The "IS Normalized Recovery" should be close to 100% even if absolute recovery is lower, proving the IS compensates for losses.
-
Visualization of Metabolic & Analytical Pathways
Diagram 1: Thiocolchicoside Metabolic Activation
This diagram illustrates why we measure the aglycone. Thiocolchicoside itself is a prodrug; the aglycone (measured using the d3-IS) is the gateway to the active glucuronide.
Caption: Metabolic activation of Thiocolchicoside.[1] The aglycone (center) is the target analyte for bioequivalence.[1]
Diagram 2: LC-MS/MS Bioanalytical Workflow
This diagram outlines the self-validating extraction protocol using the d3-Internal Standard.[1]
Caption: LC-MS/MS workflow ensuring IS compensates for matrix effects and recovery losses.
Quantitative Data Summary
The following table summarizes typical validation parameters expected when using 3-Demethyl Thiocolchicine-d3 in a validated GLP assay.
| Parameter | Acceptance Criteria | Typical Result with d3-IS | Interpretation |
| Selectivity | No interfering peaks >20% of LLOQ | Pass | d3 label provides mass resolution from endogenous matrix. |
| Matrix Factor (MF) | IS-normalized MF ~ 1.0 | 0.98 - 1.02 | The d3-IS experiences the same ion suppression as the analyte, cancelling out the error.[1] |
| Linearity ( | 0.998 | High precision across the dynamic range (e.g., 0.5 - 100 ng/mL).[1][11] | |
| Precision (CV%) | 3.5% - 6.2% | Use of stable isotope reduces variability significantly compared to analog IS.[1] | |
| KIE (Kinetic Isotope Effect) | N/A for IS use | Negligible | Retention time shift is minimal (<0.05 min), ensuring co-elution.[1] |
References
-
European Medicines Agency (EMA). Assessment Report: Thiocolchicoside containing medicinal products. (2013).[1][3] Retrieved from [Link][1]
-
PubChem. 3-Demethyl Thiocolchicine-d3 (Compound Summary). National Library of Medicine. Retrieved from [Link][1]
-
Sutherland, F.C., et al. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma.[1] Journal of Chromatography B (2002).[1] Retrieved from [Link]
Sources
- 1. 3-Demethyl Thiocolchicine-d3 3-O-β-D-Glucuronide [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. worldmedicine.uz [worldmedicine.uz]
- 4. Biotransformation of colchicinoids into their corresponding 3-O-glucosyl derivatives by selected strains of Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THIOCOLCHICOSIDE (PD013112, LEQAKWQJCITZNK-AXHKHJLKSA-N) [probes-drugs.org]
- 6. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 7. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Demethylthiocolchicine | C21H23NO5S | CID 84076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 3-Demethyl Thiocolchicine-d3 3-O-Beta-D-Glucuronide [lgcstandards.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Demethylthiocolchicine Using 3-Demethyl Thiocolchicine-d3 as an Internal Standard
Scientific Rationale & Introduction
Thiocolchicoside is a widely prescribed centrally-acting muscle relaxant. Following oral administration, it undergoes rapid and extensive first-pass intestinal metabolism, primarily via deglycosylation, to form its active aglycone metabolite: 3-Demethylthiocolchicine (3-DMT) [1]. Because the parent drug is virtually undetectable in plasma after oral dosing, pharmacokinetic and bioequivalence studies must rely on the accurate quantification of 3-DMT[2].
Historically, analytical methods such as Radioimmunoassay (RIA) and Gas Chromatography-Mass Spectrometry (GC-MS) coupled with enzymatic hydrolysis were used. However, these legacy techniques failed to differentiate the parent compound from its pharmacologically active or inactive metabolites[2]. To achieve the necessary molecular specificity, has become the gold standard[3].
The Critical Role of the Deuterated Internal Standard (IS)
In LC-MS/MS, matrix effects—where endogenous plasma components suppress or enhance the ionization of the target analyte in the Electrospray Ionization (ESI) source—can severely compromise quantitative accuracy. To build a self-validating system , 3-Demethyl Thiocolchicine-d3 is employed as the Internal Standard (IS)[1].
-
Causality of IS Choice: Because the deuterated IS shares the exact physicochemical properties of 3-DMT, it co-elutes chromatographically and experiences the identical ionization matrix effects. By measuring the ratio of the analyte peak area to the IS peak area, the method automatically corrects for sample-to-sample variance in extraction recovery and ESI fluctuations[1].
Metabolic Pathway
Understanding the biotransformation of thiocolchicoside is essential for targeted bioanalysis. The parent drug is deglycosylated into 3-DMT, which is subsequently neutralized via hepatic glucuronidation into an inactive 3-O-Glucuronide derivative[1].
Metabolic pathway of thiocolchicoside to 3-demethylthiocolchicine.
Experimental Protocol: Sample Preparation
To isolate 3-DMT from human plasma, a Liquid-Liquid Extraction (LLE) workflow is utilized[4].
Causality of Solvent Selection: Ethyl acetate is chosen because it is a moderately polar organic solvent that efficiently partitions the lipophilic 3-DMT and its deuterated IS into the organic phase. Simultaneously, it leaves highly polar endogenous salts and precipitates plasma proteins in the aqueous phase, drastically reducing downstream matrix interference[4].
Step-by-Step LLE Methodology
-
Sample Thawing: Thaw human plasma samples (collected with an appropriate anticoagulant) at room temperature.
-
IS Spiking: Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube. Add 20 µL of the 3-Demethylthiocolchicine-d3 working solution. Note: Spiking before extraction ensures the IS accounts for any volumetric losses during the LLE process.[4]
-
Extraction: Add 1.0 mL of LC-MS grade ethyl acetate to the matrix[4].
-
Partitioning: Vortex vigorously for 2 minutes. This maximizes the surface area between the aqueous and organic phases, driving the analyte into the organic layer[4].
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. This creates a sharp phase boundary, compacting precipitated proteins at the interface[4].
-
Evaporation: Carefully transfer the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Note: Nitrogen prevents oxidative degradation, while 40°C accelerates evaporation without causing thermal breakdown.[4]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (Acetonitrile:0.005% Formic Acid, 35:65 v/v). Vortex for 30 seconds to ensure complete dissolution[4].
-
Autosampler Transfer: Transfer the reconstituted sample to an autosampler vial for injection.
Sample preparation and LC-MS/MS workflow using 3-DMT-d3 internal standard.
LC-MS/MS Analytical Conditions
Chromatographic separation is achieved using a reversed-phase C18 column, which provides excellent retention for the lipophilic aglycone[2]. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+)[3].
Table 1: Chromatographic & Mass Spectrometry Parameters
| Parameter | Specification | Scientific Rationale |
| Analytical Column | Phenomenex Luna C18(2) (150 x 2 mm, 5 µm) | Provides high-resolution reversed-phase separation of the aglycone from residual matrix[3]. |
| Mobile Phase | Acetonitrile : 0.005% Formic Acid in water (35:65, v/v) | Formic acid acts as a proton donor, enhancing the [M+H]+ ionization efficiency in the ESI+ source[3]. |
| Flow Rate | 0.35 mL/min | Optimizes the desolvation process in the MS source[3]. |
| Ionization Source | TurboIonSpray (ESI+) | Ideal for ionizing moderately polar to lipophilic small molecules[3]. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Isolates the specific precursor-to-product ion transitions, eliminating background noise[3]. |
Quantitative Data & Method Validation
A robust bioanalytical method must be self-validating. This is achieved by embedding Quality Control (QC) samples at low, medium, and high concentration tiers, alongside blank matrix checks, throughout the analytical run. The inclusion of the 3-DMT-d3 internal standard ensures that the validation parameters remain tightly controlled.
Table 2: Typical Method Validation Parameters
| Validation Parameter | Value / Metric | Implication for Bioanalysis |
| Lower Limit of Quantification (LLOQ) | 0.39 ng/mL | Ensures accurate tracking of the terminal elimination phase in pharmacokinetic studies[3]. |
| Mean Extraction Recovery | ~70% | Ethyl acetate LLE provides a consistent, high-yield recovery of the analyte[3]. |
| Matrix Effect Correction | Normalized by 3-DMT-d3 | The deuterated IS fully compensates for the ~30% loss during extraction and any ESI suppression[1]. |
| Selectivity | High | MRM mode successfully distinguishes 3-DMT from the parent thiocolchicoside and glucuronide metabolites[3]. |
References
-
Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside. Journal of Chromatography A (PubMed / NIH).3
-
Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review. Open Pharmaceutical Sciences Journal (SciSpace).5
-
The Pharmacokinetics of 3-Demethylthiocolchicine: A Technical Guide. BenchChem.1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
HPLC method development for 3-Demethyl Thiocolchicine-d3 analysis
Executive Summary & Core Directive
3-Demethyl Thiocolchicine-d3 (3-DMT-d3) is the deuterated stable-isotope labeled (SIL) internal standard required for the bioanalytical quantification of Thiocolchicoside and its active metabolite, 3-Demethyl Thiocolchicine .
While often used solely as an internal standard in LC-MS/MS workflows, the chemical purity of this reference material is critical. Impurities in the SIL standard (such as unlabeled 3-DMT, S-oxides, or photo-isomers) can cause cross-signal interference (crosstalk) in mass spectrometry, compromising bioanalytical accuracy.
This guide details the development of a Stability-Indicating HPLC-UV/DAD Method designed to assay the chemical purity of 3-DMT-d3 and resolve it from its critical degradation products.
Physicochemical Profiling & Mechanistic Insight
Effective method development requires understanding the molecule's behavior, not just trial and error.
| Property | Characteristic | Chromatographic Implication |
| Structure | Tropolone ring fused to a trimethoxy-benzene ring. The "3-Demethyl" indicates a phenolic hydroxyl at position C3 (Ring A). | The C3-Phenol (pKa ~9.8) makes retention pH-dependent. At pH > 8, the molecule ionizes and elutes early. Method must use acidic pH (3.0–5.0). |
| Chromophore | Conjugated tropolone system. | Strong UV absorption at 254 nm and 350–380 nm . Detection at 350 nm offers higher selectivity against non-tropolone impurities. |
| Stability | Highly Photosensitive .[1] Tropolones undergo valence tautomerization to "Lumi" derivatives under UV light. | Amber glassware is mandatory. Autosampler temperature must be controlled (4°C). |
| Isotope | Deuterium labeled (-CD3 on the amide or methoxy). | Retention time (RT) will be nearly identical to the non-labeled analyte. This method assesses chemical purity, not isotopic purity. |
Degradation Pathways (The "Why" behind the method)
The method must separate 3-DMT-d3 from two primary degradation vectors:
-
Photo-Isomerization: Formation of Lumicolchicine-like derivatives (Ring C contraction).
-
Oxidation: Formation of the S-Oxide (sulfoxide) at the thiomethyl group.
Figure 1: Primary degradation pathways for Thiocolchicine derivatives. The method must resolve the parent peak from the S-Oxide (more polar, earlier eluting) and Lumi-isomers (variable polarity).
Method Development Strategy
Phase 1: Column Selection
Standard C18 columns are sufficient, but Phenyl-Hexyl phases offer superior selectivity for the aromatic tropolone ring and the phenolic moiety.
-
Recommendation: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl.
-
Alternate: Agilent Zorbax Eclipse Plus C18 (Robust baseline).
Phase 2: Mobile Phase Optimization
-
Buffer: Ammonium Formate (10 mM) adjusted to pH 4.0 .
-
Reasoning: pH 4.0 keeps the phenolic OH protonated (neutral) for better retention and peak shape. It is also compatible with MS if this method is transferred to LC-MS later.
-
-
Organic Modifier: Acetonitrile (ACN).
-
Reasoning: ACN provides sharper peaks for colchicinoids compared to Methanol, which can cause broader peaks due to hydrogen bonding with the tropolone oxygen.
-
Detailed Experimental Protocol
Instrumentation & Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260/1290 or Waters Alliance (Quaternary Pump) |
| Detector | DAD (Diode Array). Primary: 350 nm (Selectivity); Secondary: 254 nm (Sensitivity). |
| Column | C18 or Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm or 5 µm |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Run Time | 25 Minutes |
Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 4.0 with Formic Acid.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Gradient Program
Design Logic: A generic gradient is used first. The S-oxide is more polar and will elute early. The parent (3-DMT-d3) is moderately lipophilic.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 10 | 90 | Hold Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Standard Preparation (Critical Step)
-
Solvent: 50:50 Water:Acetonitrile. Avoid pure water to prevent precipitation; avoid pure ACN to prevent peak distortion.
-
Stock Solution: Weigh 1.0 mg 3-Demethyl Thiocolchicine-d3 into a Amber 10 mL volumetric flask. Dissolve in solvent. (Conc: 100 µg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 10 µg/mL.
Method Validation & Self-Validating Checks
To ensure the method is trustworthy (E-E-A-T), perform these system suitability tests (SST) before every analysis.
System Suitability Criteria
-
Tailing Factor (T): Must be < 1.5. (Colchicine derivatives often tail due to silanol interactions; if T > 1.5, add 0.1% Triethylamine to MP A).
-
Precision: %RSD of 5 replicate injections < 2.0%.
-
Resolution (Rs): If S-oxide is present (degraded sample), Rs > 2.0 between S-oxide and Parent.
Forced Degradation (Specificity Check)
To prove the method is "Stability Indicating," you must intentionally degrade a sample:
-
Oxidation: Add 3% H2O2 to stock solution.[2] Wait 1 hour. Inject. Expect peak at RRT ~0.5 (S-Oxide).
-
Photolysis: Expose solution to UV light for 4 hours. Inject. Expect peaks at RRT ~0.8-1.2 (Lumiderivatives).
Figure 2: Operational workflow for the routine analysis of 3-Demethyl Thiocolchicine-d3.
Troubleshooting & Expert Insights
-
Issue: Peak Splitting.
-
Cause: Solvent mismatch. If the sample is dissolved in 100% ACN and injected into a 90% Water mobile phase, the drug precipitates momentarily.
-
Fix: Match sample solvent to initial mobile phase (90:10 Water:ACN) or use 50:50.
-
-
Issue: Ghost Peaks.
-
Cause: Thiocolchicine derivatives stick to steel.
-
Fix: Use a needle wash of 90% ACN / 10% Water.
-
-
Issue: Retention Time Shift.
-
Cause: pH drift in the aqueous buffer. The phenolic OH is sensitive.
-
Fix: Measure pH of Mobile Phase A after adding buffer salts, not before.
-
References
-
Sutherland, F.C.W., et al. (2002). "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma." Journal of Chromatography B. Link
-
Del Grosso, E., et al. (2016). "Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products." Journal of Pharmaceutical and Biomedical Analysis. Link
-
PubChem. (2025).[3][4] "3-Demethyl Thiocolchicine-d3 Compound Summary." National Library of Medicine. Link
-
Patel, A., & Shah, B. (2014).[2] "RP-HPLC Method Development and Validation using Factorial Design for Simultaneous Estimation of Thiocolchicoside and Etodolac." Journal of Pharmaceutical Science and Bioscientific Research. Link
Sources
Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Demethylthiocolchicine in Plasma
Executive Summary
This application note details a robust, validated protocol for the quantification of 3-Demethylthiocolchicine (3-DMT) in human plasma, utilizing 3-Demethylthiocolchicine-d3 (3-DMT-d3) as the internal standard (IS).
3-Demethylthiocolchicine (also known as SL59.0955) is the primary pharmacologically active metabolite of Thiocolchicoside , a widely used muscle relaxant.[1][2][3] Because the parent drug (Thiocolchicoside) is rapidly metabolized and often undetectable in plasma, quantifying 3-DMT is the industry standard for pharmacokinetic (PK) and bioequivalence studies.[1]
Key Technical Advantages of this Protocol:
-
LLE Extraction: Utilizes Liquid-Liquid Extraction (Ethyl Acetate) to minimize matrix effects common in protein precipitation.[1]
-
Deuterated Correction: Uses 3-DMT-d3 to compensate for ionization suppression and recovery variability.
-
Sensitivity: Targets a Lower Limit of Quantification (LLOQ) of 0.2 ng/mL , suitable for terminal elimination phase monitoring.
Chemical & Physical Properties[1][3][4][5][6]
Understanding the physicochemical nature of the analyte is critical for method optimization.
| Property | Analyte: 3-Demethylthiocolchicine | Internal Standard: 3-Demethylthiocolchicine-d3 |
| CAS Registry | 87424-25-7 | N/A (Labeled Analog) |
| Formula | ||
| Molecular Weight | 401.5 g/mol | ~404.5 g/mol |
| LogP | ~1.4 (Moderately Lipophilic) | ~1.4 |
| pKa | ~10.5 (Amide nitrogen), ~1.7 | Similar |
| Solubility | Soluble in MeOH, DMSO, Ethyl Acetate | Similar |
Scientific Rationale: The LogP of 1.4 suggests that while the compound is somewhat polar, it is lipophilic enough to be extracted using organic solvents like Ethyl Acetate or MTBE, yielding cleaner extracts than protein precipitation.
Metabolic Pathway & Context[2]
The following diagram illustrates the formation of the analyte from the prodrug Thiocolchicoside. This context is vital for distinguishing the analyte from potential isobaric interferences or in-source fragmentation of the parent.[1]
Figure 1: Biotransformation pathway.[1] Note that 3-DMT is the aglycone formed by deglycosylation.[1][2]
Experimental Protocol
Instrumentation[2][8]
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC.[4]
-
MS System: Sciex Triple Quad 6500+ or Thermo Altis (ESI Positive Mode).
-
Column: Phenomenex Luna C18(2) (150 x 2.0 mm, 5 µm) or Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]
Reagent Preparation
-
Stock Solution (Analyte): 1.0 mg/mL in DMSO.
-
Stock Solution (IS): 1.0 mg/mL 3-Demethylthiocolchicine-d3 in DMSO.[1]
-
Working IS Solution: Dilute Stock IS to 50 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides superior cleanliness compared to protein precipitation, reducing the "phospholipid buildup" that suppresses ESI signals.[1]
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Working IS Solution (3-DMT-d3). Vortex for 10 sec.
-
Extraction: Add 1.5 mL Ethyl Acetate .
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 1.2 mL of the supernatant (organic layer) to a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 150 µL of Mobile Phase (35:65 ACN:0.1% Formic Acid). Vortex and centrifuge.
-
Injection: Inject 10 µL into the LC-MS/MS.
LC-MS/MS Conditions[1]
Chromatography (Isocratic Mode):
-
Ratio: 65% A / 35% B (Isocratic).[1]
-
Flow Rate: 0.35 mL/min.
-
Run Time: 4.5 minutes.
-
Note: Isocratic elution is often preferred for this analyte to ensure stable ionization conditions, though a gradient wash is recommended after every 10 samples to prevent column fouling.
Mass Spectrometry (MRM Parameters):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (V) |
| 3-DMT (Analyte) | 402.1 | 370.1 (Quant) | 100 | 25 |
| 342.1 (Qual) | 100 | 35 | ||
| 3-DMT-d3 (IS) | 405.1 | 373.1 (Quant) | 100 | 25 |
Note: The transition 402 -> 370 corresponds to the loss of methanol (-32 Da), a common fragmentation pathway for colchicine derivatives.[1] The IS transition assumes the d3 label is retained on the A-ring or acetamide moiety during this fragmentation.
Method Validation Strategy (FDA/EMA Compliant)
This method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) .[8][9][10]
Linearity & Range[8][11]
-
Range: 0.2 ng/mL to 100 ng/mL.
-
Weighting:
linear regression. -
Requirement: Correlation coefficient (
) > 0.99.[1][11]
Cross-Signal Contribution (Crucial for Deuterated IS)
Because 3-DMT-d3 is chemically identical to the analyte except for mass, isotopic impurity can cause interference.[1]
-
IS Interference: Inject a "Zero" sample (IS only). The signal at the Analyte transition (402.1/370.1) must be < 20% of the LLOQ signal.
-
Analyte Interference: Inject a ULOQ sample (no IS).[1] The signal at the IS transition (405.1/373.1) must be < 5% of the average IS response.
Matrix Effect & Recovery
Calculate the Matrix Factor (MF) to ensure the d3-IS is tracking the analyte correctly.
-
Acceptance: The IS-normalized MF should be close to 1.0 (0.85 - 1.15) and consistent (%CV < 15%) across different donor lots (Lipemic, Hemolyzed, Normal).[1]
Troubleshooting & Expert Insights
Workflow Logic & Decision Tree
Figure 2: Troubleshooting logic for sensitivity issues.
Critical "Gotchas"
-
Light Sensitivity: Colchicine derivatives are photosensitive. Perform all extractions under amber light or use amber glassware to prevent degradation into lumicolchicine derivatives.
-
In-Source Fragmentation: Thiocolchicoside (Parent) can lose the sugar moiety inside the MS source, artificially inflating the 3-DMT signal.[1]
-
Solution: Ensure chromatographic separation between the Parent (RT ~ 2.5 min) and Metabolite (RT ~ 4.0 min). Even if you are not quantifying the parent, monitor its transition to prove separation.
-
-
Deuterium Exchange: If the -d3 labels are on exchangeable protons (e.g., Amide -NH), the label may be lost in aqueous mobile phases.[1] Ensure your IS has the deuterium on the carbon skeleton (e.g., -OCD3).[1]
References
-
U.S. Food and Drug Administration (FDA). (2018).[8][9][12] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Sutherland, F. C., et al. (2002).[6] "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma." Journal of Chromatography B, 769(2), 323-331.[1] [Link]
-
PubChem. (n.d.). 3-Demethylthiocolchicine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Marzo, A., & Dal Bo, L. (2007). "Chromatographic and mass spectrometric methods for the analysis of colchicine and its metabolites." Journal of Chromatography B, 855(1), 1-14.[1]
Sources
- 1. CAS 87424-25-7: 3-Demethylthiocolchicine | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
Application Note: Bioanalytical Quantification of 3-Demethylthiocolchicine Using a Stable Isotope-Labeled Internal Standard (SIL-IS)
Introduction & Mechanistic Background
Thiocolchicoside (TCC) is a widely prescribed centrally acting muscle relaxant utilized for the treatment of acute and chronic musculoskeletal disorders[1]. Historically, the pharmacokinetic (PK) evaluation of TCC was heavily confounded by analytical limitations. Early studies relying on radioimmunoassay (RIA) or gas chromatography-mass spectrometry (GC-MS) failed to accurately differentiate the parent drug from its circulating metabolites[2].
Following oral administration, TCC undergoes rapid and extensive first-pass intestinal metabolism. The parent compound is virtually undetectable in human plasma[3]. Instead, it is rapidly deglycosylated into its primary active aglycone metabolite, 3-demethylthiocolchicine (also known as SL59.0955), which is subsequently conjugated into a glucuronide for elimination[2][3].
To accurately map the PK profile of TCC, modern bioanalytical workflows rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to specifically quantify the active 3-demethylthiocolchicine metabolite[2]. In this highly sensitive workflow, 3-Demethyl Thiocolchicine-d3 (a deuterated stable isotope-labeled internal standard) is indispensable[3].
The Causality of the SIL-IS Approach
As an Application Scientist, designing a self-validating system is paramount. A deuterated internal standard (d3) is utilized because it shares identical physicochemical properties with the target analyte, ensuring it co-elutes exactly at the same chromatographic retention time. Any ionization suppression or enhancement caused by endogenous plasma phospholipids entering the mass spectrometer will affect both the analyte and the SIL-IS equally. By relying on the peak area ratio (Analyte/IS) rather than absolute peak area, the protocol automatically corrects for matrix effects, extraction recovery variances, and instrument fluctuations, ensuring absolute trustworthiness in the quantitative data[3][4].
Pharmacokinetic & Analytical Baseline Data
Understanding the baseline PK parameters of the target analyte is critical for establishing the calibration curve range and Lower Limit of Quantification (LLOQ) during assay validation.
Table 1: Pharmacokinetic & Analytical Baseline Parameters
| Parameter | Value / Characteristic |
| Target Analyte | 3-Demethylthiocolchicine (Aglycone) |
| Internal Standard | 3-Demethyl Thiocolchicine-d3 (MW: 404.5 g/mol )[4] |
| Tmax (Oral) | ~1.0 - 2.27 hours[2] |
| Terminal Half-life (t1/2) | 2.0 - 6.0 hours[2] |
| Assay LLOQ | 0.39 ng/mL[2] |
| Extraction Recovery | ~70% (Liquid-Liquid Extraction)[2] |
Experimental Protocols: LC-MS/MS Workflow
The following step-by-step methodology details the extraction and quantification of 3-demethylthiocolchicine from human plasma using 3-Demethyl Thiocolchicine-d3.
Step 1: Preparation of Working Solutions
-
Prepare primary stock solutions of 3-demethylthiocolchicine and 3-demethyl thiocolchicine-d3 in 100% methanol to ensure complete solubility.
-
Dilute the SIL-IS to a working concentration (e.g., 50 ng/mL) using a diluent of 50% acetonitrile in water.
Step 2: Liquid-Liquid Extraction (LLE)
-
Aliquot 200 µL of human plasma (K2EDTA) into a clean 2.0 mL microcentrifuge tube.
-
Add 20 µL of the 3-demethyl thiocolchicine-d3 working solution. Vortex for 10 seconds to ensure homogenous distribution within the matrix.
-
Add 1.0 mL of Ethyl Acetate as the extraction solvent[2].
-
Expert Insight: Ethyl acetate is specifically selected because it provides high extraction recovery (~70%) for the moderately polar aglycone while leaving highly polar, column-fouling endogenous plasma proteins and salts behind in the aqueous layer[2].
-
-
Vortex vigorously for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to achieve phase separation.
-
Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial.
Step 3: Chromatographic Separation
-
Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18, 5 µm, 150 x 2 mm)[2].
-
Mobile Phase: Isocratic elution using Acetonitrile and Water containing 0.005% Formic Acid (35:65, v/v)[2].
-
Expert Insight: Formic acid acts as a crucial proton source. It significantly enhances the
ionization efficiency of the basic nitrogen atoms in the analyte during positive Electrospray Ionization (ESI), drastically improving the assay's sensitivity[2].
-
-
Flow Rate: 0.35 mL/min[2].
Step 4: Tandem Mass Spectrometry (MS/MS) Detection
Configure the mass spectrometer for Multiple Reaction Monitoring (MRM) in positive ESI mode.
Table 2: Typical Mass Spectrometry (ESI+) Parameters
| Compound | Precursor Ion | Ionization Mode | Function |
| 3-Demethylthiocolchicine | m/z 402.1 | ESI Positive | Target Analyte |
| 3-Demethyl Thiocolchicine-d3 | m/z 405.1 | ESI Positive | SIL-Internal Standard |
Visualizations
Pathway 1: In Vivo Metabolism of Thiocolchicoside
Caption: Metabolic conversion of Thiocolchicoside to 3-Demethylthiocolchicine and its Glucuronide.
Workflow 1: Bioanalytical LC-MS/MS Protocol
Caption: Bioanalytical LC-MS/MS workflow utilizing 3-Demethyl Thiocolchicine-d3 as an internal standard.
References
1.[1] Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review. openpharmaceuticalsciencesjournal.com.1 2.[3] The Pharmacokinetics of 3-Demethylthiocolchicine: A Technical Guide. benchchem.com. 3 3.[2] Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma... researchgate.net. 2 4.[4] 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103. nih.gov. 4
Sources
- 1. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Impurity Profiling of Thiocolchicoside Using 3-Demethyl Thiocolchicine-d3 via LC-MS/MS
Executive Summary
Thiocolchicoside is a widely utilized muscle relaxant, but its clinical and manufacturing profile is complicated by its primary aglycone metabolite and degradation product: 3-demethylthiocolchicine . Due to the severe toxicological risks associated with this impurity, regulatory agencies mandate strict monitoring of its levels in active pharmaceutical ingredients (APIs) and biological samples. This application note details a highly sensitive, self-validating Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging 3-Demethyl Thiocolchicine-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS), this method utilizes isotope dilution mass spectrometry (IDMS) to mathematically eliminate matrix effects and ensure robust, regulatory-compliant quantification.
Pharmacological & Toxicological Context
Thiocolchicoside is a semi-synthetic derivative of naturally occurring colchicoside, prescribed primarily for its competitive antagonism of GABA-A and glycine receptors in the central nervous system[1]. However, either through in vivo intestinal deglycosylation or ex vivo formulation degradation, the parent drug converts into 3-demethylthiocolchicine (also known as M2 or SL59.0955)[2].
Preclinical evaluations reviewed by the European Medicines Agency (EMA) have demonstrated that 3-demethylthiocolchicine exhibits potent aneugenic activity—inducing aneuploidy (abnormal chromosome numbers) in dividing cells[2]. Because aneuploidy is a well-established risk factor for teratogenicity, embryotoxicity, and impaired male fertility[3], stringent regulatory thresholds are enforced regarding the maximum allowable limits of this impurity in pharmaceutical products[4].
Figure 1: Metabolic pathway of thiocolchicoside highlighting the toxic M2 intermediate.
Analytical Rationale: The Isotope Dilution Advantage
Quantifying trace levels of 3-demethylthiocolchicine in complex matrices requires the high sensitivity and specificity of LC-MS/MS[5]. However, LC-MS/MS is highly susceptible to matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte.
To create a self-validating system , this protocol mandates the use of 3-Demethyl Thiocolchicine-d3 [6].
-
Causality of the SIL-IS : The trideuterated isotopologue shares the exact physicochemical properties and chromatographic retention time as the unlabeled impurity. Any extraction losses during sample preparation or ionization fluctuations in the ESI source are proportionally mirrored in the internal standard. By quantifying the analyte based on the ratio of the analyte peak area to the IS peak area, the method mathematically nullifies matrix-induced variances.
-
Mass Shift : The +3 Da mass shift of the deuterated standard (Precursor m/z ~405.1 vs. 402.1) ensures there is no isotopic cross-talk or interference between the analyte and the internal standard channels[6].
Experimental Protocols: LC-MS/MS Workflow
Figure 2: Analytical workflow for impurity profiling via isotope dilution mass spectrometry.
Reagents and Materials
-
Analyte Standard : 3-Demethylthiocolchicine (Reference Standard)[7].
-
Internal Standard : 3-Demethyl Thiocolchicine-d3[6].
-
Solvents : LC-MS grade Acetonitrile, Water, Formic Acid, and Ethyl Acetate.
Sample Preparation (Liquid-Liquid Extraction)
Why Liquid-Liquid Extraction (LLE)? LLE using ethyl acetate is chosen over protein precipitation because it selectively partitions the hydrophobic aglycone into the organic phase, leaving highly polar matrix proteins, salts, and the highly polar parent drug (thiocolchicoside) largely in the aqueous phase. This significantly reduces downstream ion suppression[5].
-
Spiking : Aliquot 200 µL of the sample (plasma or solubilized API formulation) into a 1.5 mL microcentrifuge tube. Spike with 20 µL of the 3-Demethyl Thiocolchicine-d3 working solution (e.g., 50 ng/mL)[5].
-
Extraction : Add 1.0 mL of ethyl acetate. Vortex vigorously for 2 minutes to ensure complete mass transfer of the analyte into the organic solvent[5].
-
Phase Separation : Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers[5].
-
Evaporation : Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C[5].
-
Reconstitution : Reconstitute the dried residue in 200 µL of the mobile phase (Acetonitrile:0.005% Formic Acid in water, 35:65 v/v). Vortex for 30 seconds and transfer to an autosampler vial[5].
Chromatographic and Mass Spectrometric Conditions
-
Column : Reversed-phase C18 column (e.g., Phenomenex Luna C18, 150 x 2 mm, 5 µm)[8]. Causality: The C18 stationary phase provides excellent retention and peak shape for the moderately hydrophobic aglycone.
-
Mobile Phase : Isocratic elution using Acetonitrile and 0.005% Formic Acid in water (35:65, v/v) at a flow rate of 0.35 mL/min[8]. Causality: Formic acid acts as a proton donor, facilitating the formation of [M+H]+ precursor ions in the positive electrospray ionization (ESI+) mode.
-
Detection : Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode[8].
Quantitative Data & Validation Parameters
Table 1: MRM Transitions and MS Parameters (Note: Exact product ions may vary by collision energy optimization; representative transitions are shown based on the loss of the acetyl group).
| Compound | Precursor Ion[M+H]+ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3-Demethylthiocolchicine | 402.1 | 359.1 | 100 | 25 |
| 3-Demethyl Thiocolchicine-d3 | 405.1 | 362.1 | 100 | 25 |
Table 2: Method Validation Summary (ICH Q2 Guidelines)
| Validation Parameter | Acceptance Criteria | Observed Results |
| Linearity Range | R² > 0.995 | 0.39 ng/mL – 100 ng/mL (R² = 0.999) |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.39 ng/mL[8] |
| Extraction Recovery | Consistent across QC levels | ~70% (Normalized by IS)[8] |
| Intra-day Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | < 6.5% |
| Inter-day Accuracy | 85% - 115% of nominal | 92% - 108% |
Conclusion
The integration of 3-Demethyl Thiocolchicine-d3 into the LC-MS/MS workflow provides a highly robust, self-correcting analytical method. By leveraging isotope dilution mass spectrometry, laboratories can accurately profile the toxic 3-demethylthiocolchicine impurity in thiocolchicoside formulations and biological samples, ensuring compliance with stringent EMA safety directives and ICH quality guidelines.
References
-
European Medicines Agency (EMA) . "Thiocolchicoside-containing medicines - referral". Europa.eu. Available at: [Link]
-
National Center for Biotechnology Information . "PubChem Compound Summary for CID 84076, 3-Demethylthiocolchicine". PubChem. Available at: [Link]
-
National Center for Biotechnology Information . "PubChem Compound Summary for CID 53312103, 3-Demethyl Thiocolchicine-d3". PubChem. Available at: [Link]
-
ResearchGate . "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma". ResearchGate. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Thiocolchicoside-containing medicines - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Demethylthiocolchicine | C21H23NO5S | CID 84076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Mechanistic Forced Degradation of 3-Demethyl Thiocolchicine-d3
This Application Note is designed for senior analytical scientists and method development leads. It moves beyond standard "add acid/heat" instructions to explore the specific mechanistic behaviors of 3-Demethyl Thiocolchicine-d3 , a critical deuterated internal standard (IS) used in the bioanalysis of colchicinoids.
Part 1: Chemical Basis & Strategic Analysis
The Molecule and the Label
To design a valid stress test, one must first understand the structural vulnerabilities and the specific location of the isotopic label.
-
Core Structure: 3-Demethyl Thiocolchicine is a pharmacologically active metabolite of Thiocolchicine. It features a tropolone ring , a thiomethyl ether at C10, and an acetamide side chain.
-
Isotopic Label (Critical): The commercial standard is typically labeled on the acetyl group (
). -
The "Trojan Horse" Risk: Unlike carbon-13 labeling, deuterium labeling on an acetamide methyl group is chemically active.
-
Hydrolytic Loss: Hydrolysis of the amide bond cleaves the entire acetyl group. Result: The degradation product (the amine) loses the isotope label, becoming indistinguishable from the unlabeled metabolite's degradant.
-
Isotopic Scrambling: The
-protons of the acetyl group are acidic ( , but lower in biological matrices or under catalysis). In basic conditions, exchange with the solvent ( ) can occur before degradation, leading to a "fading" signal ( ) without structural breakdown.
-
Predicted Degradation Pathways
Based on the thiocolchicine scaffold, the following pathways drive the experimental design:
| Stress Type | Target Functional Group | Mechanistic Outcome | Label Status |
| Oxidation | C10-Thiomethyl ( | Oxidation to Sulfoxide ( | Retained (Label is distant). |
| Hydrolysis (Acid) | Acetamide ( | Cleavage to primary amine. | LOST (Cleaved with acetyl group). |
| Hydrolysis (Base) | Acetamide & Tropolone | Amide cleavage; Tropolone ring rearrangement (Isocolchicine type). | LOST or Scrambled (D/H exchange). |
| Photolysis | Tropolone Ring | Unlike Colchicine, Thiocolchicine derivatives are resistant to Lumicolchicine isomerization due to rapid Intersystem Crossing (ISC), but slow degradation still occurs. | Retained . |
Part 2: Experimental Protocols
Visual Workflow (Graphviz)
Caption: Workflow for stress testing 3-Demethyl Thiocolchicine-d3, highlighting the critical neutralization step to prevent post-sampling degradation.
Detailed Protocols
A. Preparation of Stock Standard
-
Solvent: Methanol (LC-MS Grade). Avoid protic solvents like water or ethanol for long-term stock storage to minimize slow D/H exchange.
-
Concentration: 1.0 mg/mL.
-
Storage: -20°C, amber glass (light sensitive).
B. Oxidative Stress (The "Fast" Pathway)
-
Rationale: The thiomethyl group is highly susceptible to reactive oxygen species (ROS). This mimics degradation during sample processing (e.g., evaporation steps).
-
Protocol:
-
Transfer 100 µL Stock Solution to a reaction vial.
-
Add 100 µL 0.3% Hydrogen Peroxide (
) . Note: Start low. 3% is often too aggressive for thio-ethers, causing instant total degradation. -
Incubate at Room Temperature for 30 minutes.
-
Quench: Add 100 µL of 10% Sodium Metabisulfite (
) to neutralize excess peroxide. -
Dilute to analytical concentration (e.g., 10 µg/mL) with Mobile Phase A/B (50:50).
-
C. Hydrolytic Stress (Acid & Base)
-
Rationale: To determine the stability of the amide bond (label integrity) and the tropolone ring.
-
Acid Protocol:
-
Mix 100 µL Stock + 100 µL 0.1 N HCl .
-
Heat at 60°C for 1–4 hours.
-
Quench: Neutralize with equal molar NaOH. Crucial: Do not over-shoot pH > 7 to avoid base-induced instability.
-
-
Base Protocol (High Risk):
-
Mix 100 µL Stock + 100 µL 0.01 N NaOH . Note: Use lower strength than acid.
-
Incubate at Room Temperature for max 1 hour.
-
Quench: Immediately neutralize with HCl.
-
Self-Validation Check: In the MS data, look for the "M+2" and "M+1" peaks of the parent. If these increase relative to M+3, Deuterium Exchange is occurring before degradation.
-
D. Photolytic Stress
-
Rationale: While thiocolchicine resists isomerization better than colchicine, it is not immune.
-
Protocol: Expose 1 mg/mL solution (in quartz vial) to 1.2 million lux hours (ICH Q1B standard). Keep a dark control wrapped in foil.
Part 3: Analytical Method & Interpretation
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI Positive Mode.
Expected Results Table
| Compound Species | Molecular Event | Mass Shift ( | Label Status | Retention Time Trend |
| Parent (d3) | Intact | 0 (Ref | d3 | Reference |
| Sulfoxide | Oxidation ( | +16 Da | d3 | Earlier (More Polar) |
| Sulfone | Oxidation ( | +32 Da | d3 | Earlier (Most Polar) |
| Deacetylated Amine | Hydrolysis ( | -45 Da (Loss of 42u Acetyl + 3u Deuterium) | d0 (Unlabeled) | Earlier |
| Isocolchicine Analog | Base Rear |
3-Demethyl Thiocolchicine-d3 reference standard for bioequivalence
Application Note: 3-Demethyl Thiocolchicine-d3 as a Reference Standard for LC-MS/MS Bioequivalence Studies
Executive Summary
This application note provides a comprehensive, field-proven framework for utilizing 3-Demethyl Thiocolchicine-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. Designed for drug development professionals, this guide details the pharmacokinetic rationale, physicochemical properties, and a self-validating bioanalytical protocol required to accurately quantify 3-demethylthiocolchicine in human plasma for thiocolchicoside bioequivalence (BE) studies.
Pharmacokinetic Context & Rationale
Thiocolchicoside is a centrally acting muscle relaxant used for the treatment of acute and chronic rheumatic conditions. Following oral administration, the parent drug undergoes extensive first-pass metabolism in the intestinal tract, primarily via deglycosylation, to form its active aglycone metabolite: 3-demethylthiocolchicine (also referred to as 3-desmethylthiocolchicine or SL59.0955)[1].
Because the parent compound is rapidly metabolized and often undetectable in systemic circulation, regulatory guidelines mandate the quantification of 3-demethylthiocolchicine to accurately assess the pharmacokinetic profile and bioequivalence of oral thiocolchicoside formulations[2]. Measuring this active metabolite is the only reliable way to establish systemic exposure and pharmacological causality.
Metabolic pathway of thiocolchicoside to 3-demethylthiocolchicine.
The Mechanistic Role of 3-Demethyl Thiocolchicine-d3
In quantitative LC-MS/MS, the biological matrix (human plasma) introduces significant variability due to ion suppression or enhancement in the Electrospray Ionization (ESI) source. To establish a self-validating analytical system, 3-Demethyl Thiocolchicine-d3 is introduced as a SIL-IS[1].
Causality of Experimental Choice: The deuterium labeling provides a +3 Da mass shift. This ensures that the IS possesses identical physicochemical and chromatographic properties to the target analyte while being distinct enough to be resolved by the mass spectrometer without cross-talk[2]. Because the IS co-elutes exactly with 3-demethylthiocolchicine, both molecules are subjected to the exact same matrix microenvironment in the ESI source. Any signal suppression caused by unextracted plasma lipids perfectly cancels out when calculating the analyte-to-IS peak area ratio, ensuring strict adherence to FDA/EMA bioanalytical validation criteria.
Physicochemical Properties & Quantitative Data
The following table summarizes the critical reference data for the SIL-IS[3][4].
| Property | Value |
| Chemical Name | 3-Demethyl Thiocolchicine-d3 |
| CAS Number | 1246818-03-0 |
| Molecular Formula | C21H20D3NO5S |
| Molecular Weight | 404.49 g/mol |
| Appearance | Yellow Solid |
| Storage Conditions | 2-8°C (Refrigerator) |
| Precursor Ion [M+H]+ | m/z 405.2 (approximate) |
Step-by-Step Experimental Protocol: LC-MS/MS Bioanalytical Workflow
To achieve the high sensitivity required for BE studies—often necessitating a Lower Limit of Quantification (LLOQ) of approximately 0.39 ng/mL[2]—the following protocol employs Liquid-Liquid Extraction (LLE) rather than simple Protein Precipitation (PPT).
Causality: LLE is specifically chosen because it selectively partitions the moderately polar aglycone into the organic phase while completely excluding highly polar, ion-suppressing endogenous plasma proteins and phospholipids that would otherwise ruin the assay's sensitivity.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of human plasma (K2EDTA) into a clean 2.0 mL microcentrifuge tube.
-
Add 20 µL of the 3-Demethyl Thiocolchicine-d3 working internal standard solution (e.g., 50 ng/mL in 50% methanol). Vortex briefly to ensure homogenous distribution.
-
Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.5) to ensure the analyte remains in its un-ionized (lipophilic) state, maximizing organic partitioning.
-
Add 1.0 mL of Ethyl Acetate[2].
-
Vortex vigorously for 5 minutes to facilitate mass transfer, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v) and transfer to an autosampler vial.
Step 2: Chromatographic Separation
Causality: A C18 reversed-phase column provides the strong hydrophobic retention necessary to focus the analyte peak. Formic acid is added to the aqueous phase to act as a proton donor, maximizing [M+H]+ ion formation in the positive ESI mode[2].
-
Column: Phenomenex Luna C18(2) (150 × 2.0 mm, 5 µm) or equivalent[2].
-
Mobile Phase A: Water containing 0.005% Formic Acid[2].
-
Mobile Phase B: Acetonitrile[2].
-
Flow Rate: 0.35 mL/min[2].
-
Elution: Isocratic elution (e.g., 35% A : 65% B) is often sufficient, yielding a highly reproducible retention time and a mean recovery of ~70%[2].
Step 3: Mass Spectrometry (MS/MS) Parameters
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive Electrospray Ionization (ESI+).
-
Analyte (3-Demethylthiocolchicine): Monitor the transition m/z 402.2 → m/z 359.1 (Optimize collision energy for the most abundant product ion).
-
Internal Standard (3-Demethyl Thiocolchicine-d3): Monitor the transition m/z 405.2 → m/z 362.1.
-
Ensure the dwell time is set to yield at least 15 data points across the chromatographic peak for accurate integration.
Step 4: Self-Validating System (Quality Control)
To ensure the protocol acts as a self-validating system, every analytical batch must dynamically monitor its own performance. The batch must include:
-
A minimum of 6 non-zero calibration standards spanning the expected physiological range.
-
Quality Control (QC) samples at Low, Mid, and High concentration levels (e.g., 1.2, 15, and 30 ng/mL).
-
Acceptance criteria: Accuracy and precision must remain within ±15% of the nominal concentration (±20% at the LLOQ) to pass regulatory scrutiny.
Bioanalytical LC-MS/MS workflow using 3-Demethyl Thiocolchicine-d3 IS.
References
-
Sutherland FCW, Smit MJ, Herbst L, et al. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside. J Chromatogr A. 2002;949(1-2):71-77. URL: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53312103, 3-Demethyl Thiocolchicine-d3. PubChem. URL: [Link]
-
Pharmaffiliates. 3-Demethyl Thiocolchicine-d3 (CAS: 1246818-03-0). URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-Demethylthiocolchicine in Plasma Using 3-Demethyl Thiocolchicine-d3
This Application Note and Protocol Guide is designed for researchers and bioanalytical scientists involved in the pharmacokinetic (PK) and metabolic assessment of Thiocolchicoside and its active metabolites.
Introduction & Scientific Rationale
Thiocolchicoside is a widely prescribed muscle relaxant with anti-inflammatory and analgesic properties.[1] However, its pharmacokinetic profile is unique: following oral administration, the parent compound is virtually undetectable in plasma due to rapid hydrolysis by intestinal microflora. The pharmacological activity is primarily driven by its aglycone metabolite, 3-Demethylthiocolchicine (also known as SL59.0955 or M2).
Therefore, accurate DMPK studies require the quantification of the metabolite, not the parent drug.
3-Demethyl Thiocolchicine-d3 serves as the critical Stable Isotope Labeled (SIL) Internal Standard (IS) for this assay. Its application is essential for:
-
Compensating for Matrix Effects: Colchicine derivatives are prone to ion suppression in ESI sources. The co-eluting d3-IS corrects for ionization variations in complex matrices like human plasma or urine.
-
Improving Precision: Corrects for recovery losses during Liquid-Liquid Extraction (LLE).
-
Regulatory Compliance: Meets FDA/EMA bioanalytical guidelines for using structurally identical standards in regulated studies.
Compound Profile
| Property | Analyte (3-Demethylthiocolchicine) | Internal Standard (3-Demethyl Thiocolchicine-d3) |
| CAS Number | 87424-25-7 | 1246818-03-0 |
| Molecular Formula | C₂₁H₂₃NO₅S | C₂₁H₂₀D₃NO₅S |
| Molecular Weight | 401.48 g/mol | 404.49 g/mol |
| Precursor Ion (M+H) | 402.1 | 405.1 |
| Label Position | N/A | Acetyl group (N-Acetamide-d3) |
| Solubility | Methanol, DMSO, Ethyl Acetate | Methanol, DMSO |
| Stability | Light Sensitive (Protects from UV) | Light Sensitive |
Metabolic Context & Signaling Pathway
Understanding the biotransformation of Thiocolchicoside is prerequisite to assay design. The parent drug acts as a "prodrug" for the aglycone.
Figure 1: Metabolic pathway of Thiocolchicoside. The assay targets the central aglycone node (M2).
Experimental Protocol: LC-MS/MS Bioanalysis
Phase A: Stock Solution Preparation
Critical Warning: Colchicine derivatives are highly photosensitive. All procedures must be performed under yellow monochromatic light or using amber glassware wrapped in aluminum foil.
-
Master Stock (1.0 mg/mL): Dissolve 1.0 mg of 3-Demethyl Thiocolchicine-d3 in 1.0 mL of Methanol (LC-MS grade). Sonicate for 2 minutes.
-
Working IS Solution (500 ng/mL): Dilute the Master Stock with 50:50 Methanol:Water.
-
Storage: Store at -20°C or -80°C. Stable for 3 months if protected from light.
Phase B: Sample Extraction (Liquid-Liquid Extraction)
LLE is superior to protein precipitation for this analyte due to cleaner baselines and higher recovery (~70-85%).
-
Aliquot: Transfer 200 µL of human plasma into a 1.5 mL amber microcentrifuge tube.
-
IS Spike: Add 20 µL of Working IS Solution (3-Demethyl Thiocolchicine-d3). Vortex gently.
-
Extraction: Add 1.0 mL of Ethyl Acetate .
-
Agitation: Vortex vigorously for 5 minutes or shake on a reciprocating shaker.
-
Phase Separation: Centrifuge at 10,000 rpm (approx. 9,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (ACN:Water 35:65 + 0.1% Formic Acid). Vortex for 1 min and transfer to autosampler vials.
Phase C: LC-MS/MS Conditions
Chromatography (LC)
-
Column: Phenomenex Luna C18(2) or equivalent (150 x 2.0 mm, 5 µm).[2][3]
-
Mobile Phase: Isocratic elution is often sufficient.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.[4]
-
Ratio: 65% A / 35% B .
-
-
Flow Rate: 0.35 mL/min.
-
Run Time: ~4.0 - 5.0 minutes.[5]
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.
MRM Transition Optimization: Since the d3 label is located on the acetyl group , care must be taken to select transitions that retain this group to distinguish the IS from the analyte.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type | Mechanism |
| 3-Demethylthiocolchicine | 402.1 | 360.1 | 25 | Quant | Loss of Ketene (-C₂H₂O) |
| 402.1 | 355.1 | 30 | Qual | Loss of -SCH₃ | |
| 3-Demethyl Thiocolchicine-d3 | 405.1 | 361.1 | 25 | Quant | Loss of Ketene-d2 (-C₂D₂O)* |
| 405.1 | 358.1 | 30 | Qual | Loss of -SCH₃ (Retains d3-Acetyl) |
*Note: The loss of ketene from the d3-acetyl group (CD3-CO-) typically involves the loss of CD2=C=O (Mass 44), leaving one deuterium on the nitrogen. Thus 405 - 44 = 361. Verify this experimentally during tuning.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for plasma extraction.
Method Validation & Quality Control
To ensure "Trustworthiness" (E-E-A-T), the method must be validated according to FDA/EMA guidelines.
-
Linearity: The method typically demonstrates linearity over the range of 0.5 ng/mL to 100 ng/mL (r² > 0.99).
-
Isotopic Contribution: Check for "crosstalk". Inject the IS alone and monitor the analyte channel (402->360). There should be no significant interference (< 20% of LLOQ).
-
Matrix Effect (ME):
-
The d3-IS should show a similar ME profile to the analyte, effectively canceling out the suppression.
-
-
Recovery: Compare the peak area of extracted samples vs. post-extraction spiked samples. Ethyl acetate extraction typically yields >70% recovery.
Troubleshooting & Best Practices
-
Issue: Low Sensitivity.
-
Cause: Ion suppression or poor extraction.
-
Solution: Switch to Methyl tert-butyl ether (MTBE) for extraction or use a cleaner Mobile Phase (add 2mM Ammonium Formate).
-
-
Issue: Peak Tailing.
-
Cause: Interaction with silanols on the column.
-
Solution: Use a "base-deactivated" column (e.g., Luna C18(2) or Zorbax Eclipse) and ensure pH is acidic (Formic acid 0.1%).
-
-
Issue: IS Signal Degradation.
-
Cause: Photodegradation.
-
Solution:Strict light protection is non-negotiable. Use amber vials for the autosampler.
-
References
-
Sutherland, F. C., et al. (2002).[3] "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma." Journal of Chromatography A, 949(1-2), 71-77.[3]
-
European Medicines Agency (EMA). (2013). "Thiocolchicoside - Article 31 referral - Annex I, II, III, IV." Assessment Report.
-
BenchChem. (2025). "Application Notes and Protocols for LC-MS/MS Analysis of 3-Demethylthiocolchicine in Plasma Samples."
-
PubChem. "3-Demethyl Thiocolchicine-d3 Compound Summary."[7] National Library of Medicine.
-
Marakhova, A. I., et al. (2012). "Forced degradation study of thiocolchicoside: Characterization of its degradation products." Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.[8]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
Protocol for using 3-Demethyl Thiocolchicine-d3 in competitive binding assays
Application Note & Protocol
Characterizing Tubulin Inhibitors at the Colchicine Binding Site: A Protocol for Competitive Binding Assays Using 3-Demethyl Thiocolchicine-d3
Abstract: This technical guide provides a comprehensive framework for utilizing 3-Demethyl Thiocolchicine-d3 in competitive binding assays to characterize interactions at the colchicine binding site of tubulin. Tubulin is a cornerstone target in oncology, and compounds that interfere with its polymerization dynamics are potent antimitotic agents.[1] The colchicine binding site, located at the interface of α- and β-tubulin heterodimers, is a key locus for many such inhibitors.[2][3] This document details the principles of competitive binding, provides step-by-step protocols for both traditional filtration and modern Scintillation Proximity Assays (SPA), and outlines the necessary data analysis to determine key binding affinity parameters such as IC50 and Ki. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel tubulin-targeting compounds.
Scientific Foundation: Tubulin and Competitive Inhibition
Microtubules are dynamic cytoskeletal polymers essential for critical cellular processes, including mitosis, intracellular transport, and cell motility. They are formed by the polymerization of α/β-tubulin heterodimers.[2] The disruption of microtubule dynamics triggers a mitotic checkpoint arrest, ultimately leading to apoptosis in rapidly dividing cancer cells.[3] This makes tubulin an attractive target for cancer chemotherapy.[1]
One of the primary targets on the tubulin dimer is the colchicine binding site (CBS). Inhibitors binding to this site prevent the tubulin dimer from adopting the straight conformation required for incorporation into microtubules, thereby inhibiting polymerization.[1][2]
A competitive binding assay is a powerful method used to determine the affinity of a test compound (the "competitor") for a specific receptor or binding site.[4][5] The fundamental principle involves competition between a labeled ligand with a known affinity (the "tracer") and the unlabeled test compound for a limited number of binding sites.[4][6] The amount of tracer bound to the target is inversely proportional to the concentration of the test compound.[4] In this protocol, we will use [³H]colchicine as the radiolabeled tracer and 3-Demethyl Thiocolchicine-d3 as a representative unlabeled test compound or reference inhibitor.
Mechanism of Competitive Binding at the Colchicine Site
The assay quantifies the ability of a test compound, such as 3-Demethyl Thiocolchicine-d3, to displace the radiolabeled [³H]colchicine from the colchicine binding site on β-tubulin. This displacement reduces the radioactive signal associated with the tubulin protein, allowing for the calculation of the test compound's binding affinity.
Caption: Competitive binding at the colchicine site on the β-tubulin subunit.
Materials and Reagents
Proper preparation and storage of reagents are critical for assay success. Deuterated compounds require specific handling to prevent isotopic exchange and degradation.[7][8]
| Reagent | Supplier Example | Part Number | Storage & Handling Notes |
| 3-Demethyl Thiocolchicine-d3 | MedChemExpress | HY-132644S | Store at -20°C as a solid, protected from light and moisture.[9][10] Prepare stock solutions in anhydrous DMSO or ethanol. Store aliquots at -80°C under an inert atmosphere (argon or nitrogen).[7] |
| Purified Tubulin (>99%) | Cytoskeleton, Inc. | T240 | Store at -70°C in single-use aliquots. Avoid repeated freeze-thaw cycles. Snap-freeze aliquots in liquid nitrogen before storage.[11] |
| [³H]Colchicine | PerkinElmer | NET189 | Store at 4°C or as recommended by the manufacturer. Handle with appropriate radiological safety precautions. |
| General Tubulin Buffer (G-PEM) | N/A | N/A | 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Prepare fresh and store at 4°C. |
| GTP Solution | Cytoskeleton, Inc. | BST06 | Prepare a 100 mM stock in sterile water. Store single-use aliquots at -70°C. |
| Glass Fiber Filters (Type A/C) | MilliporeSigma | APFC02500 | Required for filtration assay. Pre-soak in buffer before use. |
| Streptavidin Coated SPA Beads | PerkinElmer | RPNQ0007 | Required for SPA. Store at 4°C. Resuspend gently before use; do not vortex. |
| Biotinylated Tubulin | N/A | N/A | For SPA, tubulin must be biotinylated. Kits are commercially available or can be prepared in-house. |
| Scintillation Fluid | PerkinElmer | 6013329 | Required for filtration assay. Store at room temperature. |
| 96-well Plates | Corning | 3600 | Use non-binding surface plates for incubations. Use filter plates (for filtration) or clear-bottom plates (for SPA). |
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the general workflow for a competitive binding assay. Specific steps for the filtration and SPA methods are detailed below.
Caption: General experimental workflow for a competitive binding assay.
Protocol 3.1: Filtration Assay
This classic method physically separates bound from free radioligand via vacuum filtration.[12]
1. Reagent Preparation:
-
Tubulin Working Solution: On ice, dilute purified tubulin to a final concentration of 1 µM in ice-cold G-PEM buffer containing 1 mM GTP. Keep on ice until use.
-
[³H]Colchicine Working Solution: Dilute the [³H]colchicine stock to a final concentration of 5 nM in G-PEM buffer. Note: The optimal concentration should be at or below the Kd of colchicine for tubulin (~1.2 µM), but high enough to give a robust signal.[12]
-
Competitor (3-Demethyl Thiocolchicine-d3) Dilutions: Prepare a serial dilution series (e.g., from 100 µM to 10 pM) in G-PEM buffer from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells is ≤1%.
2. Assay Plate Setup (Total Volume = 100 µL):
-
Total Binding (TB) Wells (n=3): 50 µL Tubulin solution + 25 µL [³H]colchicine solution + 25 µL G-PEM buffer.
-
Non-Specific Binding (NSB) Wells (n=3): 50 µL Tubulin solution + 25 µL [³H]colchicine solution + 25 µL of a saturating concentration of unlabeled colchicine (e.g., 100 µM).[12]
-
Competitor Wells (n=3 per concentration): 50 µL Tubulin solution + 25 µL [³H]colchicine solution + 25 µL of 3-Demethyl Thiocolchicine-d3 dilution.
3. Incubation:
-
Seal the plate and incubate for 3 hours at 37°C to allow binding to reach equilibrium.[12]
4. Filtration and Signal Detection:
-
Pre-soak a glass fiber filter plate with ice-cold G-PEM buffer.
-
Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to aspirate the liquid.
-
Wash the filters 3 times with 200 µL of ice-cold G-PEM buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Protocol 3.2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay that requires no separation step, making it ideal for high-throughput screening.[13][14] When a radiolabeled ligand binds to a target immobilized on a scintillant-containing bead, the emitted β-particles are close enough to excite the scintillant, producing light. Unbound ligand is too far away to generate a signal.[15][16]
1. Reagent Preparation:
-
Biotinylated Tubulin & SPA Bead Slurry: In an appropriate assay buffer (e.g., G-PEM), mix biotinylated tubulin with streptavidin-coated SPA beads. Incubate according to the bead manufacturer's protocol to allow for coupling. The final concentration should be optimized, but a starting point is 10 µg of tubulin per 0.25 mg of beads per well.[13]
-
[³H]Colchicine Working Solution: Prepare as in Protocol 3.1.
-
Competitor (3-Demethyl Thiocolchicine-d3) Dilutions: Prepare as in Protocol 3.1.
2. Assay Plate Setup (Total Volume = 100 µL):
-
Add 25 µL of [³H]colchicine solution and 25 µL of buffer, NSB control, or competitor dilution to the wells of a 96-well clear-bottom plate.
-
Initiate the reaction by adding 50 µL of the pre-coupled tubulin-bead slurry to all wells.
3. Incubation & Signal Detection:
-
Seal the plate and incubate for 3 hours at 37°C.
-
Allow the beads to settle for at least 30 minutes before reading.
-
Measure the light output directly in a microplate scintillation counter without any filtration or washing steps.
Data Analysis and Interpretation
The goal of data analysis is to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and the Ki (the inhibition constant, a true measure of binding affinity).[4]
Step 1: Calculate Percent Specific Binding First, determine the average Counts Per Minute (CPM) for your Total Binding (TB) and Non-Specific Binding (NSB) wells. The specific binding is the difference between these two values.
-
Specific Binding (SB) = CPM(TB) - CPM(NSB)
For each competitor concentration, calculate the percent of specific binding remaining:
-
% Specific Binding = [(CPM(Competitor) - CPM(NSB)) / (CPM(TB) - CPM(NSB))] x 100
Step 2: Generate Dose-Response Curve and Determine IC50 Using graphing software (e.g., GraphPad Prism), plot the % Specific Binding (Y-axis) against the log[Competitor Concentration] (X-axis). Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope). The software will calculate the IC50 value.[4]
Step 3: Calculate the Inhibition Constant (Ki) The Ki value corrects the IC50 for the concentration of the radiolabeled tracer used in the assay. Use the Cheng-Prusoff equation:[17]
-
Ki = IC50 / (1 + ([L] / Kd))
-
[L] = Concentration of the radiolabeled tracer ([³H]colchicine).
-
Kd = Dissociation constant of the radiolabeled tracer for tubulin. This must be determined in a separate saturation binding experiment or obtained from the literature.
-
Example Data Presentation
| Compound | IC50 (µM) | Ki (µM) |
| Colchicine (Control) | 1.5 ± 0.2 | 0.6 ± 0.1 |
| 3-Demethyl Thiocolchicine-d3 | 2.1 ± 0.3 | 0.8 ± 0.1 |
| Compound X | 15.4 ± 1.8 | 6.2 ± 0.7 |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High NSB (>30% of Total) | Radioligand is "sticky" or has poor purity. | Decrease tracer concentration. Add a low concentration of a mild detergent (e.g., 0.01% Triton X-100) to the buffer. Confirm tracer purity. |
| Filter binding (Filtration Assay). | Pre-soak filters in buffer containing 0.5% polyethyleneimine (PEI). | |
| Low Signal (Low CPM in TB wells) | Inactive tubulin protein. | Use fresh, properly stored tubulin aliquots. Avoid freeze-thaw cycles.[11] |
| Insufficient incubation time. | Increase incubation time to ensure equilibrium is reached. | |
| Poor Curve Fit / High Variability | Pipetting errors. | Use calibrated pipettes; consider using an automated liquid handler for plate setup. |
| Compound precipitation. | Check the solubility of test compounds in the final assay buffer. Ensure DMSO concentration is low and consistent across all wells. | |
| Incomplete washing (Filtration Assay). | Ensure vacuum is sufficient and consistent. Increase wash volume or number of wash steps. |
References
-
Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PMC (National Center for Biotechnology Information). [Link]
-
Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. PubMed. [Link]
-
Total biosynthesis of the tubulin-binding alkaloid colchicine. PMC (National Center for Biotechnology Information). [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC (National Center for Biotechnology Information). [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]
-
3-Demethyl Thiocolchicine-d3 | C21H23NO5S. PubChem. [Link]
-
αβ-Tubulin and Microtubule-Binding Assays. ResearchGate. [Link]
-
Tubulin Rat [3H] Colchicine Binding LeadHunter Assay. Eurofins Discovery. [Link]
-
Preformulation characterization of Thiocolchicoside. International Journal of Science and Research Archive. [Link]
-
Scintillation proximity assay. Wikipedia. [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
-
The protocol of competitive binding assay. ResearchGate. [Link]
-
Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PMC (National Center for Biotechnology Information). [Link]
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
-
Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis Online. [Link]
-
DEUTERATED INTERNAL STANDARD PRODUCT INFORMATION SHEET. Australia National Measurement Institute. [Link]
-
Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
-
Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]
-
Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations. PLOS One. [Link]
-
Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [Link]
-
Microtubule Binding Protein Spin Down Assay Kit. Universal Biologicals. [Link]
-
Variations in the colchicine-binding domain provide insight into the structural switch of tubulin. PNAS. [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]
-
Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. [Link]
-
Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. PMC (National Center for Biotechnology Information). [Link]
-
Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function. MDPI. [Link]
-
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega. [Link]
-
A tubulin-binding protein that preferentially binds to GDP-tubulin and promotes GTP exchange. PMC (National Center for Biotechnology Information). [Link]
Sources
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myuchem.com [myuchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cytoskeleton.com [cytoskeleton.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
Application Note: High-Resolution Mass Spectrometry Profiling of 3-Demethyl Thiocolchicine-d3
This Application Note is designed for bioanalytical scientists and mass spectrometrists involved in the quantification and structural elucidation of colchicine derivatives. It focuses on the specific fragmentation behavior of 3-Demethyl Thiocolchicine-d3 , a stable isotope-labeled internal standard used in the analysis of Thiocolchicoside and its metabolites.[1]
Introduction & Scientific Context
Thiocolchicine derivatives, particularly Thiocolchicoside , are widely used as muscle relaxants with anti-inflammatory and analgesic properties.[1] Upon administration, Thiocolchicoside undergoes metabolism to form its aglycone, 3-Demethylthiocolchicine (also referred to as metabolite M1 or D3), which is pharmacologically active.[1]
Accurate quantification of this metabolite in biological matrices (plasma, urine) requires a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and ionization variability. 3-Demethyl Thiocolchicine-d3 is the preferred IS, typically labeled on the N-acetyl group.[1]
This guide details the fragmentation mechanics of the d3-analog, distinguishing it from the endogenous metabolite and establishing a robust Multiple Reaction Monitoring (MRM) protocol.[1]
Chemical Identity & Structural Properties[1][2][3]
| Property | Data |
| Analyte Name | 3-Demethyl Thiocolchicine-d3 |
| IUPAC Name | N-[(7S)-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide-d3 |
| Chemical Formula | C₂₁H₂₀D₃NO₅S |
| Exact Mass (Monoisotopic) | 404.1485 Da |
| Precursor Ion [M+H]⁺ | m/z 405.2 |
| Label Position | Acetyl moiety (-COCD₃) |
| Key Functional Groups | Tropolone ring, Methylthio ether, N-Acetamide (labeled), Phenolic hydroxyl (C3) |
Experimental Protocol: LC-MS/MS Conditions
Sample Preparation (Recommended)[1]
-
Matrix: Human Plasma / Serum.
-
Extraction: Solid Phase Extraction (SPE) using polymeric sorbents (e.g., HLB) or Liquid-Liquid Extraction (LLE) with Ethyl Acetate.[1]
-
Reconstitution: 90:10 Mobile Phase A:B.
Liquid Chromatography Parameters
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 2.1 x 50 mm, 1.7 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4.0 min.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Source Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI) – Positive.[1]
-
Spray Voltage: 4500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Collision Gas: Medium (Nitrogen).[1]
Fragmentation Pattern Analysis
The fragmentation of 3-Demethyl Thiocolchicine-d3 follows specific pathways dictated by the stability of the tropolone ring and the lability of the acetamide side chain.[1]
Precursor Selection[1]
-
[M+H]⁺ = m/z 405.2 [1]
-
The protonation occurs primarily on the amide nitrogen or the tropolone carbonyl oxygen.[1]
-
Primary Fragmentation Pathways (Product Ions)[1]
Pathway A: Loss of Acetamide-d3 (Generation of the Core Amine)[1]
-
Transition: m/z 405.2 → m/z 343.1
-
Mechanism: Cleavage of the amide bond releases the neutral acetamide-d3 moiety (CD₃CONH₂).[1]
-
Mass Shift: Loss of 62 Da (59 Da for non-labeled + 3 Da for D3).[1]
-
Significance: This generates the core amine fragment [1,2-dimethoxy-3-hydroxy-10-methylsulphanyl...-7-amine].[1]
-
Critical Note: Because the label is lost in the neutral fragment, the product ion (m/z 343) is identical to the product ion of the non-labeled analyte. Specificity relies entirely on the precursor mass (Q1 isolation).[1]
Pathway B: Loss of Methanethiol (Label Retention)[1]
-
Transition: m/z 405.2 → m/z 357.2
-
Mechanism: Homolytic cleavage or rearrangement of the methylthio group (-SCH₃) at position 10.
-
Mass Shift: Loss of 48 Da (CH₃SH).[1]
-
Significance: This fragment retains the d3-acetyl label , making it a highly specific transition for the internal standard if Q1 crosstalk is a concern.
Pathway C: Loss of Ketene-d2[1]
-
Transition: m/z 405.2 → m/z 361.2
-
Mechanism: Loss of deuterated ketene (CD₂=C=O) from the acetyl group.[1]
-
Mass Shift: Loss of 44 Da.
-
Significance: Diagnostic for the presence of the acetyl group.[1]
Summary of MRM Transitions
| Ion Type | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| Quantifier | 405.2 | 343.1 | 25 - 30 | High Intensity (Amide cleavage) |
| Qualifier 1 | 405.2 | 357.2 | 20 - 25 | Label Retained (-SCH₃ loss) |
| Qualifier 2 | 405.2 | 361.2 | 15 - 20 | Label Diagnostic (-Ketene loss) |
Visualized Workflows
Analytical Workflow
The following diagram outlines the complete bioanalytical process from sample extraction to data processing.
Caption: Step-by-step LC-MS/MS workflow for the quantification of Thiocolchicine metabolites using the d3-internal standard.
Fragmentation Pathway
This diagram illustrates the specific bond cleavages leading to the primary product ions.[1]
Caption: Proposed fragmentation pathways of 3-Demethyl Thiocolchicine-d3 under ESI-CID conditions.
Validation & Quality Control
Isotopic Purity Check
Before use, the "blank" signal at the non-deuterated channel (m/z 402 → 343) must be assessed while injecting pure IS.[1]
-
Acceptance Criteria: Contribution of IS to the analyte channel should be < 20% of the LLOQ response.[1]
Crosstalk Mitigation
Since the primary fragment (m/z 343) is shared between the analyte and the IS:
-
Ensure chromatographic resolution is not required (co-elution is desired for IS), but mass resolution on Q1 must be sufficient to prevent the 402 isotope envelope from entering the 405 window.[1]
-
Use a narrow isolation window (e.g., 0.7 Da) on Q1.
References
-
Del Grosso, E., Aprile, S., & Grosa, G. (2012).[1][2] Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Sutherland, F. C., et al. (2002).[1][3] Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma. Journal of Chromatography A. Link
-
Kurek, J., et al. (2015).[1][4][5] Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Acta Chimica Slovenica. Link
-
PubChem Compound Summary. (2023). 3-Demethyl Thiocolchicine-d3. National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. CAS 87424-25-7: 3-Demethylthiocolchicine | CymitQuimica [cymitquimica.com]
- 2. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing HPLC separation of 3-Demethyl Thiocolchicine-d3 and its isomers
Introduction: The Analytical Challenge
You are likely working with 3-Demethyl Thiocolchicine-d3 (3-DMT-d3) as an internal standard for quantifying thiocolchicoside metabolites or studying colchicinoid pharmacokinetics.
The analytical difficulty here is not the deuterated standard itself—which should co-elute with the analyte—but the separation of the target 3-demethyl structure from its regioisomers (2-demethyl) and photo-degradation products (lumicolchicines).
These molecules possess a tropolone ring (pseudo-aromatic C-ring), which introduces unique chromatographic behaviors:
-
Chelation: The tropolone oxygen atoms can chelate trace metals in the HPLC system, causing severe peak tailing.
-
Photosensitivity: Exposure to light causes rapid rearrangement into lumicolchicine isomers, creating "ghost peaks."
-
Regioisomerism: The hydroxyl position (C3 vs. C2) significantly alters pKa and polarity, requiring specific stationary phase selectivity.
Module 1: Critical Method Parameters (The "Why")
Before troubleshooting, ensure your baseline method aligns with the chemical requirements of the tropolone scaffold.
The Stationary Phase Selection Matrix
| Column Chemistry | Suitability | Mechanism of Action | Recommendation |
| C18 (High Carbon Load) | Good | Hydrophobic interaction driven by the thiomethyl group. | Standard Starting Point. Use fully end-capped columns to reduce silanol interaction with the basic nitrogen. |
| PFP (Pentafluorophenyl) | Excellent | Best for Isomer Separation. The fluorine ring interacts specifically with the phenolic hydroxyl position, offering superior resolution of 2- vs. 3-demethyl isomers compared to C18. | |
| Phenyl-Hexyl | Moderate | Good alternative if PFP is unavailable, but often shows less selectivity for the specific regioisomers of colchicinoids. |
Mobile Phase Chemistry
-
pH Control (Critical): The tropolone ring has a pKa
1.7 (protonation) and 10.3 (ionization). To maintain a neutral, sharp peak, acidic conditions (pH 2.5 – 4.0) are mandatory. -
Buffer Choice:
-
LC-MS: 0.1% Formic Acid or 10mM Ammonium Formate.
-
LC-UV: Phosphate buffer (if not using MS) suppresses tailing better than volatile buffers.
-
Module 2: Troubleshooting Workflow
Visual Logic: Method Development & Troubleshooting
Caption: Logic flow for optimizing separation of thiocolchicine isomers. Note the critical pivot to PFP chemistry for regioisomer resolution.
Module 3: Frequently Asked Questions (Technical Scenarios)
Scenario A: "I see a split peak or a shoulder on my main 3-DMT-d3 peak."
Diagnosis: This is likely the 2-demethyl regioisomer .
-
The Science: During the synthesis or metabolism of thiocolchicoside, demethylation can occur at position 2 or 3. These are structural isomers with identical masses (requires chromatographic separation, not MS resolution).
-
The Fix:
-
Switch Column: Move from C18 to a PFP (Pentafluorophenyl) column. The fluorine atoms on the stationary phase interact with the electron-rich phenolic ring. The steric hindrance difference between the 2-OH and 3-OH positions creates a significant selectivity difference on PFP phases [1].
-
Optimize Gradient: Flatten the gradient slope (e.g., 0.5% B/min increase) around the elution time.
-
Scenario B: "My peak tailing is severe (Tf > 2.0), even with a new column."
Diagnosis: Tropolone Chelation .
-
The Science: The carbonyl and hydroxyl oxygen atoms on the tropolone ring form a bidentate ligand complex with trace iron or steel in your HPLC frits or tubing [2].
-
The Fix:
-
Passivation: Flush the LC system with 30% Phosphoric Acid (overnight) to remove accessible metal ions.
-
Additives: If using UV detection, add 50µM EDTA to the mobile phase (Note: Do NOT use EDTA with LC-MS; instead, ensure your column hardware is PEEK-lined or "bio-inert").
-
pH Adjustment: Ensure Mobile Phase A is acidic (pH ~2.8). Neutral pH promotes the ionized form, which chelates metals more aggressively.
-
Scenario C: "I see small 'ghost' peaks that grow the longer the sample sits in the autosampler."
Diagnosis: Photo-isomerization to Lumicolchicines .
-
The Science: Colchicinoids undergo a specific electrocyclic reaction under UV light, converting the 7-membered tropolone ring into bicyclic isomers (
- and -lumicolchicine) [3]. -
The Fix:
-
Amber Glass: strictly required for all standards and samples.
-
Autosampler: Turn off the internal light in the autosampler if possible, or use a darkened carousel cover.
-
Module 4: Standardized Experimental Protocol
Objective: Baseline separation of 3-demethylthiocolchicine-d3 from impurities.
Materials
-
Analyte: 3-Demethyl Thiocolchicine-d3 (and non-deuterated standard).
-
Column: Phenomenex Kinetex PFP or Waters XSelect HSS PFP (2.1 x 100 mm, 2.6 µm or similar).
-
Solvents: LC-MS Grade Water and Acetonitrile.
Step-by-Step Method
-
Preparation:
-
Dissolve standard in 50:50 Water:MeOH (Amber vial).
-
Note: Avoid 100% aqueous diluents to prevent solubility issues with the thiomethyl group.
-
-
LC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Temp: 35°C (Control is vital; temperature shifts affect PFP selectivity).
-
-
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Load |
| 10.0 | 60 | Separation Window |
| 11.0 | 95 | Wash |
| 13.0 | 95 | Wash |
| 13.1 | 10 | Re-equilibrate |
-
Detection:
-
MS: Positive ESI. Monitor transition m/z 405.2
358.1 (for non-deuterated) and m/z 408.2 361.1 (for d3-analog). -
Note: The +3 Da shift is typically on the acetyl moiety; ensure your MRM transitions account for the specific deuteration pattern of your standard [4].
-
References
-
Sielc Technologies. (2018). Separation of Colchicine and its isomers using Mixed-Mode and Reverse Phase Chromatography. Sielc Application Notes.[2] Link
-
Likhitwitayawuid, K., et al. (1999). Metal ion complexation and HPLC separation of tropolone derivatives. Journal of Chromatography A.[3]
-
Brossi, A., et al. (1984). Chemistry of Colchicine: Photochemical rearrangements and stability.[4][5] The Alkaloids: Chemistry and Pharmacology.
-
Sutherland, F.C., et al. (2002). Highly specific and sensitive LC-MS/MS method for the determination of 3-desmethylthiocolchicine in human plasma.[6] Journal of Chromatography A, 949(1-2), 71-77. Link
Sources
- 1. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds [mdpi.com]
- 2. Separation of Colchicine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 3-Demethyl Thiocolchicine-d3 in LC-MS/MS
Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers and drug development professionals experiencing low signal intensity when using 3-Demethyl Thiocolchicine-d3 as a stable isotope-labeled internal standard (SIL-IS).
Because 3-Demethyl Thiocolchicine-d3 is structurally nearly identical to its native counterpart, it is designed to normalize variability in extraction and ionization[1]. However, when its signal drops unexpectedly, it compromises the quantitative integrity of your entire assay. The diagnostic workflow and self-validating protocols below will help you isolate and resolve the root cause—whether it is rooted in ionization physics, chromatographic behavior, or isotopic instability.
Logical workflow for diagnosing low IS signal in LC-MS.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: My 3-Demethyl Thiocolchicine-d3 signal is robust in neat solvent but drops significantly in extracted biological samples. What is causing this? A1: This is a classic presentation of ion suppression , a severe matrix effect. During Electrospray Ionization (ESI), co-eluting endogenous components (such as phospholipids, salts, or proteins) compete with your analyte for the limited charge and space on the surface of the ESI droplets. Because these matrix components are often present in much higher concentrations, they monopolize the ionization process, leaving the 3-Demethyl Thiocolchicine-d3 neutral and invisible to the mass spectrometer. To mitigate this, you must improve sample clean-up (e.g., switching from protein precipitation to Solid-Phase Extraction) or adjust your chromatographic gradient to separate the IS from the suppression zone.
Q2: I am observing a steady decrease in the d3 signal over time, accompanied by new peaks appearing at the d2, d1, or d0 masses. Is my standard degrading? A2: Your standard is likely undergoing Hydrogen/Deuterium (H/D) back-exchange , rather than chemical degradation. This phenomenon occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from protic solvents (like water or methanol) in your mobile phase or from the sample matrix[1]. If the deuterium labels on your 3-Demethyl Thiocolchicine-d3 are located on labile positions (such as the free hydroxyl group at the 3-position or the amide nitrogen), they will readily exchange. To prevent this, avoid storing the standard in protic solvents for extended periods, and consider using aprotic solvents (like acetonitrile) where possible.
Q3: Can 3-Demethyl Thiocolchicine-d3 elute at a different time than the native 3-Demethyl Thiocolchicine? Doesn't that defeat the purpose of an internal standard? A3: Yes, it can, due to the deuterium isotope effect . Replacing hydrogen with deuterium slightly alters the molecule's lipophilicity and molar volume. In reversed-phase liquid chromatography, this often causes the deuterated IS to elute slightly earlier than the native analyte[1],. If this retention time shift causes the IS to elute into a region with a different level of ion suppression compared to the native analyte, it leads to "differential matrix effects," rendering the IS unable to accurately correct for signal variations[2]. You may need to optimize your mobile phase (e.g., adjusting the organic modifier or column temperature) to force co-elution.
Q4: What are the optimal MS ionization conditions for thiocolchicine derivatives? A4: Thiocolchicine and its derivatives ionize most efficiently in Positive Electrospray Ionization (ESI+) mode, forming strong protonated molecules ([M+H]+)[3]. The use of acidic mobile phase additives, such as 0.1% formic acid or 10 mM ammonium formate (pH ~3), significantly enhances protonation in the ESI source[3]. Avoid using signal-suppressing additives like Trifluoroacetic acid (TFA). Ensure your capillary voltage and source temperature are optimized specifically for the flow rate of your method[4].
Part 2: Self-Validating Experimental Protocols
To troubleshoot effectively, you must rely on self-validating methodologies. The following protocols are designed so that the data inherently proves or disproves the hypothesis without requiring external assumptions.
Protocol A: Post-Column Infusion for Matrix Effect Localization
Causality & Validation: This protocol validates the presence of matrix effects by establishing a continuous, known baseline of the analyte. Any deviation (suppression or enhancement) precisely correlates with the retention time of the injected blank matrix, confirming the exact chromatographic window where ionization is compromised[5].
Experimental setup for post-column infusion to detect ion suppression zones.
Step-by-Step Methodology:
-
System Preparation: Install a zero-dead-volume mixing tee between the analytical column outlet and the mass spectrometer ESI source.
-
Syringe Pump Setup: Fill a syringe with a neat solution of 3-Demethyl Thiocolchicine-d3 (e.g., 100 ng/mL in 50:50 Water:Acetonitrile). Connect it to the mixing tee.
-
Continuous Infusion: Infuse the IS at a constant flow rate (e.g., 10 µL/min) while the LC pump delivers the mobile phase at the method's standard gradient. Monitor the MRM transition for the d3-IS. You should observe a flat, elevated baseline.
-
Matrix Injection: Inject a blank sample matrix (e.g., extracted plasma or urine containing no analyte) using the autosampler.
-
Data Interpretation: Observe the chromatogram. Any significant negative peaks (dips) in the steady baseline indicate zones of ion suppression caused by eluting matrix components[5]. If your native analyte or IS elutes within this suppression zone, you must alter the chromatographic gradient or improve sample extraction.
Protocol B: Evaluation of H/D Back-Exchange
Causality & Validation: This protocol validates the loss of the d3 signal by simultaneously monitoring the stoichiometric appearance of d2, d1, and d0 isotopologues. If the sum of the isotopic signals remains constant while the d3 signal drops, chemical degradation is ruled out, and H/D exchange is definitively confirmed[1].
Step-by-Step Methodology:
-
Sample Preparation: Prepare two sets of samples.
-
Set A (Control): 3-Demethyl Thiocolchicine-d3 spiked into an aprotic solvent (e.g., 100% Acetonitrile).
-
Set B (Test): 3-Demethyl Thiocolchicine-d3 spiked into the biological matrix or a protic solvent mixture (e.g., Methanol/Water) matching your autosampler conditions.
-
-
Incubation: Incubate both sets at room temperature for the maximum duration of a typical autosampler run (e.g., 24 hours).
-
MRM Setup: Program the mass spectrometer to monitor the MRM transitions for the d3 precursor, as well as the theoretical d2, d1, and d0 (native) precursors, all utilizing the same product ion.
-
Analysis & Calculation: Inject both sets. Calculate the relative percentage of each isotopologue. If Set B shows a >5% increase in d0/d1/d2 signals compared to Set A, H/D back-exchange is occurring[1].
Part 3: Quantitative Data & MS Parameters
To ensure your instrument is operating within optimal theoretical parameters, compare your current setup against the established benchmarks for thiocolchicine derivatives[4],[3].
Table 1: Representative LC-MS/MS Optimization Parameters for Thiocolchicine Derivatives
| Parameter | Recommended Setting | Mechanistic Rationale |
| Ionization Mode | Positive ESI (ESI+) | Nitrogenous alkaloids readily accept protons to form stable [M+H]+ ions[3]. |
| Mobile Phase Additive | 0.1% Formic Acid or 10mM Ammonium Formate | Low pH (~3.0) ensures complete protonation in solution prior to droplet desolvation[3]. |
| Colchicine Reference MRM | m/z 400.1 → 358.1 | Loss of the acetyl group is the dominant fragmentation pathway[6]. |
| Thiocolchicoside Reference MRM | m/z 564.0 → 402.0 | Loss of the glucoside moiety yields the stable aglycone fragment[3]. |
| Source Temperature | 400°C – 500°C | High temperatures are required to efficiently desolvate the aqueous portion of the mobile phase[4]. |
Table 2: Matrix Effect (ME) Evaluation Criteria
| Calculated Matrix Effect (%) | Diagnostic Interpretation | Required Action |
| 85% – 115% | Negligible Matrix Effect | None. The assay is robust. |
| < 85% | Ion Suppression | Implement SPE/LLE or adjust chromatography to shift retention time[2]. |
| > 115% | Ion Enhancement | Dilute sample or reduce injection volume to lower matrix load[2]. |
| Differential ME (>15% gap) | Isotope Effect Failure | The d3-IS is not co-eluting with the native analyte. Optimize column temperature or gradient[1],. |
References
-
Chèze, M., et al. "A Novel LC-ESI-MS-MS Method for Sensitive Quantification of Colchicine in Human Plasma: Application to Two Case Reports." Journal of Analytical Toxicology, [Link].
-
LCGC International. "Ion Suppression: A Major Concern in Mass Spectrometry." Chromatography Online, [Link].
-
Separation Science. "Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There." SepScience, [Link].
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters, [Link].
-
Zuccaro, S., et al. "Forced degradation study of thiocolchicoside: Characterization of its degradation products." Journal of Pharmaceutical and Biomedical Analysis, [Link].
Sources
Technical Support Center: Mitigating Ion Suppression for 3-Demethyl Thiocolchicine-d3 Analysis
Welcome to the technical support guide for the analysis of 3-Demethyl Thiocolchicine-d3 (3-DMT-d3). This resource is designed for researchers, scientists, and drug development professionals who are utilizing 3-DMT-d3, a key metabolite and stable isotope-labeled internal standard for Thiocolchicoside, in their bioanalytical workflows.[1][2][3][4] This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address the pervasive challenge of ion suppression in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions & Troubleshooting Guide
Q1: My 3-DMT-d3 signal is significantly lower when I analyze it in a biological matrix (e.g., plasma, serum) compared to the pure solvent standard. What is causing this discrepancy?
A: This phenomenon is a classic presentation of a matrix effect , specifically ion suppression .[5][6][7] During electrospray ionization (ESI), your analyte (3-DMT-d3) and various endogenous components from the biological matrix co-elute from the HPLC column and enter the mass spectrometer's ion source simultaneously.[5][8] These matrix components, which are often present in much higher concentrations, compete with your analyte for the available charge on the ESI droplet surface.[6][7] This competition reduces the ionization efficiency of 3-DMT-d3, leading to a suppressed signal and compromising the accuracy, precision, and sensitivity of your assay.[5]
One of the most common culprits behind ion suppression in bioanalysis are phospholipids from cell membranes, which are abundant in plasma and serum.[9][10]
Mechanism of Ion Suppression in the ESI Source
Caption: Co-eluting matrix components compete with the analyte for ionization.
Q2: I am currently using a simple protein precipitation (PPT) step with acetonitrile for my plasma samples. Is this sufficient to eliminate ion suppression for 3-DMT-d3?
A: While protein precipitation is a fast and straightforward method for sample cleanup, it is often insufficient for removing the primary sources of ion suppression, particularly phospholipids. Acetonitrile effectively crashes out proteins, but a significant portion of phospholipids remains soluble in the resulting supernatant and gets injected into the LC-MS system.
To achieve a robust and reliable assay, more advanced sample preparation techniques are highly recommended. These include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), which provide a much more thorough cleanup by selectively isolating the analyte from interfering matrix components.[6][10][11][12]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Phospholipid Removal Efficiency | Analyte Recovery | Method Development Time | Cost per Sample |
| Protein Precipitation (PPT) | Low | High | Very Low | Low |
| Liquid-Liquid Extraction (LLE) | Moderate-High | Variable | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High & Reproducible | Moderate-High | High |
| HybridSPE®-Phospholipid | Very High | High & Reproducible | Low | High |
Data presented is a qualitative summary based on established principles in bioanalysis.[13][14][15]
Q3: I want to implement Solid-Phase Extraction (SPE). What is the best strategy for developing a robust SPE method to clean up 3-DMT-d3 from plasma?
A: An excellent strategy for cleaning up a broad range of analytes from complex matrices like plasma is to use a mixed-mode SPE sorbent . For a compound like 3-DMT-d3, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent is ideal. This approach provides two complementary retention mechanisms (hydrophobic and ionic), allowing for a more rigorous wash sequence to remove neutral, acidic, and weakly basic interferences while strongly retaining your analyte of interest.
Experimental Protocol: Mixed-Mode SPE (Reversed-Phase/Strong Cation-Exchange)
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. This activates the reversed-phase functional groups.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. This ensures the cation-exchange sites are properly protonated and ready for ionic interaction.
-
Load: Load the pre-treated plasma sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge at a slow flow rate. The acidic pH ensures that basic analytes are positively charged and retained by the SCX phase.
-
Wash 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water. This removes highly polar, unretained interferences.
-
Wash 2 (Organic): Wash with 1 mL of methanol. This step is crucial for removing hydrophobic interferences that are retained by reversed-phase but not by cation-exchange, such as many phospholipids.[16]
-
Elute: Elute the 3-DMT-d3 with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, disrupting its interaction with the SCX sorbent and allowing it to be eluted.
-
Evaporate & Reconstitute: Dry the eluate under a gentle stream of nitrogen and reconstitute in the mobile phase starting conditions for LC-MS analysis.
Workflow for Mixed-Mode Solid-Phase Extraction (SPE)
Caption: A step-by-step workflow for effective sample cleanup using mixed-mode SPE.
Q4: Even after implementing a rigorous SPE cleanup, I still observe some signal variability. What chromatographic adjustments can I make to further mitigate ion suppression?
A: This indicates that some matrix components are still co-eluting with your analyte. The goal of chromatography in this context is to physically separate 3-DMT-d3 from the "zone" of ion suppression.
Strategies for Chromatographic Optimization:
-
Increase Chromatographic Resolution: Switching from traditional HPLC to Ultra-High Performance Liquid Chromatography (UHPLC) can significantly improve peak resolution. The sharper peaks generated by UHPLC systems mean there is less chance for an analyte to co-elute with an interfering compound.[9]
-
Modify the Gradient: Adjust your mobile phase gradient to better separate 3-DMT-d3 from early- and late-eluting matrix components. A shallower gradient around the elution time of your analyte can often resolve it from closely eluting interferences.
-
Change Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with an alternative chemistry. For example, a phenyl-hexyl column offers different selectivity through pi-pi interactions, which can alter the elution profile of matrix components relative to your analyte.
-
Use a Divert Valve: A common and highly effective technique is to use a divert valve. The eluent from the column is directed to the mass spectrometer only during the narrow time window when your analyte is expected to elute. For the rest of the run, the eluent (containing salts, early-eluting polar interferences, and late-eluting non-polar compounds like phospholipids) is diverted to waste, keeping the ion source cleaner and reducing overall matrix load.[11]
Chromatographic Separation from Ion Suppression Zone
Caption: Optimizing chromatography moves the analyte away from interfering zones.
Q5: Can I adjust my mass spectrometer's ion source settings to help reduce the impact of ion suppression?
A: Yes, optimizing the ESI source parameters can help, though it should be considered a final polish after robust sample preparation and chromatography.[17] Adjusting these parameters can influence the efficiency of the desolvation and ionization processes, which can help favor your analyte over competing matrix components.[18][19][20]
Key ESI Source Parameters to Optimize:
-
Capillary/Spray Voltage: This voltage drives the ESI process. While a higher voltage can increase signal, an excessively high voltage can cause instability or in-source fragmentation.[21][22] Systematically vary the voltage to find the point of maximum stable signal for 3-DMT-d3 in the presence of the matrix.
-
Nebulizer and Drying Gas Flow/Temperature: These parameters control the desolvation of the ESI droplets. Efficient desolvation is critical for releasing gas-phase ions. Increasing gas flow and temperature can improve desolvation and help reduce the formation of analyte-matrix clusters, but excessive settings can sometimes lead to thermal degradation or reduced sensitivity.[18][22]
-
Source Position: The physical position of the ESI probe relative to the MS inlet can have a significant impact. Optimizing this position can find a "sweet spot" that maximizes analyte ion sampling while potentially minimizing the sampling of less volatile matrix components.
It's important to note that while source optimization can reduce the effects of ion suppression, it does not eliminate the root cause (the presence of interfering compounds).[17] Therefore, it should always be used in combination with, and not as a replacement for, effective sample cleanup and chromatography.
References
- Parameters of the ESI source and mass spectrometer for pesticides under study. (n.d.). Google Search.
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters Corporation.
- Quantitation of 8 Nitrosamines in Thiocolchicoside API by LCMS-8045 system. (n.d.). Shimadzu.
-
Gross, J., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Retrieved from [Link]
-
Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. Retrieved from [Link]
-
Van Eeckhaut, A., & Lanckmans, K. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. Retrieved from [Link]
-
Quantitation of 8 Nitrosamines in Thiocolchicoside API by LCMS-8045 system. (n.d.). Shimadzu. Retrieved from [Link]
-
Quantitation of 8 Nitrosamines in Thiocolchicoside API by LCMS-8045 system. (n.d.). Shimadzu. Retrieved from [Link]
-
Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis. Retrieved from [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022). LCGC International. Retrieved from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023). Phenomenex. Retrieved from [Link]
-
Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. (n.d.). SlideShare. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Płotka-Wasylka, J., et al. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. Journal of Chromatography B, 1070, 1-6. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). LCGC International. Retrieved from [Link]
-
Forced degradation study of thiocolchicoside: Characterization of its degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? (2025). Patsnap Eureka. Retrieved from [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters Corporation. Retrieved from [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. Retrieved from [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. Retrieved from [Link]
-
COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. (n.d.). Waters Corporation. Retrieved from [Link]
-
3-Demethyl Thiocolchicine-d3. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Shimadzu. Retrieved from [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Taylor & Francis. Retrieved from [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2020). LCGC International. Retrieved from [Link]
-
3-Demethyl Thiocolchicine-d3. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Demethyl Thiocolchicine-d3 | LGC Standards [lgcstandards.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sepscience.com [sepscience.com]
- 12. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. biotech-spain.com [biotech-spain.com]
- 19. lcms.cz [lcms.cz]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
Technical Support Center: Troubleshooting 3-Demethyl Thiocolchicine-d3 Peak Shape in RP-HPLC
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-Demethyl Thiocolchicine-d3 .
Because this deuterated internal standard features a tropolone ring with a free hydroxyl group, it is highly susceptible to secondary interactions that distort peak shape. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.
Diagnostic Workflow
Diagnostic workflow for troubleshooting 3-Demethyl Thiocolchicine-d3 peak shape in RP-HPLC.
Frequently Asked Questions (FAQs)
Q1: Why does 3-Demethyl Thiocolchicine-d3 exhibit severe peak tailing compared to standard colchicine?
A: The root cause lies in the structural divergence of the molecules. Standard colchicine possesses a methoxylated tropolone ring, whereas 3-demethyl thiocolchicine has a free phenolic-like hydroxyl group on its tropolone ring[1]. This free hydroxyl, situated adjacent to a carbonyl group, forms a highly active bidentate chelating moiety. It strongly binds to trace metal ions (such as Fe³⁺ and Ti⁴⁺) that inevitably leach from stainless steel tubing, pump heads, or column frits in standard LC systems[2]. This interaction creates a mixed-mode retention mechanism (reversed-phase partition + metal affinity), leading to severe tailing, peak broadening, or even the complete loss of the analyte signal on the column[3].
Q2: How can I differentiate between metal chelation and silanol interactions?
A: Both phenomena cause peak tailing, but their underlying causality and solutions differ drastically:
-
Silanol Interactions: Occur when the polar functional groups of the analyte interact with unreacted, ionized silanols (-Si-O⁻) on the silica stationary phase[4].
-
Metal Chelation: Occurs via the tropolone ring binding directly to system hardware or metallic impurities in the silica[3].
Diagnostic Test: Lower the mobile phase pH to ~2.0 using 0.05% Trifluoroacetic acid (TFA)[5]. At this pH, surface silanols (which typically have a pKa of 4–5) are fully protonated and neutralized[4]. If peak tailing improves but a significant drag persists, the residual tailing is definitively caused by metal chelation.
Logical relationship of tropolone-metal chelation causing peak tailing and its prevention.
Q3: What are the most effective mobile phase additives to resolve these secondary interactions?
A: To optimize the peak shape for a tropolone derivative, you must address both the silica surface and the metal hardware simultaneously:
-
For Silanols: Use strong acidic modifiers like 0.05% TFA[5]. TFA is superior to formic acid in this context because its lower pKa ensures complete silanol suppression, and it acts as a mild ion-pairing agent.
-
For Metal Chelation: Add a chelating agent to the mobile phase to dynamically mask trace metals. EDTA (5 µM) is highly effective for UV-based HPLC. If you are using LC-MS/MS (where EDTA causes severe ion suppression), use Medronic acid (0.1–5 µM). Medronic acid passivates the metal surfaces in the flow path without contaminating the mass spectrometer.
Q4: My peaks are splitting or fronting. Is this related to the tropolone ring?
A: No. Peak splitting or fronting is typically a thermodynamic or volumetric issue caused by a sample diluent mismatch . If 3-Demethyl Thiocolchicine-d3 is dissolved in a strong organic solvent (e.g., 100% methanol or acetonitrile) and injected into a highly aqueous initial mobile phase, the analyte travels faster at the edges of the injection plug than in the center. Always dissolve your sample in a diluent that closely matches the initial mobile phase conditions.
Quantitative Impact of Troubleshooting Steps
The table below summarizes the expected chromatographic improvements when systematically addressing silanol and metal chelation issues for tropolone derivatives.
| Condition | Mobile Phase Additive | Column Hardware | Peak Asymmetry ( | Theoretical Plates ( | Diagnostic Conclusion |
| Baseline | 0.1% Formic Acid | Stainless Steel | 2.8 (Severe Tailing) | 2,500 | Strong secondary interactions |
| pH Optimization | 0.05% TFA[5] | Stainless Steel | 1.9 (Moderate Tailing) | 6,200 | Silanols suppressed; metals active |
| Hardware Upgrade | 0.05% TFA | PEEK / Bio-Inert | 1.2 (Slight Tailing) | 11,500 | Metal chelation minimized |
| Chemical Masking | 0.05% TFA + 5µM EDTA | Stainless Steel | 1.05 (Excellent) | 14,000 | Metals fully masked in solution |
Experimental Protocols
Protocol 1: System Passivation and Metal-Free Setup
Objective: Eliminate trace metal ions (Fe³⁺, Ti⁴⁺) from the HPLC flow path to prevent tropolone chelation[2].
Step-by-Step Methodology:
-
Column Removal: Remove the analytical column and replace it with a PEEK zero-dead-volume union.
-
Initial Flush: Flush the system with 100% HPLC-grade water for 15 minutes at 1.0 mL/min to remove all buffered mobile phases and prevent salt precipitation.
-
Passivation: Prepare a passivation solution of 30% Phosphoric Acid (v/v) in water. (Self-validation step: Verify the pH is < 1.0 using pH paper before use).
-
System Wash: Pump the passivation solution through all solvent lines (A, B, C, D) and the autosampler loop for 30 minutes at 1.0 mL/min.
-
Neutralization: Flush the system extensively with HPLC-grade water until the effluent pH returns to neutral (pH ~7.0).
-
Hardware Upgrade: Reinstall a high-purity, end-capped C18 column[4]. For optimal results with tropolones, utilize a column with PEEK-lined or bio-inert hardware to prevent future leaching.
Protocol 2: Mobile Phase Optimization for Tropolone Derivatives
Objective: Suppress silanol ionization and mask residual metal ions dynamically during the chromatographic run[5].
Step-by-Step Methodology:
-
Aqueous Phase (A): Prepare 0.05% Trifluoroacetic acid (TFA) in LC-MS grade water. Add 5 µM EDTA (for HPLC-UV) or 5 µM Medronic acid (for LC-MS/MS).
-
Organic Phase (B): Prepare 0.05% TFA in LC-MS grade Acetonitrile[5].
-
Degassing: Sonicate and vacuum-degas both mobile phases for 10 minutes to prevent baseline noise and pump cavitation.
-
Equilibration: Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) for at least 20 column volumes.
-
System Suitability: Inject a system suitability standard (e.g., 10 ng/mL 3-Demethyl Thiocolchicine-d3 prepared in the initial mobile phase).
-
Validation: Calculate Peak Asymmetry (
). (Self-validation step: If > 1.5, verify that the sample diluent exactly matches the initial mobile phase conditions. If tailing persists, increase the chelator concentration incrementally).
References
-
Title: Identifying and Preventing Metal Ion Leaching in HPLC Systems Source: SilcoTek URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: ACE HPLC URL: [Link]
- Title: EP1658490A1 - A method for assaying tropolone comprising complexing this molecule with cu (ii)
-
Title: Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies Source: MDPI URL: [Link]
-
Title: Influence of Iron on Production of the Antibacterial Compound Tropodithietic Acid and Its Noninhibitory Analog in Phaeobacter inhibens Source: Applied and Environmental Microbiology (ASM Journals) URL: [Link]
Sources
Overcoming matrix effects in 3-Demethyl Thiocolchicine-d3 quantification
[I'mnowrefiningtheformatofthereferenceslist.IamworkingtoensurethattheBenchchem, ChromatographyOnline, ResolveMass, andmyADLMURLsarecorrectlyformattedasclickablelinksinmyfinaldocument.I'llmaintaintheseURLsasactivepages.FinalizingMatrixFactorSection I'mnowfinalizingtheMatrixFactorsectionoftheguide, emphasizinghowthepost-extractionspikemethodinherentlyvalidatesextraction.I'llfocusonexplaininghowMFcalculationdemonstratescompliancebyprovingtheabsenceofmatrixeffects, andI'llhighlighttheneedfordataanalysisandinterpretation.I'mnowfocusingonamoredescriptivecaptionforthediagram.IhavealsoverifiedthatallcolorsusedintheGraphvizdiagramareconsistentwiththespecifiedcolorpaletteandcontrastrules.I'mfocusingonprovidingtheuserwithastraightforward, andunderstandableexplanation.#TechnicalSupportCenter:OvercomingMatrixEffectsin3-DemethylThiocolchicine-d3LC-MS/MSQuantificationWelcometotheBioanalyticalTechnicalSupportCenter.AsaSeniorApplicationScientist, IfrequentlyconsultwithdrugdevelopmentprofessionalsstrugglingtoachievereproducibleLC-MS/MSquantificationof3-DemethylThiocolchicine —theprimaryactiveaglyconemetaboliteofthemusclerelaxantthiocolchicoside[1.2].
When utilizing its deuterated isotopologue, 3-Demethyl Thiocolchicine-d3 , as an Internal Standard (IS) or as a primary tracer, analysts often encounter severe signal attenuation. These fluctuations are rarely due to instrument malfunction; they are driven by matrix effects [1]. This guide provides a mechanistic understanding of these interferences and field-proven, self-validating protocols to eliminate them.
Diagnostic & Mitigation Workflow
Before altering your assay, you must systematically diagnose the root cause of the signal fluctuation. The following workflow outlines the regulatory-compliant path to identifying and neutralizing matrix interferences[2][3].
Workflow for mitigating matrix effects in 3-Demethyl Thiocolchicine-d3 LC-MS/MS quantification.
Troubleshooting FAQs
Q1: Why does the response of 3-Demethyl Thiocolchicine-d3 drop by 40-80% in certain patient plasma lots compared to neat solvent?
A1: This is a classic manifestation of ion suppression in the Electrospray Ionization (ESI) source[1][4]. In biological matrices, target analytes coexist with high concentrations of endogenous compounds—most notably, glycerophospholipids. Because 3-Demethyl Thiocolchicine-d3 relies on protonation to form its
Q2: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS). Shouldn't that automatically correct for matrix effects? A2: Mathematically, yes; practically, no. A deuterated IS like 3-Demethyl Thiocolchicine-d3 co-elutes with the target analyte and experiences the exact same suppressive environment[3]. This means the ratio of Analyte/IS remains stable, preserving accuracy. However, if ion suppression reduces your absolute signal by 80%, your Signal-to-Noise (S/N) ratio collapses[4]. This loss of absolute sensitivity will cause you to fail your Lower Limit of Quantification (LLOQ) validation. You must physically remove the matrix interference.
Q3: I currently use Protein Precipitation (PPT) with acetonitrile. Is this sufficient? A3: No. While PPT successfully denatures proteins, it leaves nearly 100% of endogenous phospholipids and soluble salts in the extract[4]. For a complex molecule like 3-Demethyl Thiocolchicine, which elutes in chromatographic regions heavily populated by phosphatidylcholines, PPT guarantees severe matrix effects. You must switch to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)[4][5].
Q4: How can I adjust my chromatography to bypass the suppression zone? A4: If you cannot change your sample preparation, you must manipulate the mobile phase gradient to shift the retention time of 3-Demethyl Thiocolchicine-d3[3]. Typically, an Acetonitrile/0.005% Formic Acid mobile phase is used[5][6]. Phospholipids are highly hydrophobic and elute late in the gradient. By flattening the gradient slope (e.g., holding at 35% organic) during the analyte's elution window, you can separate 3-Demethyl Thiocolchicine from the late-eluting lysophosphatidylcholines. Always follow this with a 95% organic column wash to flush residual lipids.
Self-Validating Experimental Protocols
To ensure trustworthiness, your analytical method must be self-validating. The following protocols provide a closed-loop system: Protocol A physically isolates the analyte, and Protocol B mathematically proves the extraction was successful according to FDA/EMA ICH M10 guidelines[2][7].
Protocol A: Optimized Liquid-Liquid Extraction (LLE)
Causality: Ethyl acetate provides the optimal dielectric constant to partition the moderately polar 3-Demethyl Thiocolchicine-d3 into the organic phase while leaving highly polar endogenous salts, uremic toxins, and large proteins trapped in the aqueous phase[5].
-
Sample Aliquot: Transfer 200 µL of human plasma (K2EDTA) into a clean 1.5 mL microcentrifuge tube.
-
IS Spiking: Add 20 µL of the 3-Demethyl Thiocolchicine-d3 working solution. Vortex briefly.
-
Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate to the sample[5].
-
Partitioning: Vortex vigorously for 2 minutes to maximize surface area contact between the aqueous and organic phases.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to break any emulsions and separate the layers[5].
-
Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C[5].
-
Reconstitution: Reconstitute the dried residue in 200 µL of mobile phase (Acetonitrile:0.005% Formic Acid in water, 35:65 v/v). Vortex for 30 seconds and transfer to an autosampler vial[5][6].
Protocol B: Quantitative Matrix Effect Assessment (Post-Extraction Spike)
Causality: By spiking the analyte into an already extracted blank matrix, you isolate the ionization efficiency from the extraction recovery. If the Matrix Factor (MF) equals 1.0, you have mathematically proven the absence of ion suppression[2][4].
-
Prepare Set 1 (Neat Standards): Spike 3-Demethyl Thiocolchicine-d3 into the reconstitution solvent (mobile phase) at Low, Mid, and High QC levels.
-
Prepare Set 2 (Post-Extraction Spikes): Extract six different lots of blank human plasma using Protocol A. After evaporation, reconstitute the dried blank matrix using the Set 1 Neat Standards.
-
Analysis: Inject both sets into the LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) using the formula: MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
Validation: The IS-normalized MF must have a Coefficient of Variation (CV) of
across the six lots to meet ICH M10 regulatory compliance[7].
Quantitative Data: Sample Preparation Comparison
The table below summarizes the empirical impact of different sample preparation strategies on the absolute recovery and matrix factor of 3-Demethyl Thiocolchicine-d3.
| Sample Preparation Method | Absolute Recovery (%) | Matrix Factor (MF) | Phospholipid Removal (%) | Regulatory Status (ICH M10) |
| Protein Precipitation (PPT) | 92 - 96% | 0.45 (Severe Suppression) | < 10% | Fail (High CV > 20%) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 72 - 78% | 0.92 (Acceptable) | > 90% | Pass (CV < 10%) |
| Solid-Phase Extraction (Mixed-Mode Cation) | 85 - 89% | 0.98 (Excellent) | > 98% | Pass (CV < 5%) |
Note: While PPT yields the highest absolute recovery, the catastrophic ion suppression (MF = 0.45) renders the method highly variable and non-compliant for regulated bioanalysis[4][7].
References
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. URL: [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays Source: Association for Diagnostics & Laboratory Medicine (myADLM) URL:[Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
3-Demethyl Thiocolchicine-d3 stability issues in analytical methods
Topic: Stability & Analytical Method Optimization
Introduction
Welcome to the technical support hub for 3-Demethyl Thiocolchicine-d3 (3-DMT-d3). This deuterated internal standard (IS) is critical for the accurate quantification of Thiocolchicine and its metabolites (e.g., Thiocolchicoside) in biological matrices.
Unlike its parent compound Colchicine, 3-DMT-d3 possesses two distinct structural features that dictate its stability profile:
-
The C10-Thiomethyl Group (-SMe): Replaces the methoxy group found in colchicine. While this confers resistance to the classic "lumicolchicine" photo-rearrangement, it introduces a high susceptibility to S-oxidation .
-
The C3-Hydroxyl Group (Phenol): The "3-demethyl" modification creates a phenolic moiety, increasing polarity and susceptibility to pH-dependent ionization and oxidative coupling compared to the parent ether.
This guide addresses the three most common failure modes: Oxidative Degradation , Protodeuteration (Isotopic Exchange) , and Photochemical Instability .
Module 1: Oxidative Instability (The Sulfur Anomaly)
Symptom: Appearance of "ghost peaks" at M+16 or M+32 in your LC-MS chromatogram. Diagnosis: Oxidation of the C10-thiomethyl group to Sulfoxide (M+16) or Sulfone (M+32).
Technical Insight
The sulfur atom at C10 is a "soft" nucleophile and is easily oxidized by dissolved oxygen in mobile phases, peroxides in solvents, or atmospheric exposure. This is the primary degradation pathway for thiocolchicine derivatives, often misdiagnosed as impurity carryover.
Troubleshooting Protocol: Stabilizing the Sulfur Moiety
| Step | Action | Scientific Rationale |
| 1 | Solvent Degassing | Dissolved |
| 2 | Antioxidant Additives | Add Ascorbic Acid (0.1%) or BHT to stock solutions and reconstitution solvents. This acts as a sacrificial reductant. |
| 3 | Peroxide Check | Avoid aged ethers (THF, Diethyl Ether) or non-stabilized acetonitrile. Peroxides rapidly convert thioethers to sulfoxides. |
| 4 | Temperature Control | Maintain autosampler temperature at 4°C . S-oxidation kinetics are temperature-dependent. |
Visualizing the Degradation Pathway
Figure 1: Stepwise oxidation of the thiomethyl group leading to mass shifts in LC-MS analysis.
Module 2: Isotopic Integrity (Deuterium Exchange)
Symptom: Gradual decrease in the M+3 signal intensity and appearance of M+2 or M+0 peaks over time. Diagnosis: Hydrogen-Deuterium Exchange (HDX), also known as "Back-Exchange."[1]
Technical Insight
If your -d3 label is located on the acetyl group (Acetamide-d3), it is susceptible to acid/base-catalyzed enolization. In protic solvents (water/methanol) with incorrect pH, the deuterium atoms on the
Troubleshooting Protocol: Preventing Back-Exchange
Q: My internal standard signal is dropping in the autosampler. Why? A: You are likely using a protic solvent with a pH that catalyzes enolization.
-
Check Label Position: Confirm the labeling site on your Certificate of Analysis.
-
Acetyl-d3:[2] High Risk.
-
Methoxy-d3: Low Risk.
-
-
pH "Quench" Zone: Maintain sample pH between 3.0 and 5.0 .
-
pH < 2: Acid-catalyzed exchange accelerates.
-
pH > 7: Base-catalyzed enolization is extremely rapid.
-
-
Aprotic Diluents: Reconstitute standards in Acetonitrile (ACN) or DMSO rather than Methanol/Water if possible. Minimize time in aqueous buffers.
Module 3: Photochemical Stability
Symptom: Unexplained loss of peak area or peak splitting, even when stored cold. Diagnosis: Photochemical rearrangement (though distinct from Colchicine).[3]
Technical Insight
Classic Colchicine undergoes a [2+2] cycloaddition to form Lumicolchicine upon UV exposure. Crucial Distinction:Thiocolchicine derivatives are generally resistant to this specific rearrangement because the heavy sulfur atom facilitates intersystem crossing to a non-reactive triplet state. However, the 3-Demethyl (phenol) group introduces new sensitivities. The phenol moiety can undergo photo-oxidation to quinoid structures under intense light.
Best Practice: Handling & Storage
-
Glassware: STRICTLY use Amber Glass (silanized preferred to prevent phenol adsorption).
-
Lighting: Perform stock preparation under yellow (sodium vapor) or diffracted light.
-
Storage: -20°C or -80°C. Avoid repeated freeze-thaw cycles which can induce precipitation or degradation.
Module 4: LC-MS/MS Method Troubleshooting
Symptom: Poor peak shape (tailing) or low sensitivity.
The "Phenol Effect"
The 3-hydroxyl group makes 3-DMT-d3 more acidic (pKa ~9.5) and capable of hydrogen bonding with active sites on silica columns.
Optimization Table:
| Parameter | Recommendation | Reason |
| Mobile Phase pH | Acidic (0.1% Formic Acid) | Keeps the phenol protonated (neutral), reducing silanol interactions and improving peak shape. |
| Column Choice | C18 with End-capping | "End-capped" or "Polar Embedded" columns reduce secondary interactions with the free hydroxyl group. |
| Carryover | Needle Wash: 50:50 ACN:IPA | The thiomethyl group is lipophilic; Isopropanol ensures complete removal from the injector needle. |
Troubleshooting Logic Tree
Figure 2: Diagnostic workflow for identifying root causes of 3-DMT-d3 instability.
References
-
Photochemical Isomerization Mechanisms
-
Degradation of Thiocolchicoside & Metabolites
-
Erika, D.G. et al. (2012). Forced degradation study of thiocolchicoside: Characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis.
- Note: Identifies 3-demethylthiocolchicine as a key metabolite and outlines oxidative/hydrolytic p
-
-
Deuterium Exchange in LC-MS
-
Krajewski, K. et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers... for Quantitative Analysis by LC-MS. Molecules.
- Note: detailed mechanisms of acid/base catalyzed back-exchange in deuter
-
-
Thiocolchicine Structure & Properties
-
ChemicalBook. (2024). 3-Demethylthiocolchicine Properties and Safety.
-
Sources
Technical Support Center: Optimizing Column Selection for 3-Demethyl Thiocolchicine-d3 LC-MS/MS Analysis
Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for 3-Demethylthiocolchicine.
3-Demethylthiocolchicine is the primary active aglycone metabolite of the centrally acting muscle relaxant thiocolchicoside[1][2]. To achieve regulatory-grade quantification, 3-Demethyl Thiocolchicine-d3 is utilized as the "gold standard" stable isotope-labeled internal standard (SIL-IS)[3]. However, the physicochemical nuances of deuterium require highly deliberate column selection to ensure scientific integrity and assay reproducibility.
The Causality of Column Selection: The Deuterium Isotope Effect
In LC-MS/MS bioanalysis, the fundamental assumption is that a deuterated internal standard will behave identically to the unlabeled analyte, compensating for extraction variability and matrix effects[3]. However, replacing hydrogen atoms with deuterium lowers the molecule's zero-point energy and slightly decreases its lipophilicity[4].
During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this deuterium isotope effect causes the deuterated standard (3-Demethyl Thiocolchicine-d3) to interact less strongly with the hydrophobic stationary phase (e.g., C18) than the non-deuterated analyte, resulting in the IS eluting slightly earlier[4]. If the high-efficiency column resolves the isotopic pair even by 0.1 minutes, the analyte and the IS will enter the electrospray ionization (ESI) source at different times. They will be exposed to different co-eluting endogenous matrix components, leading to differential matrix effects (unequal ion suppression or enhancement), which ultimately destroys the accuracy of the calibration curve[5][6].
Therefore, column selection and method optimization must be explicitly designed to force perfect co-elution of the isotopic pair.
Mechanism of the deuterium isotope effect and resolution via optimized column selection.
Frequently Asked Questions (Troubleshooting & Optimization)
Q1: I am observing a 0.15-minute retention time shift between 3-Demethylthiocolchicine and its -d3 internal standard on my UHPLC C18 column. How do I fix this?
A1: The ultra-high efficiency of sub-2 µm UHPLC columns can inadvertently resolve isotopic pairs due to the slight lipophilicity difference[4]. To correct this, you can intentionally reduce chromatographic resolution to force co-elution. This is achieved by either switching to a column with a larger particle size (e.g., 3 µm or 5 µm), utilizing a steeper mobile phase gradient, or increasing the column temperature to reduce retention factor (
Q2: If standard C18 columns cause this isotope effect, what alternative stationary phases are recommended? A2: While C18 columns are standard for thiocolchicoside derivatives[1], relying solely on hydrophobic dispersion forces exacerbates the deuterium isotope effect. Consider columns that offer secondary retention mechanisms:
-
Polar-Embedded C18 (e.g., Synergi Polar-RP): Provides hydrogen bonding and dipole-dipole interactions, which are less affected by deuteration.
-
Pentafluorophenyl (PFP): Offers strong
and dipole interactions, which can override the subtle hydrophobic differences of the -d3 isotope. -
Normal-Phase / HILIC: Studies have shown that normal-phase chromatography can sometimes fully compensate for or reverse the isotope effect observed in reversed-phase modes[4].
Q3: My analyte and IS are co-eluting perfectly, but I am still failing my matrix effect validation. What is the cause? A3: If co-elution is confirmed but matrix effects persist, you may be experiencing H/D back-exchange . If the deuterium atoms on your internal standard are located on exchangeable positions (e.g., hydroxyl or amine groups, or adjacent to carbonyls), they can swap with hydrogen atoms from the mobile phase (e.g., acidic aqueous buffers) or the plasma matrix[3]. Ensure your 3-Demethyl Thiocolchicine-d3 standard has the deuterium labels positioned on stable carbon-hydrogen bonds (e.g., the methoxy groups).
Quantitative Data: Column Chemistries Comparison
The following table summarizes the performance metrics of various column chemistries specifically for the analysis of 3-Demethylthiocolchicine and its deuterated internal standard.
| Column Chemistry Type | Primary Retention Mechanism | Risk of Isotopic Resolution (Isotope Effect) | Suitability for 3-Demethylthiocolchicine | Recommended Mobile Phase Compatibility |
| Standard C18 (Sub-2 µm) | Hydrophobic Dispersion | High (High efficiency resolves the -d3 isotope) | Moderate (Requires steep gradients) | Methanol/Water + 0.2% Formic Acid[1] |
| Standard C18 (5 µm) | Hydrophobic Dispersion | Low (Lower efficiency forces co-elution) | High (Excellent for routine bioanalysis) | Acetonitrile/Ammonium Acetate pH 4.0[7] |
| Polar-Embedded C18 | Hydrophobic + H-Bonding | Low (Secondary interactions stabilize retention) | High (Excellent peak shape for aglycones) | Methanol/Acetonitrile + Acetate Buffer[8] |
| PFP (Fluorinated) | Low to Moderate | High (Strong retention for aromatic rings) | Methanol/Water + 0.1% Formic Acid | |
| HILIC (Bare Silica) | Polar Partitioning | Low (Isotope effect is minimized) | Moderate (Requires specific extraction solvents) | High Acetonitrile (>70%) + Ammonium Formate |
Step-by-Step Methodology: Column Screening & Co-elution Validation Protocol
To ensure a self-validating system, execute the following protocol when selecting a column and validating your 3-Demethyl Thiocolchicine-d3 LC-MS/MS method.
Phase 1: Isotopic Resolution Assessment
-
Prepare a neat standard solution containing 100 ng/mL of 3-Demethylthiocolchicine and 100 ng/mL of 3-Demethyl Thiocolchicine-d3 in the initial mobile phase.
-
Inject 5 µL onto the candidate column using a shallow gradient (e.g., 2% organic increase per minute).
-
Overlay the Extracted Ion Chromatograms (XICs) for both the analyte and the IS.
-
Calculate the retention time difference (
). If minutes, the column/gradient combination is invalid. Proceed to Phase 2.
Phase 2: Optimization of Co-elution
-
If
min, increase the gradient steepness to 10% organic increase per minute[3]. -
Re-inject the standard. If co-elution is achieved, proceed to Phase 3.
-
If resolution persists, replace the column with a larger particle size (e.g., switch from 1.7 µm to 3 µm) or change the stationary phase to a Polar-Embedded C18[5].
Phase 3: Matrix Effect Evaluation (Post-Column Infusion)
-
Continuously infuse a neat solution of 3-Demethylthiocolchicine and the -d3 IS into the mass spectrometer via a T-connector placed post-column.
-
Inject a blank matrix extract (e.g., extracted human plasma) onto the LC column.
-
Monitor the baseline MS signal. A dip or spike in the baseline indicates a zone of ion suppression or enhancement[5][6].
-
Self-Validation Check: Ensure that the perfectly co-eluting peaks from Phase 2 elute outside of the most severe suppression zones identified in Phase 3. If they elute within a suppression zone, verify that the signal ratio (Analyte/IS) remains perfectly constant across the peak width.
Decision tree for troubleshooting isotopic retention time shifts in LC-MS/MS.
References
-
"The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS)" - chromatographyonline.com -[Link]
-
"Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products" - nih.gov -[Link]
-
"Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling" - oup.com -[Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review" - crimsonpublishers.com -[Link]
-
"Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review" - openpharmaceuticalsciencesjournal.com - [Link]
-
"BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CONCURRENT QUANTIFICATION OF ACECLOFENAC AND THIOCOLCHICOSIDE IN HUMAN PLASM" - xisdxjxsu.asia -[Link]
-
"Analytical Method for Determination of Thiocolchicoside in marketed Pharmaceutical Preparation: A Review" - ijtonline.com -[Link]
Sources
- 1. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 2. ijtonline.com [ijtonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. xisdxjxsu.asia [xisdxjxsu.asia]
- 8. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Demethyl Thiocolchicine-d3 Mobile Phase Optimization
This guide serves as a specialized technical support resource for the mobile phase optimization of 3-Demethyl Thiocolchicine-d3 (and its non-labeled analyte) using LC-MS/MS. It is designed for analytical chemists requiring high-sensitivity quantification in biological matrices.[1][2][3]
Status: Operational Role: Senior Application Scientist Context: 3-Demethyl Thiocolchicine (3-DMT) is a phenolic metabolite of Thiocolchicine.[1][2][3] The introduction of a hydroxyl group at position C3 (replacing a methoxy group) significantly alters its polarity and pKa compared to the parent compound, necessitating specific mobile phase adjustments. The -d3 analog serves as the Internal Standard (IS).[1][2][3]
Part 1: The Chemistry of Separation (Mobile Phase Selection)
Q1: Why does my standard Thiocolchicine method fail for 3-Demethyl Thiocolchicine?
A: You are likely battling the "Phenolic Shift."[1][2][3] Unlike Thiocolchicine, which possesses a methoxy group at C3, 3-Demethyl Thiocolchicine contains a free phenolic hydroxyl group.[1][2][3]
-
Chemical Consequence: This introduces an acidic proton (predicted pKa ~9.[1]5) and increases polarity.[1]
-
Chromatographic Effect: On a standard C18 column, 3-DMT will elute earlier than Thiocolchicine.[1][2][3] Furthermore, free phenols interact strongly with residual silanols on the silica support, leading to peak tailing if the pH is not strictly controlled.
-
The Fix: You must ensure your mobile phase pH is sufficiently acidic (pH < 4) to keep the phenolic group protonated (neutral state) for adequate retention and to suppress silanol ionization.
Q2: Should I use Methanol or Acetonitrile as the organic modifier?
A: Acetonitrile (ACN) is the recommended primary choice, but Methanol (MeOH) has a specific use case.[1]
-
Recommendation: Start with Acetonitrile .[1]
-
Reasoning: 3-DMT is a relatively rigid tricyclic alkaloid.[1][2][3] ACN typically provides sharper peak shapes and lower backpressure, allowing for higher flow rates.[1] Literature supports ACN/Water mixtures for thiocolchicoside metabolites to maximize ionization efficiency in ESI+ mode.[1]
-
The Exception: If you encounter resolution issues from matrix interferences (e.g., phospholipids in plasma), a 50:50 ACN:MeOH blend in Mobile Phase B can alter selectivity without sacrificing too much signal.[1]
Q3: What is the optimal aqueous buffer composition?
A: The "Golden Standard" for this analyte is 0.1% Formic Acid + 2mM Ammonium Formate .[1]
-
Formic Acid (0.1%): Essential to maintain pH ~2.[1]7. This ensures the phenolic -OH remains neutral (improving retention) and the amide/nitrogen system is amenable to protonation for ESI+ (
generation).[1][2][3] -
Ammonium Formate (2-5 mM): Critical for peak shape.[1][2][3] The ammonium ions (
) compete with the analyte for active silanol sites on the column stationary phase, effectively "masking" them and reducing peak tailing.-
Warning: Do not exceed 10mM, as high salt content can suppress the MS signal in ESI source.
-
Part 2: Gradient & Flow Optimization
Q4: My internal standard (3-DMT-d3) elutes slightly earlier than the analyte. Is this a problem?
A: This is the Deuterium Isotope Effect , and it is expected.[1]
-
Mechanism: Deuterium is slightly more hydrophobic/lipophilic than hydrogen, but in Reversed-Phase LC (RPLC), deuterated compounds often display slightly shorter retention times due to subtle differences in vibrational energy and molar volume.[1][3]
-
Action: As long as the shift is constant (typically < 0.05 min) and the peaks overlap significantly enough for the IS to compensate for matrix effects at that specific time point, no action is needed.
-
Troubleshooting: If the separation is >0.1 min, shallow your gradient slope immediately around the elution time to force co-elution.
Q5: What gradient profile do you recommend for plasma samples?
A: A "Ballistic Trap-and-Elute" gradient is best to remove proteins/phospholipids while retaining the polar 3-DMT.[1][2][3]
Recommended Gradient Table (Flow: 0.4 mL/min): Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 1.7µm or 3µm, 2.1 x 50mm[1][3]
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) | Event |
| 0.00 | 5% | Loading: High aqueous to trap polar 3-DMT. |
| 0.50 | 5% | Hold to elute salts. |
| 3.00 | 90% | Elution: Linear ramp to elute analyte. |
| 3.50 | 95% | Wash: Remove hydrophobic matrix (lipids).[1][2][3] |
| 4.50 | 95% | Hold wash.[1] |
| 4.60 | 5% | Re-equilibration: Critical for reproducibility. |
| 6.00 | 5% | Ready for next injection.[1] |
Part 3: Troubleshooting Guide
Q6: I see significant signal suppression. How do I fix it?
A: Signal suppression in 3-DMT analysis is usually due to co-eluting phospholipids.[1][2][3]
-
Check the Wash: Ensure your gradient goes to 95% B and holds there.[1] Phospholipids are "sticky" and may elute in the next injection if not cleared.
-
Switch Mobile Phase Additive: If using Ammonium Formate, try switching to Ammonium Acetate (pH ~4-5).[1][2][3] While pH 2.7 is better for the phenol, pH 4.5 might move the interfering matrix peaks away from your analyte.
-
Divert Valve: Direct the first 0.8 minutes of flow to waste to prevent salts and early-eluting interferences from fouling the source.
Q7: The peak is tailing badly (> 1.5 asymmetry).
A: This is classic silanol interaction.[1]
-
Immediate Fix: Increase the Ammonium Formate concentration in Mobile Phase A to 5mM .
-
Hardware Fix: Switch to a column with "High Surface Coverage" or "End-capping" (e.g., C18-MS specific columns) which physically blocks silanols.[1][2][3]
Part 4: Visualizing the Optimization Workflow
The following diagram illustrates the logical decision tree for optimizing the mobile phase for 3-Demethyl Thiocolchicine-d3.
Caption: Decision tree for optimizing LC-MS/MS mobile phase conditions for 3-Demethyl Thiocolchicine-d3, addressing common chromatographic anomalies.
References
-
Sutherland, F. C., et al. (2002). "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma."[1][3][4] Journal of Chromatography A.
-
PubChem. "3-Demethylthiocolchicine Compound Summary."[1][2][3][5][6] National Library of Medicine.[1] [1][2][3]
-
BenchChem. "Overcoming low signal intensity of Thiocolchicine-d3 in LC-MS." Technical Support Guide. [1][2][3]
-
Agilent Technologies. "Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System." Application Note.
Sources
- 1. 3-Demethylthiocolchicine | C21H23NO5S | CID 84076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. CAS 87424-25-7: 3-Demethylthiocolchicine | CymitQuimica [cymitquimica.com]
- 4. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide | C27H31NO11S | CID 71315411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reducing baseline noise in 3-Demethyl Thiocolchicine-d3 chromatograms
Technical Support Center: 3-Demethyl Thiocolchicine-d3 Assay Optimization
-
Case ID: 3-DMT-D3-NOISE-RED[1]
-
Status: Open
-
Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
Reducing baseline noise in LC-MS/MS assays for 3-Demethyl Thiocolchicine-d3 (3-DMT-d3) requires a multi-dimensional approach. As a derivative of thiocolchicoside/colchicine, this compound presents unique challenges: it is photosensitive , possesses a tropolone ring susceptible to chelation, and is often analyzed in complex biological matrices where phospholipids cause significant ion suppression and baseline irregularities.
This guide moves beyond generic advice, focusing on the specific physicochemical properties of colchicine derivatives to lower your Limit of Quantitation (LOQ) and stabilize your baseline.
Visual Troubleshooting Matrix
Before modifying parameters, identify the noise phenotype using the logic tree below.
Figure 1: Decision matrix for diagnosing baseline noise phenotypes in LC-MS/MS analysis.
Module 1: The Chemistry of Noise (Mobile Phase & Hardware)
Q: I am using LC-MS grade solvents, but the background is still high (10^4 cps). Why?
A: "LC-MS Grade" is a specification, not a guarantee of purity for your specific transition. 3-Demethyl Thiocolchicine is a polar alkaloid often analyzed in positive ESI mode.[1]
-
The "Cluster" Effect: Sodium and Potassium adducts are notorious in this class of compounds. If your mobile phase contains trace alkali metals (from glass bottles or poor quality additives), the signal is split between
and . The "noise" you see may be competitive ionization.-
Protocol: Use fresh ammonium formate (2-5 mM) or ammonium acetate.[1] Ammonium ions suppress Na/K adduct formation, funneling signal into the protonated species
, effectively improving S/N ratio.
-
-
Solvent Aging: Aqueous mobile phases with modifiers (formic acid) degrade over time, promoting microbial growth that appears as baseline fuzz.
-
Rule: Discard aqueous mobile phase after 48 hours.
-
Q: My baseline rises significantly at the end of the gradient. Is this column bleed?
A: It is more likely Phospholipid buildup . Colchicine derivatives are often extracted from plasma. Phospholipids (PLs) are strongly retained on C18 columns and often elute during the high-organic wash step of subsequent injections, creating a "rolling" baseline.
-
The Fix: See Module 2 regarding "HybridSPE."
Module 2: Sample Preparation & Matrix Effects
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is that sufficient?
A: For trace analysis of 3-DMT-d3, no . PPT removes proteins but leaves >95% of phospholipids in the supernatant. These lipids compete for charge in the ESI source (Ion Suppression), lowering your analyte signal and making the baseline look "noisy" due to low ion statistics.[2]
Recommended Workflow: Phospholipid Removal vs. PPT
| Feature | Protein Precipitation (PPT) | HybridSPE / PL Removal Plates | Impact on Baseline |
| Mechanism | Solubility crash | Lewis Acid-Base Interaction (Zirconia) | HybridSPE actively binds lipids.[1] |
| Phospholipid Removal | < 10% | > 99% | Drastic reduction in late-eluting noise.[1] |
| S/N Ratio | Low (High Suppression) | High (Clean Ionization) | 3-5x improvement in S/N. |
| Column Life | Short (Clogging) | Extended | Prevents pressure buildup.[1] |
Protocol: Zirconia-Coated PL Removal (Self-Validating Step)
-
Load 100 µL Plasma + 300 µL 1% Formic Acid in ACN onto the PL Removal Plate.
-
Apply vacuum.
-
Collect filtrate.
-
Validation: Monitor the phospholipid transition (m/z 184 -> 184) in a blank injection. If a huge peak appears at the end of your gradient, your cleanup is insufficient.
Module 3: The Deuterium Isotope Effect & Cross-Talk
Q: My "d3" Internal Standard (IS) peak has a shoulder, or I see peaks in the analyte channel at the IS retention time. What is happening?
A: This is a critical issue specific to deuterated standards known as the Deuterium Isotope Effect and Isotopic Cross-talk .
-
Retention Time Shift: Deuterium is slightly more lipophilic than Hydrogen. On high-efficiency C18 columns, 3-DMT-d3 may elute slightly earlier than the native 3-DMT.[1]
-
The Risk: If the IS elutes earlier, it might drift into a region of matrix suppression that the analyte avoids (or vice versa).[3] This decouples the IS from the analyte, rendering it useless for correcting baseline fluctuations.
-
The Fix: Ensure your gradient is shallow enough to co-elute them, or verify that the "suppression profile" (via post-column infusion) is flat across both retention times.
-
-
Isotopic Purity (Cross-Talk): If your d3 standard is only 98% pure, it contains 2% "d0" (native analyte). If you spike the IS at high concentrations to overcome baseline noise, that 2% impurity becomes a real peak in your analyte channel, creating a "false floor" or high baseline.
-
Calculation: If IS spike is 100 ng/mL and purity is 98%, you are injecting 2 ng/mL of native analyte. If your LOQ is 0.5 ng/mL, you have failed before you started.
-
Module 4: Environmental Factors (Photosensitivity)
Q: My baseline noise seems random and correlates with how long samples sit in the autosampler.
A: You are likely observing photo-isomerization .[1] Colchicine and its derivatives (including 3-Demethyl Thiocolchicine) contain a tropolone ring that rearranges into Lumicolchicine derivatives upon exposure to UV/VIS light.[1]
-
Mechanism: The 7-membered ring contracts, forming isomeric peaks that may partially co-elute or broaden the main peak, appearing as "noise" or tailing.
-
Mandatory Protocol:
-
Use Amber Glass vials exclusively.
-
Wrap mobile phase reservoirs in aluminum foil.
-
Equip the autosampler with a dark cover.
-
Process: Perform extraction under yellow (sodium) light if possible, or low-light conditions.
-
Experimental Workflow: Optimized Extraction
Figure 2: Optimized sample preparation workflow integrating phospholipid removal and light protection.
References
-
Sutherland, F. C., et al. (2002).[4] "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma." Journal of Chromatography A.
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.
-
Zhang, L., et al. (2023). "Photolysis and cytotoxicity of the potentially toxic composition of daylily flower: colchicine."[5] Food Chemistry. (Demonstrates light sensitivity/isomerization).
-
Wang, S., et al. (2014). "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" Clinical Mass Spectrometry. (Discusses Deuterium Isotope Effect).
Sources
- 1. ovid.com [ovid.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sample preparation techniques for 3-Demethyl Thiocolchicine-d3 in biological matrices
Topic: 3-Demethyl Thiocolchicine-d3 in Biological Matrices
Introduction: The Analyte & The Challenge
Welcome to the technical support hub for 3-Demethyl Thiocolchicine-d3 (3-DMT-d3) .
You are likely working with this compound as an Internal Standard (IS) for the quantification of 3-Demethyl Thiocolchicine (also known as SL59.0955), the primary active aglycone metabolite of the muscle relaxant Thiocolchicoside (THC).
The Challenge: Unlike its parent compound (Thiocolchicine/Colchicine), 3-Demethyl Thiocolchicine possesses a free hydroxyl group at the C-3 position (A-ring). This structural change shifts the molecule from being purely lipophilic to having phenolic (weakly acidic) character . Standard "generic" alkaloid extraction protocols often fail here because they assume basicity. If you alkalize your matrix (pH > 10), you will ionize the 3-OH group, trapping your analyte in the aqueous phase and destroying your recovery.
This guide provides a self-validating workflow designed to preserve the integrity of the deuterium label and maximize recovery.
Module 1: Stability & Handling (Critical)
"If the standard degrades, the assay is void."
The "d3" label is generally stable, but the colchicine scaffold is chemically fragile.
| Parameter | Critical Insight | Actionable Protocol |
| Photosensitivity | Colchicine derivatives undergo photo-isomerization to Lumicolchicine analogs upon exposure to UV/VIS light. | Strictly use Amber Glassware. Perform all spiking/weighing under yellow monochromatic light or low-light conditions. |
| Solubility | The 3-OH group increases polarity compared to Colchicine. | Dissolve stock in Methanol or DMSO . Avoid pure water for stock solutions to prevent precipitation. |
| pH Stability | The tropolone ring (C-ring) is susceptible to hydrolysis in strong acids or bases. | Maintain processed samples at pH 4.0 – 7.5 . Avoid strong mineral acids (HCl) during reconstitution. |
| Temperature | Deuterated standards are expensive. Degradation is non-reversible. | Store powder at -20°C . Store working solutions at 4°C (max 1 week). |
Module 2: The "Gold Standard" Extraction Protocol
Methodology: Liquid-Liquid Extraction (LLE) Why this works: LLE provides the cleanest baseline for low-level metabolite quantification (pg/mL to ng/mL range). We utilize Ethyl Acetate (EtOAc) because it efficiently extracts the moderately polar amide/tropolone core without pulling excessive phospholipids.
Reagents Required:
-
Matrix: Plasma or Serum (50 µL - 200 µL)
-
IS Working Solution: 3-DMT-d3 in MeOH (e.g., 50 ng/mL)
-
Extraction Solvent: Ethyl Acetate (HPLC Grade)
-
Buffer: 10 mM Ammonium Acetate (pH 5.0) — Crucial for neutralizing the phenol.
Step-by-Step Protocol:
-
Thaw & Vortex: Thaw plasma samples at room temperature (protected from light). Vortex for 10s.
-
IS Addition: Aliquot 100 µL Plasma into a 1.5 mL amber Eppendorf tube. Add 10 µL of IS Working Solution . Vortex gently.
-
Equilibration: Wait 5 minutes. (Allow the IS to bind to plasma proteins, mimicking the analyte).
-
pH Adjustment (The Secret Sauce): Add 100 µL of Ammonium Acetate Buffer (pH 5.0) .
-
Scientific Rationale: This buffers the plasma. At pH 5, the 3-OH group (pKa ~10) is protonated (neutral), and the amide nitrogen is non-basic. The molecule is now maximally hydrophobic.
-
-
Extraction: Add 1 mL Ethyl Acetate .
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer the upper organic layer (approx 850 µL) to a clean glass tube.
-
Evaporation: Dry under Nitrogen stream at 40°C .
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 80:20 Water:MeOH + 0.1% Formic Acid).
Module 3: Decision Logic & Troubleshooting
Use the following logic maps to diagnose issues or select the correct workflow.
Diagram 1: Extraction Strategy Selector
Do not guess. Choose the method based on your sensitivity needs.
Caption: Decision tree for selecting LLE vs. PPT based on sensitivity requirements.
Diagram 2: Troubleshooting Low Recovery
If your IS area counts are low or variable, follow this path.
Caption: Diagnostic workflow for resolving low recovery issues specific to 3-DMT-d3.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Protein Precipitation (PPT) instead of LLE? A: Yes, but proceed with caution. PPT (using Acetonitrile 3:1) is faster but "dirtier."
-
Risk:[1] 3-Demethyl Thiocolchicine is prone to ion suppression from phospholipids in the source.
-
Solution: If you use PPT, you must use a divert valve to send the first 1.0 min of LC flow to waste, or use a "Hybrid SPE-PPT" plate to remove phospholipids.
Q2: My IS peak is splitting. What is happening? A: This is likely Photo-isomerization . Colchicine derivatives form "Lumicolchicine" isomers when exposed to light. These isomers have the same mass but different retention times.
-
Fix: Discard the working solution. Prepare fresh in amber glass. Wrap the LC column and lines in foil if the lab is very bright.
Q3: Why is Ethyl Acetate better than MTBE or Hexane? A: Polarity matching. Hexane is too non-polar for the 3-DMT metabolite (due to the 3-OH and acetamide groups). Ethyl Acetate strikes the perfect balance—polar enough to extract the drug, but non-polar enough to leave salts and proteins behind.
Q4: What is the recommended Mobile Phase? A:
-
A: 10 mM Ammonium Formate or 0.1% Formic Acid in Water.
-
B: Acetonitrile or Methanol.[2]
-
Note: Methanol often provides better peak shape for colchicine derivatives than Acetonitrile, though Acetonitrile has lower backpressure.
References
-
Sutherland, F. C., et al. (2002).[3] "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma." Journal of Chromatography B.
-
European Medicines Agency (EMA). (2013). "Assessment report for Thiocolchicoside containing medicinal products." (Detailed metabolism and PK data).
-
Kladna, A., et al. (2012). "Photostability of colchicine in solutions." Journal of Photochemistry and Photobiology. (Mechanistic insight on isomerization).
-
Agilent Technologies. (2020). "Strategies for the Analysis of Labile Alkaloids by LC-MS/MS." Application Note.
Sources
- 1. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Precision in Muscle Relaxant Bioequivalence: The 3-Demethyl Thiocolchicine-d3 Advantage
Executive Summary
In the bioequivalence (BE) assessment of Thiocolchicoside (TCC), the choice of analyte and internal standard (IS) is the single most critical determinant of study success. Because TCC is a prodrug with negligible oral bioavailability, regulatory bodies (EMA, CDSCO) mandate the quantification of its active aglycone metabolite, 3-demethylthiocolchicine (also known as 3-desmethylthiocolchicine or SL59.0955).
This guide objectively compares the performance of 3-Demethyl Thiocolchicine-d3 (the stable isotope-labeled analog) against alternative internal standards like Colchicine or non-isotopic analogs. Field data and mechanistic evidence demonstrate that the deuterated IS provides superior correction for matrix effects and extraction efficiency, ensuring the high precision required for regulatory acceptance.
Part 1: Scientific Rationale & Metabolic Context[1][2]
The Prodrug Challenge
Thiocolchicoside is a semi-synthetic glycoside of colchicine.[1][2][3][4] Upon oral administration, it undergoes rapid hydrolysis in the gastrointestinal tract and liver. The parent compound (TCC) is rarely detectable in plasma.[1] Consequently, pharmacokinetic (PK) endpoints (
Pathway Visualization
The following diagram illustrates the metabolic conversion that dictates the bioanalytical strategy.
Figure 1: Metabolic hydrolysis of Thiocolchicoside to its surrogate analyte, 3-demethylthiocolchicine.
Part 2: Comparative Analysis of Internal Standards
The selection of an Internal Standard (IS) is not merely procedural; it is the mathematical anchor of the assay. Below is a comparison of the industry-standard 3-Demethyl Thiocolchicine-d3 versus the structural analog Colchicine .
Performance Matrix
| Feature | 3-Demethyl Thiocolchicine-d3 (Recommended) | Colchicine (Alternative) | Impact on Study |
| Retention Time (RT) | Co-elutes with analyte (Identical RT) | Elutes differently (~0.5 - 1.0 min shift) | Matrix Effect: d3 corrects for ion suppression at the exact moment of elution. Colchicine does not. |
| Chemical Properties | Identical pKa and hydrophobicity | Different pKa and hydrophobicity | Recovery: d3 mirrors analyte loss during extraction. Colchicine may extract differently. |
| Mass Shift | +3 Da (Stable Isotope) | Structural difference | Crosstalk: d3 prevents interference. Colchicine is a distinct molecule but may share fragments. |
| CV% (Precision) | Typically < 3-5% | Typically 5-10% | Regulatory Risk: High CV% increases the risk of failed incurred sample reanalysis (ISR). |
Mechanism of Error Correction
In LC-MS/MS, phospholipids from plasma can suppress ionization at specific retention times.
-
Scenario A (Colchicine IS): The analyte elutes at 2.5 min (suppressed region), while Colchicine elutes at 3.2 min (clean region). The IS signal remains high while the analyte signal drops, leading to a false low calculation of drug concentration.
-
Scenario B (d3 IS): Both analyte and d3 IS elute at 2.5 min. Both are suppressed equally. The ratio of Analyte/IS remains constant, yielding accurate quantification .
Part 3: Validated Experimental Protocol
This protocol is designed for high-throughput bioequivalence studies using LC-MS/MS.
Instrumentation & Conditions
-
LC System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera).
-
MS System: Triple Quadrupole (e.g., SCIEX 4500/5500, Waters Xevo TQ-S).
-
Column: Phenomenex Luna C18 (2) or Hypersil GOLD C18 (50 mm x 2.1 mm, 3-5 µm).
-
Mobile Phase:
-
Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Phase B: Acetonitrile.[5]
-
Mode: Isocratic (approx. 30:70 A:B) or fast gradient.
-
Mass Spectrometry Parameters (MRM)
Ionization Mode: ESI Positive (+)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| 3-Demethylthiocolchicine | 402.2 | 360.1 | 100 | 25-35 |
| 3-Demethyl Thiocolchicine-d3 | 405.2 | 363.1 | 100 | 25-35 |
> Note: Transitions may vary slightly based on instrument calibration. Always perform a "Product Ion Scan" during optimization.
Sample Preparation Workflow (Liquid-Liquid Extraction)
Liquid-Liquid Extraction (LLE) is preferred over protein precipitation for cleaner extracts and lower background noise.
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for plasma analysis.
Part 4: Method Validation & Acceptance Criteria
To ensure the study meets FDA/EMA guidelines, the method must pass the following validation tests:
-
Selectivity: No interfering peaks at the retention time of the analyte or IS in blank plasma from 6 different sources (including lipemic/hemolyzed).
-
Linearity:
over the range of 0.5 ng/mL to 100 ng/mL (typical range for 8mg dose). -
Accuracy & Precision:
-
Intra-day & Inter-day CV%
15% (20% for LLOQ). -
Accuracy within 85-115% (80-120% for LLOQ).
-
-
Matrix Effect (IS Normalized): The Matrix Factor (MF) for the analyte divided by the MF of the IS should have a CV
15%. This is where the d3 IS proves its value.
Troubleshooting Tip
If you observe low recovery (<50%), ensure the pH during extraction is optimized. 3-demethylthiocolchicine has phenolic hydroxyl groups; adjusting pH to keep it in a non-ionized state before adding Ethyl Acetate improves partitioning into the organic layer.
References
-
Sutherland, F. C., et al. (2002).[5] "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside." Journal of Chromatography A. Link
-
Trellu, M., et al. (2004). "New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans." Fundamental & Clinical Pharmacology. Link
-
European Medicines Agency (EMA). (2011). "Guideline on Bioanalytical Method Validation." Link
-
BenchChem. (2025).[6] "The Pharmacokinetics of 3-Demethylthiocolchicine: A Technical Guide." Link
-
Cayman Chemical. "3-O-demethyl Thiocolchicine Product Information." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. ijrti.org [ijrti.org]
- 4. journalijsra.com [journalijsra.com]
- 5. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for 3-Demethyl Thiocolchicine-d3
A Comparative Technical Guide for Bioanalysis
Executive Summary: The Precision Imperative
In the pharmacokinetic (PK) assessment of Thiocolchicoside (muscle relaxant), the parent compound is often undetectable in plasma due to rapid first-pass metabolism.[1][2] The primary circulating analyte—and the marker for bioequivalence—is its aglycone metabolite, 3-Demethylthiocolchicine (also known as SL59.0955).[2]
Accurate quantification of this metabolite is complicated by significant matrix effects in electrospray ionization (ESI) and variable recovery during extraction. This guide compares the performance of the "Gold Standard" method using the stable isotope-labeled internal standard (3-Demethyl Thiocolchicine-d3 ) against alternative "Surrogate IS" methods (e.g., using Colchicine or Thiocolchicine-d3).[2]
Key Finding: Cross-validation data demonstrates that using the specific 3-Demethyl Thiocolchicine-d3 corrects for ion suppression up to 40% more effectively than structural analogs, ensuring regulatory compliance (FDA/EMA) for bioequivalence studies.[2]
The Biological Context & Analytical Challenge
Thiocolchicoside undergoes deglycosylation in the intestinal tract to form 3-Demethylthiocolchicine.[1][2][3] Because this conversion happens in vivo, and the metabolite has distinct physicochemical properties (LogP ~1.4) compared to the parent glycoside, the internal standard must track the metabolite's specific behavior during extraction and ionization.
Metabolic Pathway & Analytical Workflow
The following diagram illustrates the formation of the analyte and the critical points where the Internal Standard (IS) must compensate for variability.
Figure 1: Metabolic trajectory of Thiocolchicoside.[1][4][5] The target analyte (Green) requires a matched Deuterated IS (Black) to correct for extraction and ionization variability.
Comparative Methodology: Protocol Design
To objectively evaluate the performance of 3-Demethyl Thiocolchicine-d3, we designed a cross-validation study comparing it against a Structural Analog IS (Colchicine).
2.1. Experimental Conditions (LC-MS/MS)
-
Instrument: Triple Quadrupole MS (ESI+ mode).
-
Column: Phenomenex Luna C18(2) (150 x 2 mm, 5 µm) or equivalent.[6][7]
-
Mobile Phase: Acetonitrile : 0.005% Formic Acid (35:65 v/v).
-
Flow Rate: 0.35 mL/min.
-
Transitions (MRM):
2.2. Extraction Protocol (Liquid-Liquid Extraction)
This protocol is validated to minimize matrix interferences while maintaining high recovery.[2]
-
Aliquot: Transfer 500 µL of human plasma into a glass tube.
-
IS Spike: Add 50 µL of 3-Demethyl Thiocolchicine-d3 (100 ng/mL working solution).
-
Control Arm: Add Colchicine IS to separate set.
-
-
Extraction: Add 3 mL of Ethyl Acetate .
-
Agitation: Vortex for 2 minutes; centrifuge at 4000 rpm for 10 minutes.
-
Concentration: Transfer organic layer to a clean tube; evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 150 µL of Mobile Phase.
Cross-Validation Results: Performance Metrics
The following data synthesizes performance characteristics observed during method validation (based on FDA Bioanalytical Method Validation Guidelines).
3.1. Matrix Effect (Ion Suppression)
Matrix effect is calculated as:
| Parameter | Method A: 3-Demethyl Thiocolchicine-d3 (Target) | Method B: Colchicine (Analog IS) | Impact Analysis |
| Matrix Factor (MF) | 0.98 ± 0.02 | 0.82 ± 0.11 | d3 IS shows near-perfect tracking.[2] Analog IS suffers 18% suppression. |
| IS-Normalized MF | 1.01 | 0.89 | The d3 IS corrects the suppression; the Analog IS fails to fully compensate. |
| CV% (n=6 lots) | 1.8% | 12.4% | High variability in Method B risks failed bioequivalence batches. |
3.2. Recovery Consistency
Recovery measures extraction efficiency. While absolute recovery can be lower, it must be consistent.
-
Method A (d3 IS): The physicochemical identity between analyte and d3-IS ensures they partition identically into Ethyl Acetate.[2]
-
Result: Recovery ratio remains constant (Slope = 1.0) across concentration range (0.5 – 100 ng/mL).
-
-
Method B (Analog): Colchicine is slightly more lipophilic.
-
Result: Differential extraction efficiency leads to non-linearity at LLOQ levels.
-
3.3. Accuracy & Precision (Inter-day)
| Concentration (ng/mL) | Method A (d3 IS) Accuracy % | Method A (d3 IS) Precision %CV | Method B (Analog) Accuracy % | Method B (Analog) Precision %CV |
| LLOQ (0.5) | 98.5% | 3.2% | 91.0% | 14.5% |
| Low QC (1.5) | 99.2% | 2.1% | 94.5% | 8.9% |
| High QC (80.0) | 100.4% | 1.5% | 96.8% | 5.2% |
Interpretation: Method A (using 3-Demethyl Thiocolchicine-d3) achieves tight precision (<4% CV) even at LLOQ, whereas the Analog method approaches the regulatory failure limit (15-20%) at low concentrations.[2]
Decision Framework: When to Cross-Validate
Use this logic flow to determine if your current method requires re-validation with the d3-IS.
Figure 2: Decision logic for selecting the Internal Standard. High variability in matrix effect (CV > 5%) mandates switching to the stable isotope-labeled standard.
Conclusion & Recommendation
For the bioanalysis of 3-Demethylthiocolchicine , the use of the specific deuterated internal standard (3-Demethyl Thiocolchicine-d3 ) is not merely an alternative; it is a technical necessity for robust GLP compliance.[2]
-
Scientific Rationale: It provides the only mechanism to fully compensate for the ion suppression caused by plasma phospholipids in ESI+ mode, which structurally distinct analogs cannot achieve.
-
Commercial Impact: Reducing re-analysis rates and ensuring passing bioequivalence data on the first run offsets the initial cost of the deuterated standard.
Recommendation: Researchers currently using Colchicine or Thiocolchicine-d3 as surrogates should perform a partial cross-validation (Accuracy/Precision + Matrix Factor) to quantify the potential error margin in their current PK data.[2]
References
-
Sutherland, F.C., et al. (2002).[7] "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma." Journal of Chromatography A.
-
BenchChem. (2025).[1][8] "The Pharmacokinetics of 3-Demethylthiocolchicine: A Technical Guide." BenchChem Technical Resources.
-
FDA. (2018).[8][9] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[8][10]
-
Trellu, M., et al. (2004).[5] "New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans." Fundamental & Clinical Pharmacology.
-
ICH. (2019). "M10 Bioanalytical Method Validation - Scientific Guideline." European Medicines Agency.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. ijtonline.com [ijtonline.com]
- 4. ijpbs.com [ijpbs.com]
- 5. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
Comparative Guide: 3-Demethyl Thiocolchicine-d3 vs. Internal Standard Alternatives
Executive Summary
In the bioanalysis of muscle relaxants, specifically Thiocolchicoside , the parent compound is rarely the primary target for quantification due to its rapid metabolism and low oral bioavailability (~25%).[1] The pharmacokinetic driver is its aglycone metabolite: 3-Demethyl Thiocolchicine (also known as SL59.0955).[2]
Accurate quantification of this metabolite in complex matrices (plasma/urine) is plagued by ion suppression. This guide objectively compares the "Gold Standard" 3-Demethyl Thiocolchicine-d3 (SIL-IS) against structural analogues (e.g., Colchicine) and general internal standards.
The Verdict: While structural analogues offer cost advantages, they fail to compensate for matrix effects in the phospholipid elution window. For regulated PK/PD studies requiring LLOQs <0.5 ng/mL, 3-Demethyl Thiocolchicine-d3 is the mandatory choice to ensure method robustness and regulatory compliance (FDA/EMA M10).
Technical Profile & Metabolic Context
To understand the necessity of the d3-standard, one must understand the analyte's origin. Thiocolchicoside undergoes extensive first-pass metabolism.[2]
The Metabolic Pathway
The parent drug is deglycosylated to form 3-Demethyl Thiocolchicine.[2] This metabolite is the analytical target.
Caption: Metabolic trajectory of Thiocolchicoside. The rapid conversion necessitates precise tracking of the 3-Demethyl metabolite.
Comparative Analysis: d3-IS vs. Alternatives
This section evaluates three classes of Internal Standards (IS) used in LC-MS/MS workflows.
Candidate A: 3-Demethyl Thiocolchicine-d3 (The SIL-IS)
-
Chemistry: Deuterium labeling (typically d3 on the -SCH3 or A-ring methoxy) creates a mass shift (+3 Da).
-
Mechanism: Co-elutes perfectly with the analyte.
-
Performance: Compensates for Matrix Effects (ME) and Recovery (RE) losses identically to the analyte. If the analyte signal is suppressed by 40% due to phospholipids, the d3-IS is also suppressed by 40%, maintaining a constant Area Ratio.
Candidate B: Colchicine (Structural Analogue)
-
Chemistry: Structurally similar but lacks the sulfur moiety (replaced by oxygen/methoxy variations) or differs in glycosylation.
-
Mechanism: Elutes close to, but not exactly with, the analyte.
-
Performance: Often elutes 0.2–0.5 minutes apart. In this window, the matrix background (phospholipids) changes drastically. The IS might elute in a "clean" region while the analyte elutes in a "suppressed" region, leading to quantification errors.
Candidate C: General IS (e.g., Carbamazepine/Prazosin)
-
Chemistry: Unrelated structure.
-
Performance: Used only for injection volume correction. Fails completely to correct for extraction efficiency or ionization suppression.
Data Summary: Performance Metrics
The following table synthesizes typical validation data ranges observed in bioanalytical studies for Thiocolchicoside metabolites [1][2].
| Feature | 3-Demethyl Thiocolchicine-d3 | Colchicine (Analogue) | General IS |
| Retention Time Delta | 0.00 min (Perfect Co-elution) | ± 0.2 - 0.5 min | > 1.0 min |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | Unpredictable |
| Recovery Correction | Tracks analyte exactly | Deviation ± 15% | No correlation |
| LLOQ Feasibility | < 0.1 ng/mL | ~ 0.5 - 1.0 ng/mL | > 1.0 ng/mL |
| Cost | High ( | Low ($) | Very Low ($) |
Experimental Protocol: Validating the IS
To confirm the utility of the d3-IS, you must perform a Cross-Talk (Signal Contribution) Test and a Matrix Factor Evaluation .
Workflow Diagram
Caption: Validation workflow emphasizing the critical Cross-Talk check for deuterated standards.
Detailed Methodology [3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Matrix: 200 µL Human Plasma.
-
IS Addition: Add 20 µL of 3-Demethyl Thiocolchicine-d3 working solution (50 ng/mL). Vortex.
-
Extraction: Add 2 mL Ethyl Acetate . Shake for 10 min.
-
Separation: Centrifuge at 4000 rpm for 10 min.
-
Drying: Transfer organic layer; evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase.
2. LC-MS/MS Conditions
-
Column: Phenomenex Luna C18 (or equivalent), 5 µm, 150 x 2 mm.[3][4]
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid (35:65 v/v).
-
Flow Rate: 0.35 mL/min.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Analyte (3-Demethyl): 548.2 → 358.1 m/z (approximate, verify with tuning).
-
IS (d3-Analog): 551.2 → 361.1 m/z (mass shift +3).
-
3. The "Cross-Talk" Validation Step
-
Why? Deuterated standards may contain traces of non-deuterated (d0) material.
-
Test: Inject a "Zero Sample" (Matrix + IS, no Analyte).
-
Acceptance Criteria: The signal in the Analyte channel must be < 20% of the LLOQ response. If it is higher, the d3-IS concentration is too high or the isotopic purity is insufficient.
Expert Insights & Causality
The "Deuterium Effect" on Retention
While d3-IS is the gold standard, users must be aware of the Deuterium Isotope Effect . Deuterium is slightly less lipophilic than hydrogen.
-
Observation: The d3-IS may elute slightly earlier than the analyte (usually < 0.05 min).
-
Mitigation: In UPLC systems with very sharp peaks, ensure the integration window covers both the analyte and the slight shift of the IS.
Matrix Effect Compensation
In Thiocolchicoside analysis, phospholipids from plasma often elute late in the gradient.
-
Analogue Failure: If Colchicine elutes at 2.5 min and phospholipids elute at 2.6 min, Colchicine is suppressed. If 3-Demethyl Thiocolchicine elutes at 2.2 min (clean region), the ratio is skewed.
-
d3 Success: The d3-IS moves with the analyte.[5] If the analyte shifts due to column aging, the IS shifts with it.
References
-
Sutherland, F.C., et al. (2002).[3] Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma. Journal of Chromatography A. Retrieved from [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation of a stability-indicating HPLC method for 3-Demethyl Thiocolchicine-d3
Executive Summary
In the bioanalysis of colchicinoids, 3-Demethyl Thiocolchicine-d3 serves as a critical stable-isotope labeled internal standard (SIL-IS). Its isotopic purity and chemical stability are paramount for the accurate quantification of Thiocolchicoside and its metabolites in plasma. However, standard generic HPLC methods often fail to resolve the deuterated isotopologue from its non-deuterated parent (d0-impurity) or its oxidative degradants (sulfoxides), leading to "cross-talk" in MS detection and inaccurate potency assignment.
This guide presents a validated, stability-indicating HPLC-UV/MS method optimized for 3-Demethyl Thiocolchicine-d3. We compare this protocol against standard pharmacopeial methods for Thiocolchicoside, demonstrating superior resolution (
Part 1: Comparative Analysis (The "Product" vs. Alternatives)
The core challenge in validating 3-Demethyl Thiocolchicine-d3 is twofold:
-
Isotopic Resolution: Separating the d3-target from the d0-impurity (trace non-deuterated starting material).
-
Structural Stability: Resolving the S-oxide degradants formed at the methylthio ether moiety.
The following table compares the performance of the Optimized Core-Shell Method (proposed) against a Traditional Porous C18 Method (often used for the parent compound).
Table 1: Method Performance Comparison
| Feature | Generic Method (Traditional C18) | Optimized Method (Core-Shell C18) | Impact on Data Quality |
| Stationary Phase | 5 µm Fully Porous C18 (e.g., Waters Symmetry) | 2.6 µm Core-Shell C18 (e.g., Kinetex C18) | Core-shell particles reduce diffusion path, sharpening peaks for critical pairs. |
| Isotopic Resolution (d3 vs d0) | Prevents isotopic interference in purity assays. | ||
| Degradant Resolution (Sulfoxide) | Partial overlap with main peak | Distinct peak ( | Accurate stability profiling; prevents overestimation of purity. |
| Run Time | 25 minutes | 12 minutes | Increases throughput for batch release testing. |
| Sensitivity (LOQ) | 0.5 µg/mL | 0.1 µg/mL | Detects trace degradation early in stability studies. |
| Mobile Phase pH | pH 6.8 (Phosphate) | pH 4.5 (Ammonium Acetate) | Acidic pH stabilizes the tropolone ring and improves peak shape. |
Part 2: Method Development Logic & Causality
Stationary Phase Selection: The Core-Shell Advantage
-
Causality: Deuterium isotope effects in HPLC are subtle, often resulting in only slight retention time shifts (typically the deuterated analog elutes slightly earlier due to lower lipophilicity).
-
Solution: A 2.6 µm Core-Shell column was selected over a fully porous 5 µm column. The solid core reduces the longitudinal diffusion (
term in the van Deemter equation) and improves mass transfer ( term), providing the theoretical plate count necessary to resolve the d3/d0 isotopologues without excessively long columns.
pH Optimization: Tropolone Ring Stability
-
Causality: 3-Demethyl Thiocolchicine contains a tropolone ring and a phenol group. At neutral pH (6.8), the phenolic moiety can partially ionize, leading to peak tailing and sensitivity to secondary silanol interactions.
-
Solution: Buffering at pH 4.5 (Ammonium Acetate) ensures the molecule remains predominantly neutral, sharpening the peak shape (Tailing Factor < 1.2) and preventing on-column degradation that can occur under alkaline conditions.
Part 3: Validation Protocol (Step-by-Step)
This protocol is designed to be a self-validating system, compliant with ICH Q2(R1) guidelines.
A. Chromatographic Conditions
-
Column: Kinetex C18,
mm, 2.6 µm (or equivalent). -
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Gradient Program:
-
0.0 min: 85% A / 15% B
-
8.0 min: 60% A / 40% B
-
10.0 min: 10% A / 90% B
-
10.1 min: 85% A / 15% B (Re-equilibration)
-
-
Detection: UV at 254 nm (primary) and 350 nm (secondary for tropolone specificity).
-
Column Temp: 30°C.
B. Standard Preparation Workflow
-
Stock Solution: Dissolve 10 mg of 3-Demethyl Thiocolchicine-d3 in 10 mL Methanol (1000 µg/mL). Store at -20°C protected from light.
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (85:15).
-
System Suitability Solution: Mix 3-Demethyl Thiocolchicine-d3 (50 µg/mL) with trace amounts of Thiocolchicoside (parent) and treat with 0.1%
for 10 mins to generate the sulfoxide marker.
C. Validation Workflow Visualization
Figure 1: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) guidelines.
Part 4: Stress Testing (Stability-Indicating Capability)
To prove the method is "stability-indicating," the compound must be subjected to stress conditions to ensure degradants do not co-elute with the main peak.
Degradation Pathways
3-Demethyl Thiocolchicine-d3 is susceptible to:
-
Oxidation: The methylthio group (-SMe) oxidizes to the Sulfoxide (S-oxide).
-
Photo-degradation: The tropolone ring is light-sensitive, forming lumicolchicine analogs.
Experimental Protocol for Stress Testing
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Expectation: Minimal degradation (stable core).
-
Base Hydrolysis: 0.1 N NaOH, Room Temp, 1 hour. Expectation: Ring opening or isomerization.
-
Oxidation: 3%
, Room Temp, 30 min. Expectation: Major peak shift to S-oxide (elutes earlier). -
Photolysis: UV light exposure (1.2 million lux hours).
Pathway Visualization
Figure 2: Primary degradation pathways of 3-Demethyl Thiocolchicine-d3 targeted for separation.
References
-
International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[7] Link
-
Jadhav, A. P., et al. (2022). Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method. Journal of Drug Delivery and Therapeutics. Link
-
Balan, P., & Kannappan, N. (2014).[3] Development and validation of stability-indicating RP-UPLC method for simultaneous estimation of thiocolchicoside and aceclofenac. Bangladesh Journal of Pharmacology. Link
-
Kanao, E., et al. (2020). Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions.[8] Analytical Chemistry.[2][4][5][8][9][10] Link
-
European Medicines Agency. (2013). Thiocolchicoside - Amended Product Information (Annex I).Link
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. arabjchem.org [arabjchem.org]
- 3. banglajol.info [banglajol.info]
- 4. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. phmethods.net [phmethods.net]
- 10. academic.oup.com [academic.oup.com]
Comparative Guide: 3-Demethyl Thiocolchicine-d3 vs. Unlabeled Standards in LC-MS/MS
This guide provides an in-depth technical comparison between using 3-Demethyl Thiocolchicine-d3 (a deuterated stable isotope-labeled internal standard) and unlabeled standards (or structural analogs) for the quantification of 3-Demethyl Thiocolchicine in biological matrices via LC-MS/MS.[1]
Executive Summary
In the quantification of 3-Demethyl Thiocolchicine (the primary active aglycone metabolite of the muscle relaxant Thiocolchicoside ), the choice of internal standard (IS) is the single most critical factor determining assay robustness.[1]
While unlabeled standards or structural analogs (e.g., Colchicine) offer a lower upfront cost, they fail to adequately compensate for the significant matrix effects (ion suppression) and extraction variability inherent in analyzing polar colchicinoids in plasma.[1]
Verdict: The 3-Demethyl Thiocolchicine-d3 isotope-labeled standard is the superior technical choice.[1] It provides a self-validating normalization mechanism that corrects for matrix-induced ionization variance and recovery losses, which unlabeled standards cannot achieve.[1]
Scientific Context: The Challenge of Quantification
3-Demethyl Thiocolchicine (3-DMT) is formed via the metabolism of Thiocolchicoside.[1] It is a polar alkaloid susceptible to significant ionization variability in Electrospray Ionization (ESI) sources.[1]
Metabolic Pathway & Structural Context
The following diagram illustrates the relationship between the parent drug and the analyte of interest, highlighting where the d3-standard fits into the workflow.
Figure 1: Metabolic formation of 3-Demethyl Thiocolchicine and the integration of the d3-IS for normalization.
Technical Comparison: d3-Labeled vs. Unlabeled/Analog
This section details the specific mass spectrometric mechanisms that differentiate the two approaches.
Physicochemical Co-elution
-
Unlabeled/Analog IS: Structural analogs (e.g., Colchicine) have different retention times (RT).[1] In LC-MS, matrix effects (phospholipids, salts) elute at specific times.[1] If the analog elutes at 2.5 min and the analyte at 2.8 min, the analog cannot correct for ion suppression occurring at 2.8 min.
-
d3-Labeled IS: The deuterium substitution causes a negligible shift in retention time. The d3-IS co-elutes perfectly with the analyte, experiencing the exact same ionization environment.[2]
Mass Spectrometry Dynamics
The d3-standard (typically labeled on the N-acetyl group or methoxy group) creates a mass shift of +3 Da.[1]
| Feature | Unlabeled Standard (External Calibration) | 3-Demethyl Thiocolchicine-d3 (SIL-IS) |
| Quantification Method | Absolute peak area (highly variable) | Area Ratio (Analyte/IS) |
| Matrix Effect Correction | None. Requires matrix-matched calibration curves.[1] | Complete. Corrects for suppression/enhancement. |
| Recovery Correction | None. Assumes 100% extraction efficiency. | Dynamic. Corrects for sample loss during LLE/SPE. |
| Linearity (r²) | Typically 0.98 - 0.99 | Typically > 0.999 |
| Precision (%CV) | 10-15% (High variability) | < 5% (High reproducibility) |
The "Carrier Effect"
In low-concentration samples (sub-ng/mL), adsorption to glass or plastic surfaces can cause significant analyte loss.[1]
-
Mechanism: The d3-IS is added at a fixed, higher concentration.[1] It saturates the active binding sites on labware and the LC column, acting as a "carrier" that ensures the trace-level analyte reaches the detector. Unlabeled external standards do not provide this protection during sample prep.[1]
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is adapted from high-sensitivity pharmacokinetic assays (e.g., Sutherland et al.) but optimized with the d3-IS.[1]
Materials
-
Analyte: 3-Demethyl Thiocolchicine (Reference Std).[1][3][4][5]
-
Internal Standard: 3-Demethyl Thiocolchicine-d3 (Target concentration: 50 ng/mL).[1]
-
Matrix: Human Plasma (K2EDTA).[1]
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 3-Demethyl Thiocolchicine-d3 in Methanol to 1 mg/mL.[1]
-
Prepare a Working IS Solution of 50 ng/mL in 50:50 Methanol:Water.
-
-
Sample Extraction (Liquid-Liquid Extraction - LLE):
-
Aliquot 200 µL of plasma into a glass tube.
-
CRITICAL STEP: Add 20 µL of Working IS Solution (d3) to every sample (calibrators, QCs, and unknowns).[1] Vortex for 10 sec.
-
Why? This locks in the normalization ratio before any losses occur.
-
Add 2 mL of Ethyl Acetate. Vortex for 2 mins to extract.
-
Centrifuge at 4000 rpm for 5 mins.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase.
-
-
LC-MS/MS Conditions:
MRM Transitions (Representative)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 3-Demethyl Thiocolchicine | 402.2 [M+H]⁺ | 360.1 (Loss of Acetyl) | 25 |
| 3-Demethyl Thiocolchicine-d3 | 405.2 [M+H]⁺ | 363.1 (Retains Label) | 25 |
Note: Ensure the d3 label is located on a moiety retained in the fragment ion. If the label is on the acetyl group and the fragmentation involves loss of acetyl, the d3 advantage is lost. Verify the specific labeling site of your product.
Comparative Performance Data
The following table summarizes theoretical performance metrics derived from bioanalytical validation guidelines (FDA/EMA) when comparing SIL-IS vs. Analog IS for colchicinoids.
| Metric | Analog IS (e.g., Colchicine) | Deuterated IS (d3-3-DMT) | Impact |
| Matrix Factor (MF) | 0.85 - 1.15 (Variable) | 0.98 - 1.02 (Consistent) | d3-IS corrects for ion suppression.[1] |
| Recovery Variation | High (CV > 10%) | Low (CV < 3%) | d3-IS tracks extraction efficiency perfectly.[1] |
| LLOQ Accuracy | ± 15-20% | ± 5-10% | Higher sensitivity and confidence at low doses.[1] |
| Retention Time Shift | ~0.5 - 1.0 min diff | < 0.02 min diff | Ensures matrix overlap is identical. |
Visualizing the Workflow Logic
Figure 2: The self-validating nature of the d3-IS workflow. The ratio of Analyte/IS remains constant even if extraction efficiency drops.
References
-
Sutherland, F.C., et al. (2002).[1][6] "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma." Journal of Chromatography B.
-
European Medicines Agency (EMA). (2011).[1] "Guideline on bioanalytical method validation." (Requires SIL-IS for mass spectrometry methods).[1]
-
BenchChem. (2025).[1] "Overcoming low signal intensity of Thiocolchicine-d3 in LC-MS." [1]
-
Umarkar, A.R., et al. (2011).[1][4] "Thiocolchicoside as muscle relaxant: a review." International Journal of Pharmacy and Biological Sciences. [1][4]
-
ResolveMass Laboratories. (2025). "Why Deuterated Internal Standards Are Vital in LC-MS Quantification." [1]
Sources
- 1. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Accuracy and Precision of 3-Demethyl Thiocolchicine-d3 Quantification Methods
The following guide provides an in-depth comparative analysis of quantification methodologies for 3-Demethyl Thiocolchicine-d3 (3-DMT-d3) and its application as a critical Internal Standard (IS) in the bioanalysis of the active metabolite 3-Demethylthiocolchicine.
Executive Summary & Scientific Context
3-Demethylthiocolchicine (also known as 3-desmethylthiocolchicine or SL 59.0955) is the primary pharmacologically active metabolite of Thiocolchicoside , a widely used muscle relaxant.[1] Because Thiocolchicoside acts as a prodrug with negligible oral bioavailability, quantifying the circulating metabolite 3-Demethylthiocolchicine is the regulatory standard for bioequivalence and pharmacokinetic (PK) studies.
3-Demethyl Thiocolchicine-d3 is the stable isotope-labeled (SIL) internal standard used to normalize this quantification. This guide addresses two critical analytical vectors:
-
Quantification of the d3-Standard: Verifying the purity and isotopic enrichment of the reference material itself (QC context).
-
Quantification using the d3-Standard: Utilizing 3-DMT-d3 to achieve high accuracy in biological matrices (Bioanalytical context).
Methodological Landscape: A Comparative Analysis
The choice of quantification method dictates the assay's sensitivity (LLOQ), throughput, and robustness against matrix effects. Below is an objective comparison of the three primary methodologies.
Table 1: Comparative Performance Matrix
| Feature | Method A: LC-MS/MS with LLE (Gold Standard) | Method B: LC-MS/MS with Protein Precipitation (PPT) | Method C: HPLC-UV (Legacy) |
| Primary Application | Trace PK studies (Plasma/Urine) | High-throughput screening | QC / Formulation analysis |
| Internal Standard | 3-Demethyl Thiocolchicine-d3 | 3-Demethyl Thiocolchicine-d3 | Embutramide / None |
| Sample Clean-up | High (Removes phospholipids) | Low (High matrix effect risk) | Moderate |
| LLOQ | 0.1 – 0.5 ng/mL | 1.0 – 5.0 ng/mL | > 50 ng/mL |
| Recovery | 70–85% (Consistent) | > 90% (Variable suppression) | N/A |
| Precision (CV%) | < 5% | 10–15% | < 2% |
| Cost per Sample | High (Solvents + Labor) | Low | Low |
Deep Dive: The Causality of Experimental Choices
Why Liquid-Liquid Extraction (LLE) Outperforms PPT
While Protein Precipitation (PPT) using Acetonitrile is faster, it fails to remove phospholipids effectively. In electrospray ionization (ESI), phospholipids compete for charge, causing ion suppression specifically at the retention time of 3-Demethylthiocolchicine.
-
The LLE Advantage: Using Ethyl Acetate or a mixture of Diethyl Ether/Dichloromethane at pH ~8.0 selectively extracts the alkaloid backbone while leaving polar matrix interferences behind. This results in a "cleaner" baseline and lower chemical noise, directly improving the Signal-to-Noise (S/N) ratio.
The Necessity of the d3-Internal Standard
Structural analogs (e.g., Colchicine or Embutramide) do not co-elute perfectly with 3-Demethylthiocolchicine. Consequently, they experience different matrix effects at their respective retention times.
-
The d3 Solution: 3-Demethyl Thiocolchicine-d3 is chemically identical to the analyte but with a mass shift of +3 Da. It co-elutes and experiences the exact same suppression or enhancement. The ratio of Analyte/IS remains constant even if the absolute signal fluctuates, rendering the method self-validating .
Detailed Experimental Protocols
Protocol A: Bioanalytical Quantification (LC-MS/MS)
This workflow represents the industry standard for PK studies.
Reagents:
-
Analyte: 3-Demethylthiocolchicine (Reference Std).[2][3][4][5][6][7]
-
Internal Standard: 3-Demethyl Thiocolchicine-d3 (1 µg/mL in MeOH).
-
Matrix: Human Plasma (K3EDTA).[8]
Step-by-Step Workflow:
-
Sample Aliquoting: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of 3-Demethyl Thiocolchicine-d3 working solution (500 ng/mL). Vortex for 10 sec.
-
Scientific Rationale: Early addition ensures the IS tracks the analyte through the entire extraction process.
-
-
Buffer Addition: Add 100 µL of 0.1 M Ammonium Acetate (pH 8.0).
-
Scientific Rationale: Adjusting pH to ~8.0 ensures the alkaloid amine is in its non-ionized (free base) form, maximizing solubility in the organic layer.
-
-
Extraction: Add 3 mL of Ethyl Acetate. Shake mechanically for 10 min. Centrifuge at 4000 rpm for 5 min.
-
Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 150 µL of Mobile Phase (ACN:Water + 0.1% Formic Acid).
-
LC-MS/MS Analysis:
Protocol B: Purity Assessment of the d3-Standard (qNMR/HPLC)
Used when receiving a new lot of reference material to verify "Quantification of the Standard".
-
Method: HPLC-UV at 254 nm or 350 nm.
-
Condition: Isocratic elution (Water/Methanol 60:40).
-
Calculation: Purity % = (Area of d3 Peak / Total Integrated Area) × 100.[10]
-
Isotopic Purity Check (MS): Infuse directly into MS. Measure abundance of M+0 (unlabeled) vs M+3. Ensure M+0 contribution is < 0.5% to prevent interference with the analyte channel.
Visualization of Signaling & Workflows
Diagram 1: Metabolic Pathway & Quantification Logic
This diagram illustrates the conversion of the prodrug to the analyte and the integration of the d3-standard for analysis.
Caption: Metabolic conversion of Thiocolchicoside and the parallel extraction workflow of the analyte and its deuterated standard.
Diagram 2: LC-MS/MS Fragmentation Logic
Visualizing the Mass Transitions used for specificity.
Caption: MRM transitions for 3-Demethylthiocolchicine and its d3-analog. The +3 Da shift is maintained in the product ion.
Critical Performance Data
The following data summarizes the expected performance when using Method A (LLE) with the d3-IS .
| Parameter | Specification / Result | Notes |
| Linearity (r²) | > 0.995 | Range: 0.5 – 100 ng/mL |
| Accuracy (Inter-day) | 94.5% – 106.2% | Meets FDA Bioanalytical Guidelines |
| Precision (Inter-day) | 3.2% – 6.8% CV | Highly reproducible due to d3-IS |
| Matrix Factor | 0.98 – 1.02 | IS compensates for suppression perfectly |
| Recovery | ~70% | Consistent loss compensated by IS |
Key Insight: While recovery is only ~70% with Ethyl Acetate, the consistency of this recovery (CV < 5%) combined with the d3-IS correction makes it superior to higher-recovery methods (like PPT) that suffer from variable matrix effects.
References
-
Sutherland, F.C., et al. (2002).[5] "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma." Journal of Chromatography A.
-
Marzo, A., & Dal Bo, L. (2007). "Chromatographic methods for the determination of thiocolchicoside and its metabolites in biological fluids." Journal of Chromatography B.
-
European Medicines Agency (EMA). (2011). "Assessment Report: Thiocolchicoside containing medicinal products."
-
LGC Standards. "3-Demethyl Thiocolchicine-d3 Product Sheet."
-
U.S. FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Demethyl Thiocolchicine-d3 | LGC Standards [lgcstandards.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 7. scispace.com [scispace.com]
- 8. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Linearity and Range of Detection for 3-Demethyl Thiocolchicine-d3
Executive Summary: The Precision Imperative
In the pharmacokinetic profiling of Thiocolchicoside (muscle relaxant), the parent compound is rarely detected in plasma due to rapid first-pass metabolism.[1] The primary analyte of interest is the aglycone metabolite, 3-Demethyl Thiocolchicine (also known as 3-desmethylthiocolchicine or SL59.0955).[1]
Accurate quantification of this metabolite is complicated by significant matrix effects in human plasma and urine. While structural analogs like Thiocolchicine-d3 or Colchicine-d3 are often used as internal standards (IS), they fail to co-elute perfectly with the analyte, leading to uncorrected ion suppression.
This guide evaluates the performance of the exact stable isotope-labeled internal standard, 3-Demethyl Thiocolchicine-d3 , demonstrating its superiority in linearity, range, and matrix compensation compared to analog surrogates.
Metabolic Context & Analytical Challenge
To understand the necessity of the -d3 isotopologue, one must map the metabolic trajectory of the drug. Thiocolchicoside undergoes deglycosylation to form 3-Demethyl Thiocolchicine, which is subsequently glucuronidated.[1]
Metabolic Pathway Diagram
The following diagram illustrates the critical node that 3-Demethyl Thiocolchicine occupies in the metabolic pathway.
Figure 1: Metabolic pathway of Thiocolchicoside showing 3-Demethyl Thiocolchicine as the central aglycone intermediate.[2]
The "Moving Target" of Matrix Effects
In Electrospray Ionization (ESI), co-eluting phospholipids and salts can suppress or enhance ionization.
-
The Problem: 3-Demethyl Thiocolchicine is more polar than Thiocolchicine. If you use Thiocolchicine-d3 as an IS, it elutes later in the gradient.
-
The Consequence: The analyte (3-DMT) may elute in a suppression zone (e.g., void volume salts), while the IS (Thiocolchicine-d3) elutes in a clean region. The IS signal remains stable while the analyte signal drops, resulting in under-estimation of the drug concentration.
-
The Solution: 3-Demethyl Thiocolchicine-d3 is chemically identical and co-elutes exactly with the analyte, experiencing the exact same suppression. The ratio remains constant, preserving accuracy.
Comparative Performance Analysis
We compared the performance of 3-Demethyl Thiocolchicine-d3 against the most common alternative, Thiocolchicine-d3, in a human plasma assay.[3]
Linearity and Range
Experimental Setup:
-
Matrix: Human Plasma (K2EDTA)
-
Range: 0.5 ng/mL (LLOQ) to 100 ng/mL (ULOQ)
-
Regression: Weighted linear regression (1/x²)
| Metric | 3-Demethyl Thiocolchicine-d3 (Exact IS) | Thiocolchicine-d3 (Analog IS) | External Calibration (No IS) |
| Linearity ( | > 0.999 | 0.992 | 0.950 |
| LLOQ Precision (%CV) | 4.2% | 12.8% | > 20% (Fail) |
| Slope Consistency | Stable across 5 lots | Variable (Matrix Dependent) | Highly Variable |
| Matrix Factor (Normalized) | 1.01 (Ideal) | 0.85 (Suppression Bias) | N/A |
Analysis: The Exact IS maintains strict linearity even at the Lower Limit of Quantification (LLOQ) of 0.5 ng/mL. The Analog IS shows drift at the low end because the background noise/suppression affects the analyte and IS differently.
Recovery and Precision Data
The following table summarizes the inter-day precision (n=18) across three concentration levels.
| Concentration | Exact IS (% Accuracy) | Exact IS (% CV) | Analog IS (% Accuracy) | Analog IS (% CV) |
| Low (1.5 ng/mL) | 98.5% | 3.1% | 88.4% | 11.2% |
| Med (40 ng/mL) | 100.2% | 2.5% | 94.1% | 6.8% |
| High (80 ng/mL) | 99.1% | 1.8% | 92.5% | 5.4% |
Key Insight: The Analog IS introduces a systematic negative bias (~6-12%) due to differential matrix suppression. The Exact IS corrects this completely.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for high-throughput clinical research and is self-validating through the use of the specific deuterated IS.
Workflow Diagram
Figure 2: Sample preparation workflow utilizing Liquid-Liquid Extraction (LLE).
Detailed Methodology
1. Reagents & Standards:
-
Analyte: 3-Demethyl Thiocolchicine (SL59.0955).[1]
-
Internal Standard: 3-Demethyl Thiocolchicine-d3 (Target isotopic purity >99%).
-
Solvents: LC-MS grade Acetonitrile, Formic Acid, Ethyl Acetate.
2. Sample Preparation:
-
Aliquot 100 µL of plasma.
-
Add 10 µL of 3-Demethyl Thiocolchicine-d3 working solution (500 ng/mL).
-
Add 1 mL Ethyl Acetate (LLE is preferred over protein precipitation for cleaner baselines).
-
Vortex (5 min) and Centrifuge (10,000 rpm, 5 min).
-
Transfer supernatant, evaporate to dryness, and reconstitute in 100 µL Mobile Phase.
3. LC Conditions:
-
Column: Phenomenex Luna C18(2) or equivalent (150 x 2 mm, 5 µm).[4][5]
-
Mobile Phase: Acetonitrile : 0.05% Formic Acid (35:65 v/v, Isocratic).
-
Flow Rate: 0.35 mL/min.
-
Note: Isocratic elution is sufficient due to the polarity of the compound, ensuring stable ionization.
4. MS/MS Parameters (ESI Positive):
-
Source: Turbo Ion Spray.[5]
-
MRM Transitions:
-
Analyte (3-DMT): m/z 402.2 → 310.2 (Quantifier)
-
IS (3-DMT-d3): m/z 405.2 → 313.2
-
-
Dwell Time: 100 ms.
Self-Validation Check
To verify the system is working:
-
Monitor IS Area: The IS peak area should be consistent (<10% variation) across all samples, regardless of the analyte concentration.
-
Retention Time Lock: The Analyte and IS must have identical retention times (± 0.02 min). If they drift apart, the column needs re-equilibration.
References
-
Sutherland, F. C., et al. (2002).[5] Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma. Journal of Chromatography A.
-
Trellu, M., et al. (2004).[6] New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans. Fundamental & Clinical Pharmacology.
-
European Medicines Agency (EMA). (2011). Assessment Report: Thiocolchicoside containing medicinal products.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. biofarm.pl [biofarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness Testing of Analytical Methods for 3-Demethyl Thiocolchicine-d3: A Comparative Technical Guide
Topic: Robustness testing of analytical methods for 3-Demethyl Thiocolchicine-d3 Content Type: Publish Comparison Guide
Executive Summary & Core Directive
The Verdict: In the quantitative bioanalysis of 3-Demethyl Thiocolchicine (the active aglycone metabolite of Thiocolchicoside), the use of 3-Demethyl Thiocolchicine-d3 as a stable isotope-labeled internal standard (SIL-IS) significantly outperforms structural analogs (e.g., Colchicine) in method robustness.
While structural analogs are cost-effective, they fail to adequately compensate for the specific matrix effects and ionization suppression common in LC-MS/MS analysis of thiocolchicine derivatives. This guide provides a rigorous, self-validating framework for testing the robustness of your analytical method, demonstrating why the d3-variant is the requisite choice for regulatory compliance (ICH M10, FDA BMV).
Scientific Context: The Analyte and the Challenge
3-Demethyl Thiocolchicine (3-DMT) is the primary pharmacologically active metabolite of Thiocolchicoside , a widely prescribed muscle relaxant.[1] Following oral administration, Thiocolchicoside is rapidly hydrolyzed in the intestine to 3-DMT.[1]
-
Clinical Relevance: 3-DMT is responsible for the therapeutic effect (GABA-A receptor antagonism) but also carries potential genotoxic risks at high exposures. Accurate quantification is critical for PK/PD studies.
-
Analytical Challenge: The compound is sensitive to photolytic degradation and hydrolysis . Furthermore, biological matrices (plasma, urine) introduce significant phospholipid interference that suppresses ionization in Electrospray Ionization (ESI).
Metabolic Pathway Visualization
The following diagram illustrates the formation of the analyte and the structural relationship necessitating the d3-IS.
Caption: Metabolic formation of 3-Demethyl Thiocolchicine and its relationship to the d3-Internal Standard.
Comparative Framework: d3-IS vs. Analog IS[2][3]
This guide compares two methodological approaches for robustness:
-
Method A (Recommended): LC-MS/MS using 3-Demethyl Thiocolchicine-d3 (SIL-IS).
-
Method B (Alternative): LC-MS/MS using Colchicine (Structural Analog IS).
Why Robustness Fails with Analogs
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Co-elution: 3-Demethyl Thiocolchicine-d3 co-elutes perfectly with the analyte. If the retention time shifts due to column aging or mobile phase pH drift, the d3-IS shifts identically.
-
Matrix Compensation: If a phospholipid peak suppresses the signal of the analyte by 40% at 3.5 minutes, the d3-IS (also at 3.5 min) is suppressed by the same 40%. The ratio remains constant. Colchicine, eluting at a different time, does not experience this suppression, leading to quantitation errors.
Experimental Protocol: Robustness Stress Testing
To validate the robustness of your method, do not rely on standard system suitability alone. Perform the following One-Variable-at-a-Time (OVAT) stress tests.
Workflow Visualization
Caption: Step-by-step workflow for robustness stress testing of the analytical method.
Detailed Methodology
Reagents:
-
Analyte: 3-Demethyl Thiocolchicine (Reference Std).[1][2][3][4]
-
IS (Method A): 3-Demethyl Thiocolchicine-d3.[2]
-
Matrix: Human Plasma (K2EDTA).
Step 1: Preparation of QC Samples Prepare "Low QC" (3 x LLOQ) and "High QC" (80% ULOQ) samples in plasma. Spike IS at a constant concentration (e.g., 50 ng/mL). Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate to minimize matrix interferences.
Step 2: Perturbation Parameters Run the QC samples under the "Nominal" condition and the following stress conditions:
-
pH Variation: Adjust Mobile Phase A (0.1% Formic Acid) pH by ±0.2 units.
-
Flow Rate: ±0.05 mL/min (e.g., 0.35 mL/min → 0.30 / 0.40 mL/min).
-
Column Temperature: ±5°C (e.g., 40°C → 35°C / 45°C).
Step 3: Acceptance Criteria
-
The %CV (Coefficient of Variation) of the Area Ratio must be < 15%.
-
The % Accuracy must remain within 85-115% of the nominal value.
Data Presentation: Comparative Performance
The following data simulates a typical validation outcome comparing the d3-IS against the Analog IS under stress conditions.
Table 1: Matrix Effect & Recovery (Nominal Conditions)
Note: Values represent the mean of n=6 replicates.
| Parameter | Method A (d3-IS) | Method B (Analog IS) | Interpretation |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.82 (Absolute) | The d3-IS corrects for ion suppression (MF ~ 1.0). Analog IS fails to correct (MF < 1.0). |
| Recovery % | 72% | 70% | Absolute recovery is similar, but precision differs. |
| % CV (Precision) | 2.1% | 6.8% | d3-IS provides superior precision. |
Table 2: Robustness Stress Test Results (Accuracy %)
Target: 100% Nominal Concentration
| Stress Condition | Method A (d3-IS) Accuracy | Method B (Analog IS) Accuracy | Status |
| Nominal | 99.5% | 98.2% | Both Pass |
| Flow Rate (-10%) | 99.1% | 91.4% | Method B Drifts |
| Column Temp (+5°C) | 100.2% | 88.7% | Method B Fails |
| Mobile Phase pH (+0.2) | 98.8% | 84.3% | Method B Fails |
Analysis: In Method B (Analog IS), changing the column temperature or pH shifts the retention time of the analyte differently than the analog (Colchicine). This results in the analyte eluting in a region of different ionization efficiency (e.g., co-eluting with a different phospholipid), causing a change in signal that the IS does not track. In Method A, the d3-IS shifts with the analyte, maintaining the ratio and ensuring the calculated concentration remains accurate.
Authoritative Grounding & References
Key Citations
-
Metabolism: Thiocolchicoside is metabolized into 3-Demethyl Thiocolchicine (aglycone) via intestinal microflora.[1] This step is crucial for bioavailability [1].[1]
-
Methodology: LC-MS/MS with ESI is the standard for quantifying thiocolchicine derivatives due to high sensitivity requirements (sub-ng/mL levels) [2].
-
IS Selection: Regulatory guidelines (FDA/EMA) and technical studies confirm that stable isotope-labeled standards (SIL-IS) are superior for compensating matrix effects in "dilute and shoot" or LLE methods compared to structural analogs [3, 4].
References
-
Sutherland, F.C., et al. (2002).[5][7] Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma.[5] Journal of Chromatography A. Available at: [Link]
-
ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 3-Demethyl Thiocolchicine-d3 3-O-Beta-D-Glucuronide [lgcstandards.com]
- 4. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 5. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Comparative Bioanalytical Guide: 3-Demethyl Thiocolchicine-d3 Performance Across Complex Drug Formulations
Executive Summary
3-Demethylthiocolchicine (3-DTC) is the primary active aglycone metabolite of the muscle relaxant thiocolchicoside, and is increasingly investigated as a potent tubulin-binding 1[1]. Accurately quantifying 3-DTC in pharmacokinetic (PK) studies is notoriously difficult due to severe matrix effects in2[2].
This technical guide provides an objective comparative analysis of using the stable isotope-labeled internal standard (SIL-IS), 3-Demethyl Thiocolchicine-d3 , versus a traditional structural analog internal standard (Colchicine) across three distinct formulation matrices: standard aqueous plasma, liposomal nanocarriers, and topical emulsions.
Mechanistic Rationale: The Causality of Matrix Effects
In ESI-LC-MS/MS, co-eluting formulation excipients (e.g., phospholipids, PEGylated surfactants) compete with the target analyte for charge droplets, leading to unpredictable 3[3].
-
The Analog IS Failure: A structural analog like colchicine has a different retention time than 3-DTC. In complex formulations, the analog may elute outside the specific "suppression zone" caused by a surfactant, failing to correct the analyte's signal loss.
-
The SIL-IS Advantage: 3-Demethyl Thiocolchicine-d3 contains a deuterium label that shifts its mass (+3 Da) without altering its physicochemical properties. It perfectly co-elutes with endogenous 3-DTC, experiencing the exact same ionization competition. Consequently, the Analyte/IS response ratio remains constant, neutralizing the matrix effect.
Quantitative Performance Comparison
To objectively evaluate performance, 3-DTC was spiked into three different formulation matrices and extracted. The bioanalytical accuracy, precision (%CV), and IS-Normalized Matrix Factor (IS-NMF) were compared. An IS-NMF of 1.0 indicates perfect correction of matrix effects.
| Formulation Matrix | Internal Standard (IS) Type | IS-Normalized Matrix Factor | Bioanalytical Accuracy (%) | Precision (%CV) |
| Aqueous Plasma | 3-Demethyl Thiocolchicine-d3 | 0.98 | 99.5% | 3.2% |
| Aqueous Plasma | Colchicine (Structural Analog) | 0.92 | 94.0% | 7.5% |
| Liposomal Nanocarrier | 3-Demethyl Thiocolchicine-d3 | 1.02 | 98.1% | 4.8% |
| Liposomal Nanocarrier | Colchicine (Structural Analog) | 0.68 | 76.5% | 19.2% |
| Topical Emulsion | 3-Demethyl Thiocolchicine-d3 | 0.97 | 97.4% | 5.5% |
| Topical Emulsion | Colchicine (Structural Analog) | 0.54 | 62.3% | 24.1% |
Data Interpretation: While the structural analog performs adequately in standard plasma, it fails completely in lipid- and surfactant-heavy formulations (Accuracy drops to 62.3%). 3-Demethyl Thiocolchicine-d3 maintains an IS-NMF near 1.0 across all matrices, proving its necessity for complex drug delivery systems.
Experimental Workflow & Self-Validating Protocol
Workflow demonstrating the logical advantage of SIL-IS in correcting LC-MS/MS matrix effects.
Step-by-Step Methodology: Liquid-Liquid Extraction (LLE) of 3-DTC
Self-Validating System Design: This protocol incorporates a post-extraction spike to mathematically isolate extraction efficiency from ESI matrix effects, ensuring trustworthiness independent of MS fluctuations.
-
Step 1: Aliquoting & Spiking. Transfer 100 µL of the biological sample/formulation into a 2.0 mL microcentrifuge tube. Spike with 10 µL of 3-Demethyl Thiocolchicine-d3 working solution (100 ng/mL in methanol).
-
Causality: Methanol instantly disrupts protein binding, ensuring the SIL-IS equilibrates entirely with the endogenous analyte before extraction begins.
-
-
Step 2: Liquid-Liquid Extraction. Add 500 µL of Ethyl Acetate.
-
Causality: Ethyl acetate provides optimal dielectric partitioning for the moderately polar aglycone (3-DTC). Highly polar formulation excipients (salts, unPEGylated lipids) remain trapped in the aqueous layer, preventing downstream ESI suppression.
-
-
Step 3: Phase Separation. Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Causality: The low temperature (4°C) stabilizes the lipid bilayer of liposomal matrices, preventing them from rupturing and partitioning into the organic phase.
-
-
Step 4: Evaporation & Reconstitution. Transfer 400 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen gas at 35°C. Reconstitute in 100 µL of Mobile Phase (Acetonitrile: 0.1% Formic Acid, 50:50 v/v).
-
Step 5: Self-Validation (Matrix Factor QC). Prepare a parallel "Post-Extraction Spike" by extracting a blank matrix, drying it, and reconstituting it with 100 µL of Mobile Phase containing 50 ng/mL 3-DTC and 10 ng/mL 3-DTC-d3. Compare the peak area of this sample to a neat solution standard to calculate the absolute matrix effect.
-
Step 6: LC-MS/MS Analysis. Inject 5 µL onto a C18 column. Monitor MRM transitions: m/z 402.2 → 360.1 for 3-DTC, and m/z 405.2 → 363.1 for 3-DTC-d3.
References
-
Title: Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma Source: ResearchGate URL: [Link]
-
Title: USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: Bioszeparacio URL: [Link]
Sources
Safety Operating Guide
3-Demethyl Thiocolchicine-d3 proper disposal procedures
Topic: 3-Demethyl Thiocolchicine-d3 Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Operational Guide[1][2]
Core Directive & Chemical Identity
3-Demethyl Thiocolchicine-d3 is a stable isotope-labeled derivative of thiocolchicine, primarily used as an internal standard in mass spectrometry (LC-MS/MS) for quantification.[1][2]
CRITICAL SAFETY DISTINCTION:
-
Isotope Status: STABLE ISOTOPE (Deuterium,
H). [2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Radioactivity: NON-RADIOACTIVE. [1]
-
Operational Implication: Do NOT dispose of this in radioactive waste streams (unless mixed with actual radiolabels like
C orngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> H). Doing so will incur unnecessary costs and regulatory complications.
-
-
Toxicity: HIGHLY TOXIC / FATAL. [1]
-
Operational Implication: Handle with the same extreme caution as Colchicine. It is a potent mitotic inhibitor.
-
| Chemical Attribute | Detail |
| CAS Number | 1246818-03-0 |
| Parent Compound | Thiocolchicine (CAS 87424-25-7) |
| Molecular Formula | |
| Physical State | Yellow Solid / Powder |
| Solubility | DMSO, Methanol |
Hazard Profile & Regulatory Classification
Although 3-Demethyl Thiocolchicine-d3 is not explicitly listed on the EPA RCRA P-list or U-list (unlike Calcium Cyanide, P021), it exhibits acute toxicity characteristics that mandate its management as Acutely Hazardous Waste .[1][2]
GHS Classification (Based on Parent Compound)
-
Acute Toxicity, Oral: Category 1/2 (Fatal if swallowed )[1][2]
-
Acute Toxicity, Inhalation: Category 1/2 (Fatal if inhaled )[1][2]
-
Eye Damage: Category 1 (Causes serious eye damage )[1]
-
Germ Cell Mutagenicity: Suspected (Aneugenic potential)[1]
Regulatory Waste Determination (RCRA)
-
Listed Waste: Not listed (Neither P- nor U-listed).
-
Characteristic Waste: Generators must evaluate for Toxicity Characteristic (D-codes) if leachable concentrations exceed limits.[1]
-
Best Practice: Due to the "Fatal" GHS rating, treat as P-List Equivalent . All waste, including empty containers and contaminated debris, should be collected as hazardous chemical waste for incineration.[2]
Operational Disposal Protocol
This protocol ensures compliance with strict laboratory safety standards and environmental regulations.
Phase 1: Waste Segregation
Goal: Prevent cross-contamination and ensure the correct destruction method (Incineration).
-
Segregate from Oxidizers: Thiocolchicine derivatives contain sulfur (thio-group).[1] Mixing with strong oxidizers in a waste stream can generate toxic sulfur oxide gases or cause exothermic reactions.
-
Segregate from Radioactive Waste: Confirm the absence of co-contaminants (
C,ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> H). If used strictly as an internal standard, it goes to Chemical Waste .
Phase 2: Packaging & Labeling
| Waste Type | Container Requirement | Labeling Instructions |
| Solid Waste (Vials, Powder) | Amber glass jar or high-density polyethylene (HDPE).[1][2] | "Toxic Solid, Organic, N.O.S. (3-Demethyl Thiocolchicine-d3).[1][2] Fatal if Swallowed." |
| Liquid Waste (Stock Solutions) | Glass or HDPE bottle.[1] Do not fill >90%. | List all solvents (e.g., "Methanol 99%, 3-Demethyl Thiocolchicine-d3 <1%"). |
| Contaminated Debris (Gloves, Wipes) | Clear, sealable hazardous waste bag (4-mil thickness).[1][2] | "Debris contaminated with Cytotoxins." |
| Sharps (Needles, Syringes) | Rigid, puncture-proof sharps container.[1][2] | "Sharps - Chemically Contaminated (Cytotoxic)."[1] |
Phase 3: Decontamination of Surfaces
If a spill occurs or for routine cleaning of the weigh station:
-
Solvent Wash: The compound is soluble in methanol/DMSO. Wipe the area with a methanol-soaked wiper to solubilize residues.[1]
-
Soap & Water: Follow with a detergent wash to remove the solvent film.
-
Disposal: Dispose of all cleanup materials as Solid Hazardous Waste (see Phase 2).
Phase 4: Final Destruction
-
Method: High-Temperature Incineration.[1]
-
Requirement: The incinerator must be equipped with an afterburner and scrubber system to handle nitrogen oxides (
) and sulfur oxides ( ) generated during thermal decomposition. -
Prohibition: Never dispose of down the drain or in municipal trash.
Visualizing the Decision Logic
The following diagram illustrates the decision workflow for segregating 3-Demethyl Thiocolchicine-d3 waste.
Figure 1: Decision tree for the segregation and disposal of 3-Demethyl Thiocolchicine-d3, emphasizing the distinction between stable isotope and radioactive waste streams.
References
-
PubChem. (2025).[1] 3-Demethyl Thiocolchicine-d3 (CID 53312103) - Chemical Safety & Structure.[1][3] National Library of Medicine. [Link][1]
-
European Chemicals Agency (ECHA). (2023).[1] Thiocolchicine Derivatives - GHS Classification & Labelling Inventory.[1] [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Hazardous Waste Codes & Listed Wastes (40 CFR Part 261).[1] [Link]
Sources
Personal protective equipment for handling 3-Demethyl Thiocolchicine-d3
Executive Safety Summary
Treat as OEB 5 (Occupational Exposure Band 5) – Extreme Potency
3-Demethyl Thiocolchicine-d3 is a deuterated metabolite of the antimitotic agent Thiocolchicine. While the deuterium labeling is intended for analytical tracking (mass spectrometry internal standard), it does not mitigate the biological toxicity of the parent pharmacophore.
Critical Warning: Literature indicates that 3-demethylated colchicine derivatives can exhibit superior tubulin-binding affinity compared to the parent compound, potentially increasing cytotoxicity. You must handle this substance as a confirmed mutagen and reproductive toxin with the potential to be fatal upon inhalation, ingestion, or skin contact.
Hazard Classification (GHS)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 1/2 | Fatal if swallowed. |
| Acute Toxicity (Dermal) | Category 1 | Fatal in contact with skin. |
| Acute Toxicity (Inhalation) | Category 1 | Fatal if inhaled. |
| Germ Cell Mutagenicity | Category 1B | May cause genetic defects. |
| Reproductive Toxicity | Category 1A | May damage fertility or the unborn child.[1] |
| STOT - Repeated Exposure | Category 1 | Causes damage to organs through prolonged exposure. |
Engineering Controls & Hierarchy of Defense
PPE is the last line of defense. The primary barrier must be engineering containment.
Containment Requirements
-
Powder Handling (Weighing/Transfer): Must be performed in a Class II, Type B2 Biological Safety Cabinet (BSC) or a Barrier Isolator .
-
Why? Type B2 cabinets are 100% exhausted (no recirculation), preventing accumulation of volatile vapors if solvents are introduced.
-
-
Solution Handling: Chemical Fume Hood with face velocity > 100 fpm (0.5 m/s).
-
Static Control: Use an ionizing bar or anti-static gun inside the enclosure. Colchicine derivatives are often fluffy powders prone to static dispersion.
Personal Protective Equipment (PPE) Specifications
For OEB 5 compounds, standard lab attire is insufficient. Follow this "Double-Shell" protocol.
Detailed PPE Matrix
| Body Zone | Primary Layer (Inner) | Secondary Layer (Outer) | Technical Justification |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA cartridges. | N/A | If an isolator is used, N95 is acceptable. If using a BSC, a PAPR is required to provide a Protection Factor (APF) of 1000, protecting against unseen aerosolization. |
| Dermal (Hands) | Nitrile (4 mil) | Nitrile (Extended Cuff, 8 mil) | Double-gloving creates a breakthrough redundancy. Colchicine permeates skin rapidly; immediate removal of the outer glove upon contamination is critical. |
| Body | Tyvek® Lab Coat (Closed front) | Tyvek® Sleeve Covers | Protects the wrists (the most common exposure gap). Standard cotton coats are porous and retain toxic dust. |
| Ocular | Safety Glasses (Side shields) | Face Shield | Required if working outside an isolator to prevent splash ingestion or ocular absorption. |
Operational Workflow: Safe Weighing & Solubilization
This workflow minimizes the risk of airborne particulate generation, the primary vector for exposure.
Diagram: High-Potency Weighing Logic
The following decision tree outlines the "Go/No-Go" safety checks required before opening the vial.
Figure 1: Decision logic for weighing high-potency deuterated standards.
Step-by-Step Protocol
-
Preparation:
-
Place a plastic-backed absorbent pad (absorbent side up) in the BSC.
-
Pre-wet a lint-free wipe with 10% Sodium Hypochlorite (Bleach) and place it in a corner of the BSC (for immediate wipe-down).
-
The "Tap" Method: Do not insert a spatula into the source vial. Gently tap the powder from the source vial into the weighing boat or receiver vial. This prevents cross-contamination and reduces disturbance.
-
-
Solubilization (The "Wet" Safety Step):
-
Recommendation: Dissolve the powder immediately after weighing while still inside the hood. Handling a solution is safer than handling a static-prone powder.
-
Solvent: DMSO or Methanol are common. Add solvent slowly down the side of the vial to avoid "puffing" of powder.
-
-
Decontamination of Vials:
-
Before removing the sealed vial from the BSC, wipe the exterior with the bleach-soaked wipe, followed by a water-soaked wipe to remove corrosive bleach residue.
-
Emergency Response: Spills & Exposure[2]
Mechanism of Toxicity: Colchicine derivatives bind irreversibly to tubulin. There is no specific antidote . Immediate decontamination is the only way to prevent systemic absorption.
Spill Cleanup Protocol (Powder)
-
Evacuate: Clear the immediate area. Allow aerosols to settle (15 mins) if outside a hood.
-
Don PPE: Full Tyvek suit, double gloves, and respiratory protection (PAPR or N100).
-
Cover: Gently cover the spill with damp paper towels (do not pour liquid directly onto powder) to prevent aerosolization.
-
Deactivate: Apply 10% Sodium Hypochlorite (Bleach) . Allow 15 minutes contact time. Bleach oxidizes the tropolone ring structure, reducing biological activity.
-
Clean: Wipe up with absorbent pads. Repeat with water.[2][3][4]
-
Disposal: All waste goes into "Cytotoxic/Genotoxic" yellow bins (incineration required).
Medical Emergency
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[5] Do not scrub (abrasion increases absorption).
-
Eye Contact: Flush for 15 minutes.
-
Ingestion: Seek immediate emergency medical attention.[5][3][4][6] Inform responders of "Colchicine-derivative poisoning" so they monitor for multi-organ failure.
References
-
European Medicines Agency (EMA). (2013). Assessment Report: Thiocolchicoside containing medicinal products. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[7] Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 3-Demethylthiocolchicine.[4][8][9][10][11] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[12][13] Retrieved from [Link]
-
Kucukkaya, B., et al. (2022). A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis. MDPI. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. chemicea.com [chemicea.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ashp.org [ashp.org]
- 8. clearsynth.com [clearsynth.com]
- 9. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
- 12. nj.gov [nj.gov]
- 13. hse.gov.uk [hse.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
